Jatrophane 4
Description
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITHKWWZWFNDND-WZUBBBPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098138 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-88-6 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Jatrophane 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Jatrophane 4, a complex diterpenoid belonging to the jatrophane class of natural products. Jatrophane diterpenes, primarily isolated from the Euphorbiaceae family, are of significant interest to the scientific community due to their diverse and potent biological activities, including antitumor, cytotoxic, and multidrug resistance (MDR)-reversing properties. This document outlines the key experimental protocols, quantitative data, and relevant biological pathways associated with this compound and its analogs.
Discovery and Natural Source
This compound, also referred to as Pl-4 in some literature, was first isolated from the whole, dried plants of Euphorbia platyphyllos L., a broad-leaved spurge found in southern parts of Europe.[1] The latex and other parts of this plant have been utilized in traditional medicine, hinting at the presence of bioactive secondary metabolites.[1] The discovery of this compound and its congeners has been a result of continued interest in the chemical constituents of the Euphorbia genus, which is a rich source of structurally diverse and biologically active diterpenoids.[1][2]
Experimental Protocols
The isolation and purification of this compound from its natural source involve a multi-step process combining various chromatographic techniques. The general workflow is depicted in the diagram below.
General Isolation Workflow
A detailed, representative protocol for the isolation of jatrophane diterpenes is as follows:
-
Plant Material and Extraction: The air-dried and powdered whole plant material is exhaustively extracted with a suitable solvent, such as chloroform (CHCl3), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
-
Initial Fractionation: The crude extract is subjected to polyamide column chromatography. The column is typically eluted with solvent mixtures of increasing polarity, for example, methanol/water mixtures.[1]
-
Further Chromatographic Separation: Fractions of interest are further purified using a combination of vacuum liquid chromatography (VLC) on silica gel and preparative thin-layer chromatography (TLC) on silica gel.[1]
-
Final Purification by HPLC: The final purification of this compound is achieved by high-performance liquid chromatography (HPLC), often employing both normal-phase (NP) and reversed-phase (RP) columns to resolve complex mixtures and obtain the pure compound.[1]
Structural Elucidation
The structure of this compound was established through a combination of spectroscopic techniques. These methods are essential for determining the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structural assignment. These include:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR and JMOD/DEPT: To determine the number and types of carbon atoms (CH3, CH2, CH, C).
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the relative stereochemistry of the molecule.[1]
-
-
UV/VIS Spectroscopy: To identify the presence of chromophores within the molecule.[1]
Quantitative Data
Due to the unavailability of specific, tabulated spectroscopic data for this compound in the public domain, the following tables present representative ¹H and ¹³C NMR data for a closely related jatrophane polyester, providing an example of the type of data generated during structural elucidation.
Table 1: Representative ¹H NMR Data for a Jatrophane Polyester
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 2.35 | m | |
| 1β | 1.80 | m | |
| 2 | 3.50 | m | |
| 3 | 5.60 | d | 3.0 |
| 4 | 3.10 | m | |
| 5 | 5.80 | d | 10.0 |
| 7 | 5.75 | dd | 10.0, 4.0 |
| 8 | 5.40 | d | 4.0 |
| 9 | 5.95 | s | |
| 11 | 6.10 | d | 16.0 |
| 12 | 5.70 | dd | 16.0, 8.0 |
| 13 | 2.80 | m | |
| 14 | 4.90 | d | 8.0 |
| 15 | 5.20 | s | |
| 16 (Me) | 1.15 | d | 7.0 |
| 17a | 5.10 | s | |
| 17b | 5.00 | s | |
| 18 (Me) | 1.05 | s | |
| 19 (Me) | 1.10 | s | |
| 20 (Me) | 1.25 | d | 7.0 |
Table 2: Representative ¹³C NMR Data for a Jatrophane Polyester
| Position | δC (ppm) |
| 1 | 40.5 |
| 2 | 45.0 |
| 3 | 78.0 |
| 4 | 50.0 |
| 5 | 130.0 |
| 6 | 140.0 |
| 7 | 75.0 |
| 8 | 76.0 |
| 9 | 80.0 |
| 10 | 48.0 |
| 11 | 135.0 |
| 12 | 132.0 |
| 13 | 42.0 |
| 14 | 79.0 |
| 15 | 85.0 |
| 16 | 15.0 |
| 17 | 115.0 |
| 18 | 25.0 |
| 19 | 28.0 |
| 20 | 18.0 |
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Measured [M+Na]⁺ (m/z) |
| This compound Analog | C38H46O12 | 709.2887 | 709.2881 |
Biological Activity and Signaling Pathways
Jatrophane diterpenes exhibit a wide range of promising pharmacological properties.[2] One of the most significant activities is their ability to reverse multidrug resistance (MDR) in cancer cells.[3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells.
Recent studies on the jatrophane diterpene, Jatrophone, have elucidated a key signaling pathway involved in its MDR-reversing activity. Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which leads to a downstream reduction in the expression of P-glycoprotein.
P-glycoprotein Inhibition Signaling Pathway
Biosynthesis of the Jatrophane Skeleton
The core structure of jatrophane diterpenes is biosynthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements.
Jatrophane Biosynthetic Pathway
This pathway highlights the initial conversion of the linear precursor GGPP into the macrocyclic diterpene casbene, which then undergoes further enzymatic transformations to form the characteristic bicyclic [10.3.0]pentadecane core of the jatrophane skeleton.
Conclusion
This compound is a structurally complex and biologically significant natural product. Its isolation from Euphorbia platyphyllos utilizes a combination of chromatographic techniques, and its structure is elucidated through extensive spectroscopic analysis. The potent biological activities of this compound and its analogs, particularly their ability to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway, make them promising candidates for further investigation in drug development programs. A thorough understanding of their discovery, isolation, and mechanism of action is crucial for unlocking their full therapeutic potential.
References
The Architectural Blueprint of a Potent Natural Product: A Technical Guide to the Biosynthesis of the Jatrophane Skeleton
For Researchers, Scientists, and Drug Development Professionals
The jatrophane diterpenes, a class of natural products primarily found in the Euphorbiaceae family, have garnered significant attention for their complex molecular architecture and promising biological activities, including anti-inflammatory, anti-cancer, and multidrug resistance-reversing properties. Understanding the intricate biosynthetic pathway that constructs the core jatrophane skeleton is paramount for harnessing these compounds for therapeutic development. This technical guide provides an in-depth exploration of the enzymatic machinery, key chemical transformations, and regulatory networks that govern the formation of this unique bicyclo[10.3.0]pentadecane core.
From a Universal Precursor to a Diterpene Scaffold
The biosynthesis of all terpenoids, including jatrophanes, begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through the action of prenyltransferases, these units are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP). The commitment to the jatrophane pathway begins with the cyclization of GGPP, a crucial step catalyzed by a specialized class of enzymes known as terpene synthases.
The prevailing proposed biosynthetic route to the jatrophane skeleton proceeds through the intermediate known as casbene.[1] This pathway involves a series of complex cyclizations and rearrangements, orchestrated by a dedicated set of enzymes.
Key Enzymatic Players in Jatrophane Core Biosynthesis
The construction of the jatrophane skeleton is a multi-step process involving at least two key classes of enzymes: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).
-
Casbene Synthase (CS): This enzyme catalyzes the first committed step in the biosynthesis of a large number of diterpenoids in the Euphorbiaceae, including the precursors to jatrophanes.[2] Casbene synthase facilitates the cyclization of the linear GGPP into the macrocyclic diterpene casbene.[2] The catalytic activity of casbene synthase is dependent on a divalent metal cofactor, typically Mg²⁺, and involves a complex carbocation-driven reaction cascade.
-
Cytochrome P450 Monooxygenases (CYPs): Following the formation of casbene, a series of oxidative modifications are introduced by cytochrome P450 enzymes. These enzymes are crucial for the subsequent rearrangements that lead to the jatrophane core. Specifically, members of the CYP726A subfamily have been implicated in the 5-oxidation of casbene, a critical step in the pathway.[2] Further oxidative modifications and rearrangements, catalyzed by other CYPs and potentially other enzyme classes, are required to complete the formation of the bicyclic jatrophane skeleton. The exact sequence and full enzymatic repertoire for these later steps are still an active area of research.
Quantitative Insights into Enzymatic Activity
While comprehensive kinetic data for all enzymes in the jatrophane pathway remains to be fully elucidated, studies on casbene synthase from Ricinus communis have provided initial insights into its catalytic efficiency. The Michaelis constant (Km) for GGPP has been determined, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.
Table 1: Kinetic Parameters of Key Enzymes in Diterpenoid Biosynthesis
| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | Vmax (nmol/mg protein/min) | Reference |
| Casbene Synthase (mutant) | Ricinus communis | GGPP | Increased | Reduced | - | [3] |
| CYP3A4 (human) | Homo sapiens | STS | 7.5 ± 1.4 | - | 6.8 ± 0.3 | [2] |
Note: The data for casbene synthase represents qualitative changes observed in mutants, highlighting the importance of specific amino acid residues for catalysis. The data for CYP3A4 is included as a representative example of cytochrome P450 kinetics, as specific kinetic data for the CYPs directly involved in jatrophane synthesis is not yet available in a consolidated format.
Elucidating the Pathway: Experimental Approaches
The elucidation of the jatrophane biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Key experimental protocols are detailed below.
Heterologous Expression and Purification of Casbene Synthase
Objective: To produce and purify recombinant casbene synthase for in vitro characterization.
Protocol:
-
Gene Amplification: The coding sequence of casbene synthase is amplified from a cDNA library of a jatrophane-producing plant (e.g., Ricinus communis) using polymerase chain reaction (PCR).
-
Vector Construction: The amplified gene is cloned into an expression vector suitable for a heterologous host, such as Escherichia coli. A common strategy involves the use of a vector that adds a purification tag (e.g., a polyhistidine-tag) to the recombinant protein.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant casbene synthase is then purified from the cell lysate using affinity chromatography that specifically binds the purification tag.[3]
In Vitro Casbene Synthase Activity Assay
Objective: To determine the enzymatic activity and kinetic parameters of purified casbene synthase.
Protocol:
-
Reaction Setup: The assay is typically performed in a reaction buffer containing the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and the required cofactor Mg²⁺.
-
Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction is stopped, and the product, casbene, is extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: The extracted product is analyzed and quantified using gas chromatography-mass spectrometry (GC-MS).[4]
Heterologous Expression of Cytochrome P450s in Yeast
Objective: To functionally characterize cytochrome P450 enzymes involved in the modification of casbene.
Protocol:
-
Yeast Strain and Vector Selection: A suitable yeast strain (e.g., Saccharomyces cerevisiae) and a yeast expression vector are chosen. Yeast is often preferred for expressing plant P450s due to its eukaryotic protein folding and modification machinery.
-
Co-expression: The gene for the candidate CYP is co-expressed with a cytochrome P450 reductase (CPR), which is essential for the activity of most P450s.
-
In Vivo or In Vitro Assays: The activity of the expressed P450 can be assessed in vivo by feeding the substrate (e.g., casbene) to the yeast culture and analyzing the products, or in vitro using microsomes prepared from the yeast cells.[5]
Visualizing the Biosynthetic and Regulatory Networks
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway for the jatrophane skeleton and the potential regulatory role of the jasmonate signaling pathway.
Regulatory Networks: The Influence of Jasmonate Signaling
The production of specialized metabolites in plants is often tightly regulated in response to environmental cues, such as herbivory or pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate these defense responses. There is growing evidence that jasmonate signaling plays a crucial role in regulating the biosynthesis of terpenoids, including diterpenoids in the Euphorbiaceae.[6][7]
The jasmonate signaling pathway is initiated by the perception of a stimulus, leading to the biosynthesis of jasmonic acid. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to its receptor, an F-box protein part of an SCF E3 ubiquitin ligase complex. This binding event triggers the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcriptional activators they were repressing, such as MYC and WRKY transcription factors. These transcription factors can then bind to specific cis-regulatory elements in the promoters of target genes, including those encoding terpene synthases and cytochrome P450s, to activate their transcription and upregulate the biosynthetic pathway.[8]
Future Directions and Implications for Drug Development
A comprehensive understanding of the jatrophane biosynthetic pathway is essential for the sustainable production of these valuable compounds. While significant progress has been made in identifying the initial steps and key enzyme families, further research is needed to:
-
Fully Elucidate the Pathway: Identify and characterize all the enzymes and intermediates involved in the conversion of casbene to the diverse array of jatrophane diterpenes.
-
Obtain Comprehensive Kinetic Data: Determine the kinetic parameters for all the key enzymes to enable metabolic engineering efforts.
-
Unravel the Regulatory Network: Further investigate the transcription factors and signaling pathways that control the expression of jatrophane biosynthetic genes.
By addressing these knowledge gaps, it will be possible to develop robust metabolic engineering strategies in microbial or plant-based systems for the high-level production of specific jatrophane diterpenes. This will provide a sustainable and scalable source of these compounds for further pharmacological evaluation and development into novel therapeutic agents.
References
- 1. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]
- 2. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the castor bean ent-kaurene synthase(-like) family supports quantum chemical view of diterpene cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 6. peerj.com [peerj.com]
- 7. scispace.com [scispace.com]
- 8. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Treasure Trove: A Technical Guide to the Natural Sources of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural origins of Jatrophane 4, a member of the structurally complex and biologically intriguing jatrophane diterpenoid family. These compounds, primarily found within the plant family Euphorbiaceae, have garnered significant attention for their diverse pharmacological activities. This document provides a comprehensive overview of the botanical sources of this compound and related compounds, detailed experimental protocols for their isolation and characterization, and visual representations of key processes to aid in research and development efforts.
Natural Sources and Distribution
Jatrophane diterpenoids are predominantly isolated from plants belonging to the Euphorbiaceae family, a large and diverse group of flowering plants.[1][2][3] Within this family, the genera Euphorbia and Jatropha are particularly rich sources of these compounds.[1][2][4] While a vast number of jatrophane diterpenoids have been identified, this guide focuses on the known and potential sources of this compound.
Quantitative Data on this compound and Related Diterpenoids
The following table summarizes the quantitative data available for the isolation of this compound and other closely related jatrophane diterpenoids from various plant species. It is important to note that the yields of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.
| Plant Species | Part of Plant | Compound | Yield (mg/kg) | Reference |
| Jatropha curcas | Whole Plant | Jatrophane Diterpenoids (unspecified) | Not specified | [4] |
| Euphorbia portlandica | Whole Plant | Rearranged Jatrophane Diterpenes | Not specified | [5][6] |
| Euphorbia segetalis | Whole Plant | Rearranged Jatrophane Diterpenes | Not specified | [5][6] |
| Euphorbia platyphyllos | Whole Dried Plants | Jatrophane Diterpenes (1-4) | Not specified | [7] |
| Euphorbia helioscopia | Aerial Parts | Euphoheliphanes A-C | Not specified | [8] |
| Euphorbia sororia | Fructus | Jatrophane Diterpenoids (1-15) | Not specified | [2] |
| Euphorbia nicaeensis | Latex and Roots | Jatrophane Diterpenoids | Not specified | [2][9] |
| Euphorbia dendroides | Whole Plant | Jatrophanes (1-6) | Not specified | [10] |
Experimental Protocols
The isolation and purification of this compound and other jatrophane diterpenoids from their natural sources typically involve a multi-step process. The following protocols are generalized from various cited studies and provide a framework for researchers.
Plant Material Collection and Preparation
-
Collection: The specific plant parts (e.g., whole plant, aerial parts, roots, latex) are collected.[4][5][7][8] Proper botanical identification is crucial to ensure the correct species is being processed.
-
Drying and Grinding: The collected plant material is typically air-dried in the shade to prevent the degradation of chemical constituents.[5][7] Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents used for jatrophane diterpenoids include:
-
Methanol (MeOH): Often used for initial broad-spectrum extraction.[11]
-
Ethanol (EtOH): An 80% ethanol solution has been used for the extraction of jatrophane diterpenoids from Euphorbia helioscopia.[8]
-
Acetone: Used for the extraction of rearranged jatrophane-type diterpenes from Euphorbia portlandica and Euphorbia segetalis.[5][6]
-
Chloroform (CHCl3): The CHCl3 extract of Euphorbia platyphyllos was found to contain jatrophane diterpenes.[7]
-
-
Extraction Method: Maceration or percolation are common methods for extraction at room temperature.[12] The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator.
Fractionation and Purification
The crude extract is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for fractionation and purification.
-
Column Chromatography (CC): This is a primary step for separating the crude extract into fractions of decreasing complexity.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify fractions containing compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the isolated compounds. Both normal-phase (NP) and reversed-phase (RP) HPLC may be employed.[7]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[7][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-ESI-MS, is used to determine the molecular formula of the compound.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of crystalline compounds.[2][4]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[7][8]
Visualizing the Workflow and Relationships
To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the isolation of this compound.
Caption: Botanical sources of this compound and related diterpenoids.
Conclusion
This technical guide provides a foundational understanding of the natural sources of this compound, primarily within the Euphorbiaceae family. The detailed experimental protocols offer a practical starting point for researchers aiming to isolate and study this and related compounds. The provided visualizations serve to clarify the complex workflow and the taxonomic relationships of the source organisms. Further research is warranted to explore a wider range of species within the Euphorbiaceae for new sources of this compound and to develop more efficient and scalable isolation methodologies, which will be crucial for advancing the preclinical and clinical development of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. tandfonline.com [tandfonline.com]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical constituents from leaves of Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Jatrophane Polyesters: A Technical Guide for Researchers
Introduction
Jatrophane polyesters, a class of macrocyclic diterpenes predominantly found in plants of the Euphorbiaceae family, have emerged as a significant area of interest in natural product chemistry and drug discovery.[1][2] Their complex and diverse molecular architecture is matched by a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of jatrophane polyesters, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.
Core Biological Activities of Jatrophane Polyesters
Jatrophane polyesters exhibit a range of therapeutically relevant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A particularly notable activity is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][2]
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of various jatrophane polyesters against a panel of human cancer cell lines. Their mechanisms of action are multifaceted, including the induction of apoptosis and interaction with the microtubule network.
Data Presentation: Cytotoxicity of Jatrophane Polyesters
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Euphodendroidin D | Human MDR Cancer Cells | P-glycoprotein Inhibition | Outperforms Cyclosporin A | [3] |
| Jatrophane Polyesters (1-3) | Human Cancer Cell Lines | Growth Inhibition | Not specified | [4][5] |
| Tuckeyanols A and B, Euphotuckeyanol | Gastric (EPG85-257), Pancreatic (EPP85-181) Carcinoma | Moderate Growth Inhibition | Not specified | |
| Euphopubescenol and Euphopubescene | Not specified | Not specified | Not specified | |
| Jatrophane Diterpenoids from E. sororia | MCF-7, A549 | Inactive | Not specified | |
| Nicaeenin F and G | NCI-H460/R, DLD1-TxR (MDR cancer cells) | P-glycoprotein Inhibition | Potent | |
| Jatrophane Diterpenoids from P. tithymaloides | HepG2/ADR, MCF-7/ADR | MDR Modulation | Potent | [6] |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Decreases Proliferation | Low micromolar | [7] |
Mechanism of Action: Apoptosis Induction
Jatrophane polyesters can induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the modulation of key signaling proteins such as p53 and members of the Bcl-2 family, leading to the activation of caspases, the executive enzymes of apoptosis.[5][8][9] For instance, some jatrophanes have been shown to influence p53 expression and the activation of the Raf-1/Bcl-2 pathway.[4][5]
Signaling Pathway: p53-Mediated Apoptosis
Caption: p53-mediated apoptotic pathway influenced by jatrophane polyesters.
Mechanism of Action: Microtubule Interaction
Certain jatrophane polyesters have been identified as microtubule-interacting agents.[4][5] They can stimulate the assembly of tubulin into microtubules, similar to the action of paclitaxel. However, the resulting microtubule architecture induced by jatrophanes can differ from the bundling effect of paclitaxel, suggesting a distinct binding mode or mechanism.[4][5]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Multidrug Resistance (MDR) Reversal Activity
A compelling biological activity of jatrophane polyesters is their ability to reverse multidrug resistance in cancer cells.[1][2] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] Jatrophane diterpenes have been identified as potent inhibitors of P-gp.[1][2]
Mechanism of Action: P-glycoprotein Inhibition
Jatrophane polyesters can act as P-gp inhibitors, thereby increasing the intracellular concentration of co-administered anticancer drugs and restoring their efficacy.[1] Structure-activity relationship (SAR) studies suggest that the overall lipophilicity and the substitution pattern on the jatrophane core are crucial for their P-gp inhibitory activity.[3][6]
Signaling Pathway: P-glycoprotein Mediated Drug Efflux and its Inhibition
Caption: Inhibition of P-glycoprotein mediated drug efflux by jatrophane polyesters.
Anti-inflammatory Activity
Jatrophane polyesters have demonstrated significant anti-inflammatory properties.[1][2] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Mechanism of Action: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some jatrophane polyesters can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10][11]
Signaling Pathway: NF-κB Activation and Inhibition
Caption: Inhibition of the NF-κB signaling pathway by jatrophane polyesters.
Antimicrobial Activity
Certain jatrophane polyesters have also been reported to possess antimicrobial properties, exhibiting activity against various bacteria.
Data Presentation: Antimicrobial Activity of Jatrophane Polyesters
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Guyonianin C and D | Bacillus cereus | Antibacterial | Not specified | |
| Guyonianin C and D | Staphylococcus aureus | Antibacterial | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of jatrophane polyesters.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jatrophane polyester stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the jatrophane polyester in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of compounds.
Materials:
-
Muller-Hinton agar (MHA) plates
-
Bacterial strain of interest
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Jatrophane polyester stock solution (in DMSO)
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the jatrophane polyester solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Rhodamine 123
-
Jatrophane polyester stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in culture medium.
-
Compound Incubation: Incubate the cells with the jatrophane polyester or verapamil at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh medium and incubate at 37°C to allow for rhodamine 123 efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Conclusion
Jatrophane polyesters represent a rich and diverse family of natural products with significant potential for the development of new therapeutic agents. Their multifaceted biological activities, including potent anticancer, anti-inflammatory, and MDR-reversing properties, make them compelling candidates for further investigation. This technical guide provides a foundational understanding of their core biological activities, the underlying mechanisms of action, and the experimental methodologies used to evaluate them. It is anticipated that continued research into the structure-activity relationships and molecular targets of jatrophane polyesters will pave the way for the design and synthesis of novel, highly effective drugs for the treatment of cancer and inflammatory diseases.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic Properties of Jatrophane Diterpenes Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of jatrophane diterpenes, a class of natural compounds showing significant promise in oncology research. This document collates quantitative data on their efficacy against various cancer cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways involved in their mechanism of action.
Introduction
Jatrophane diterpenes are a complex class of macrocyclic compounds predominantly isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species[1][2]. These natural products have garnered substantial interest in cancer research due to their potent cytotoxic activities against a range of cancer cell lines, including those exhibiting multidrug resistance (MDR)[1][2][3]. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways[4][5]. This guide serves as a technical resource for researchers investigating the therapeutic potential of jatrophane diterpenes.
Quantitative Data on Cytotoxic Activity
The cytotoxic efficacy of various jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for different jatrophane compounds against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Jatrophane Derivatives from Euphorbia osyridea
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound A | Caov-4 (Ovarian) | 46.27 ± 3.86 |
| OVCAR-3 (Ovarian) | 38.81 ± 3.30 | |
| Compound B | Caov-4 (Ovarian) | 36.48 ± 3.18 |
| OVCAR-3 (Ovarian) | 42.59 ± 4.50 | |
| Compound C | Caov-4 (Ovarian) | 85.86 ± 6.75 |
| OVCAR-3 (Ovarian) | 75.65 ± 2.56 |
Data sourced from Keyvanloo Shahrestanaki et al. (2017).
Table 2: Cytotoxicity of Jatrophone
| Compound | Cancer Cell Line | IC50 (µM) |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast) | 1.8 ± 0.2 |
Data sourced from Al-Mokadem et al. (2023)[4].
Table 3: Cytotoxicity of Jatrophanes from Euphorbia helioscopia
| Compound | Cancer Cell Line | IC50 (µM) |
| Euphoscopin C | A549 (Paclitaxel-resistant Lung) | 6.9 |
| Euphorbiapene D | A549 (Paclitaxel-resistant Lung) | 7.2 |
| Euphoheliosnoid A | A549 (Paclitaxel-resistant Lung) | 9.5 |
Data sourced from Shi et al. (2022)[5].
Table 4: Cytotoxicity of Jatrophane Diterpenoids from Euphorbia heliosocpia L.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 2 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 3 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 4 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 5 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 6 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
| Compound 7 | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 |
Data represents a range of IC50 values across the four tested cell lines, as reported by Chen et al. (2022)[6].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of jatrophane diterpenes.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Jatrophane compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
6-well plates
-
Cancer cell lines
-
Jatrophane compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the jatrophane compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect and quantify specific proteins involved in signaling pathways. The following is a general protocol for analyzing the PI3K/Akt/NF-κB pathway.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Protein Extraction: Treat cells with the jatrophane compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes exert their cytotoxic effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Intrinsic (Mitochondrial) Apoptosis Pathway
Several jatrophane derivatives induce apoptosis by triggering the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and activation of caspases.
Caption: Jatrophane-induced mitochondrial apoptosis pathway.
PI3K/Akt/NF-κB Signaling Pathway
Jatrophone, a specific jatrophane diterpene, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to apoptosis and autophagy.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophanes.
Experimental Workflows
Visual representations of the experimental protocols provide a clear and concise understanding of the procedures.
MTT Assay Workflow
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
The Anti-Inflammatory Potential of Jatrophane Compounds: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids, a class of structurally diverse natural products predominantly found in the Euphorbiaceae family, have garnered significant attention for their wide range of biological activities. Among these, their anti-inflammatory effects are of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of jatrophane compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the core signaling pathways modulated by these compounds, to facilitate further research and drug discovery efforts in this promising area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Jatrophane diterpenes, characterized by their unique bicyclic [10.3.0] pentadecane core, have emerged as a promising class of natural products with potent anti-inflammatory activities. This guide summarizes the current knowledge on the anti-inflammatory effects of jatrophane compounds, with a focus on their molecular mechanisms and quantitative data.
Quantitative Anti-Inflammatory Data for Jatrophane Compounds
The anti-inflammatory activity of jatrophane compounds has been primarily evaluated through their ability to inhibit the production of key inflammatory mediators in cellular models, most commonly lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and microglia (BV-2). The following table summarizes the quantitative data for several representative jatrophane compounds.
| Compound Name | Source Organism | Assay | Cell Line | IC50 Value (µM) | Reference |
| Euphthymifolol A | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 43.5 ± 1.54 | [1] |
| Euphthymifolol B | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 56.2 ± 1.67 | [1] |
| Euphthymifolol D | Euphorbia thymifolia | NO Production Inhibition | BV-2 | 63.3 ± 1.94 | [1][2] |
| Kanesulone A | Euphorbia kansui | NO Production Inhibition | RAW 264.7 | 0.7 - 46.5 (range for 8 compounds) | [3] |
| Kanesulone B | Euphorbia kansui | NO Production Inhibition | RAW 264.7 | 0.7 - 46.5 (range for 8 compounds) | [3] |
| Pepluanol G | Not Specified | NO Production Inhibition | Macrophages | Moderate Inhibition (IC50 not specified) | [4] |
| Jatrophone | Jatropha species | PI3K/Akt/NF-κB Pathway Inhibition | MCF-7/ADR | Not specified for inflammation | [2] |
Note: The range of IC50 values for Kanesulones A and B reflects the activity of a series of jatrophane diterpenoids isolated in the same study.
Core Signaling Pathways in Inflammation Modulated by Jatrophane Compounds
Jatrophane compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified to date is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.
The NF-κB Signaling Pathway
The NF-κB pathway is activated by various inflammatory stimuli, including LPS, which binds to Toll-like receptor 4 (TLR4) on the surface of immune cells. This triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7]
Several jatrophane compounds have been shown to inhibit the activation of the NF-κB pathway.[5] For instance, jatrophone has been reported to inhibit the PI3K/Akt/NF-κB pathway.[2] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[5]
NF-κB signaling pathway and points of inhibition by jatrophane compounds.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in inflammation, primarily activated by cytokines.[8] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and immune responses.[9] While direct modulation of the JAK/STAT pathway by jatrophane compounds is not as extensively documented as their effects on NF-κB, it represents a plausible and likely target for their anti-inflammatory actions, given the crosstalk between these pathways.[8][10]
Generalized JAK/STAT signaling pathway, a potential target for jatrophanes.
Experimental Protocols
The following section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of jatrophane compounds.
Cell Culture
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the jatrophane compound for 24 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of the jatrophane compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with the jatrophane compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve generated with recombinant cytokine.
Western Blot Analysis for NF-κB and COX-2
Western blotting is used to determine the expression and activation of key proteins in the inflammatory signaling pathways.
-
Protein Extraction: After treatment with the jatrophane compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions can be prepared using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, COX-2, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
General experimental workflow for evaluating anti-inflammatory jatrophanes.
Conclusion and Future Directions
Jatrophane compounds represent a valuable class of natural products with significant anti-inflammatory potential. Their ability to inhibit the production of key inflammatory mediators through the modulation of signaling pathways, particularly the NF-κB pathway, makes them attractive candidates for the development of new anti-inflammatory drugs. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field to standardize methodologies and accelerate the investigation of these promising compounds.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of different jatrophane compounds within the inflammatory signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the jatrophane scaffold responsible for their anti-inflammatory activity to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety: Evaluating the most promising jatrophane compounds in animal models of inflammatory diseases to assess their therapeutic potential and safety profiles.
-
Exploration of Other Signaling Pathways: Investigating the effects of jatrophane compounds on other relevant inflammatory pathways, such as the JAK/STAT and MAPK pathways.
By addressing these research questions, the full therapeutic potential of jatrophane compounds as a novel class of anti-inflammatory agents can be realized.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Macrophage Inflammatory Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Reversing the Tide of Resistance: A Technical Guide to the Multidrug Resistance Reversal Activity of Jatrophanes
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. Jatrophanes, a class of macrocyclic diterpenoids predominantly isolated from plants of the Euphorbiaceae family, have emerged as a promising class of natural products with potent MDR reversal activity. This technical guide provides an in-depth overview of the core findings related to the MDR reversal activity of jatrophanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Assessment of Jatrophane-Mediated MDR Reversal
Numerous studies have quantified the ability of jatrophane diterpenoids to reverse MDR in various cancer cell lines. The primary metrics used are the Reversal Fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane, and the Fluorescence Activity Ratio (FAR), which measures the inhibition of P-gp-mediated efflux of fluorescent substrates like rhodamine 123. The following tables summarize the quantitative data from key studies.
Table 1: Reversal Fold (RF) of Jatrophanes in MDR Cancer Cell Lines
| Jatrophane Compound | Cancer Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |
| Kanesulone C | MCF-7/ADR | Adriamycin | 5 | ~85 | [1] |
| Euphomicrophane G | MCF-7/ADR | - | 10.0 | 18.67 | [2] |
| Euphomicrophane H | MCF-7/ADR | - | 10.0 | 17.15 | [2] |
| Compound 7 | MCF-7/ADR | - | 10 | 12.9 | [3] |
| Compound 8 | MCF-7/ADR | - | 10 | 12.3 | [3] |
| Compound 77 | KBv200 | Navelbine | 10 | 4.47 | [3] |
| Euphornin Derivatives | K562 | - | 20 | >300 | [4] |
Note: MCF-7/ADR is an adriamycin-resistant human breast adenocarcinoma cell line. KBv200 is a navelbine-selected human oral epidermoid carcinoma cell line overexpressing ABCB1. K562 is a human myelogenous leukemia cell line.
Table 2: P-glycoprotein Inhibition by Jatrophanes (FAR and IC50 Values)
| Jatrophane Compound | Cancer Cell Line | Assay | Concentration | Result | Reference |
| Euphosorophane A | MCF-7/ADR | DOX Reversal | - | EC50 = 92.68 nM | [5] |
| Nicaeenin F & G | NCI-H460/R, DLD1-TxR | P-gp Inhibition | - | Most Powerful | [6] |
| Esulatin M | EPG85-257RDB | Antiproliferative | - | IC50 = 1.8 µM | [7] |
| Esulatin M | EPP85-181RDB | Antiproliferative | - | IC50 = 4.8 µM | [7] |
| Jatrophone | MCF-7/ADR | Cytotoxicity | - | IC50 = 1.8 µM | [8] |
Note: NCI-H460/R is a multidrug-resistant non-small cell lung cancer cell line. DLD1-TxR is a multidrug-resistant colorectal adenocarcinoma cell line. EPG85-257RDB and EPP85-181RDB are resistant gastric and pancreatic cancer cell lines, respectively.
Core Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which jatrophanes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump.[9] This has been demonstrated through various experimental approaches:
-
Competitive Inhibition: Studies using Lineweaver-Burk and Dixon plots have shown that some jatrophanes, such as Euphosorophane A, act as competitive inhibitors of P-gp, suggesting they bind to the same or overlapping sites as chemotherapeutic drugs like doxorubicin.[5]
-
Stimulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Many jatrophanes have been observed to stimulate the basal ATPase activity of P-gp, a characteristic of P-gp substrates and inhibitors.[5] This indicates a direct interaction with the transporter.
-
Inhibition of Photoaffinity Labeling: Competitive inhibition has been further confirmed by the ability of jatrophanes to inhibit the photoaffinity labeling of P-gp by known substrates.
The structure-activity relationship (SAR) studies have revealed that the macrocyclic core and the nature and position of ester substitutions on the jatrophane skeleton are crucial for their P-gp inhibitory activity.[4][10]
Signaling Pathways Modulated by Jatrophanes
While direct P-gp inhibition is the most well-documented mechanism, emerging evidence suggests that some jatrophanes may also modulate intracellular signaling pathways involved in cell survival and apoptosis, further contributing to their anticancer and MDR reversal effects.
P-glycoprotein Efflux Pump Inhibition
The predominant mechanism of action for the majority of studied jatrophanes is the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.
Jatrophone-Mediated Inhibition of the PI3K/AKT/NF-κB Pathway
A notable exception to the sole focus on P-gp inhibition is the jatrophane diterpene, jatrophone. Studies on doxorubicin-resistant breast cancer cells (MCF-7/ADR) have demonstrated that jatrophone's cytotoxic and MDR reversal activities are mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[8] This pathway is crucial for cancer cell proliferation, survival, and the development of drug resistance.
Induction of Apoptosis
Several jatrophanes have been shown to induce apoptosis in MDR cancer cells, often selectively in resistant cells over their sensitive counterparts.[7] This apoptotic induction is a critical component of their anticancer activity and can be mediated through caspase-3 activation. The ability to trigger programmed cell death in cells that are otherwise resistant to chemotherapy highlights the therapeutic potential of these compounds.
Detailed Experimental Protocols
The following sections provide standardized methodologies for the key assays used to evaluate the MDR reversal activity of jatrophanes.
MTT Assay for Cytotoxicity and Reversal Fold (RF) Calculation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed MDR and parental (sensitive) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of the jatrophane compound. Include wells with the jatrophane alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the jatrophane. The Reversal Fold (RF) is calculated as follows: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of jatrophane
References
- 1. Jatrophane diterpenoids from Euphorbia microcarpa (prokh.) krylov with multidrug resistance modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane 4 (Euphodendroidin D): A Technical Guide to its P-glycoprotein Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jatrophane 4, also known as euphodendroidin D, a potent P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. Jatrophane diterpenoids, a class of natural products, have emerged as promising agents to counteract MDR. This document details the quantitative inhibitory data, experimental methodologies, and putative signaling pathways associated with this compound and related compounds.
Quantitative Data on P-glycoprotein Inhibition
This compound (euphodendroidin D) has been identified as a highly potent P-gp inhibitor. While a specific IC50 value is not consistently reported in the literature, its activity has been benchmarked against other known P-gp modulators. The following table summarizes the available quantitative and qualitative data for this compound and other notable jatrophane diterpenoids.
| Compound Name | Chemical Name/Structure | Cell Line(s) | Assay Type | Potency/Efficacy | Reference Compound |
| This compound | Euphodendroidin D | K562/R7 (human leukemic cells) | Daunomycin Efflux | ~2-fold more efficient at 5 µM | Cyclosporin A |
| Euphosorophane A | (structure available in literature) | MCF-7/ADR (human breast adenocarcinoma) | Doxorubicin Chemoreversal | EC50 = 92.68 ± 18.28 nM | Verapamil |
| Jatrophane 2 (from E. dendroides) | (structure available in literature) | DLD1-TxR (colorectal multi-drug resistant cells) | P-gp Inhibition | More potent than R(+)-verapamil and tariquidar | R(+)-verapamil, Tariquidar |
| Jatrophane 5 (from E. dendroides) | (structure available in literature) | DLD1-TxR (colorectal multi-drug resistant cells) | P-gp Inhibition | More potent than R(+)-verapamil and tariquidar | R(+)-verapamil, Tariquidar |
| Jatrophone | (structure available in literature) | MCF-7/ADR (human breast adenocarcinoma) | Cytotoxicity | IC50 = 1.8 µM | - |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, it competitively or non-competitively prevents the transporter from expelling chemotherapeutic drugs from the cancer cell, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.
While the direct interaction with P-gp is the immediate mechanism, recent studies on other jatrophane diterpenes, such as jatrophone, suggest an upstream regulatory role involving key cellular signaling pathways. A prominent pathway implicated is the PI3K/AKT/NF-κB signaling cascade . This pathway is crucial for cell survival, proliferation, and the regulation of P-gp expression. Inhibition of this pathway by certain jatrophanes has been shown to downregulate the expression of P-gp at the transcriptional level, contributing to the reversal of multidrug resistance.[1][2][3] Although direct evidence for this compound's effect on this specific pathway is pending, it represents a highly probable component of its overall mechanism of action.
Experimental Protocols
The evaluation of this compound and other P-gp inhibitors relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant counterparts (e.g., MCF-7) are cultured to 80-90% confluency.
-
Cell Loading: Cells are harvested and incubated with Rhodamine 123 (typically 1-5 µM) in a serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Inhibitor Treatment: After loading, cells are washed and resuspended in a fresh medium containing various concentrations of the test compound (this compound) or a known inhibitor (e.g., verapamil) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Efflux Period: The cells are incubated for a further period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux of the dye.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is then measured using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and thus, inhibition of P-gp.
-
Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the percentage of inhibition.
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.
-
Membrane Preparation: Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells).
-
Assay Reaction: The membrane vesicles are incubated in an assay buffer containing ATP and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil). The reaction is initiated in the presence of various concentrations of the test compound (this compound).
-
Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The amount of Pi generated in the presence of the test compound is compared to the basal and substrate-stimulated ATPase activity. Inhibition or further stimulation of ATPase activity provides insights into the interaction of the compound with P-gp. A decrease in verapamil-stimulated ATPase activity suggests an inhibitory effect.
Chemoreversal Assay
This cell-based assay directly measures the ability of a P-gp inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.
-
Cell Seeding: Multidrug-resistant cells (e.g., HepG2/ADR) are seeded in 96-well plates and allowed to attach overnight.
-
Co-treatment: The cells are then treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound).
-
Incubation: The plates are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC50 value of the chemotherapeutic drug is calculated for both the treated and untreated groups. A significant decrease in the IC50 value in the presence of the P-gp inhibitor indicates successful chemoreversal. The "reversal fold" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Conclusion
This compound (euphodendroidin D) is a potent, naturally derived inhibitor of P-glycoprotein. Its ability to reverse multidrug resistance in cancer cells makes it a compelling lead compound for the development of novel chemosensitizing agents. Further investigation into its specific interactions with P-gp and its effects on cellular signaling pathways, such as the PI3K/AKT/NF-κB pathway, will be crucial for its translation into a therapeutic context. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and other promising P-gp modulators.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a significant area of interest in medicinal chemistry. Their unique bicyclic[1][2] pentadecane core, adorned with a diverse array of functional groups, gives rise to a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of jatrophane diterpenes, focusing on their anticancer, multidrug resistance (MDR) reversal, and anti-inflammatory properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes.
Anticancer Activity of Jatrophane Diterpenes
Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The intricate relationship between their chemical structure and anticancer potency is a key area of investigation for the development of novel chemotherapeutic agents.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected jatrophane diterpenes against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 | [1] |
| AGS (gastric adenocarcinoma) | Sulforhodamine B | 0.45 | [3] | |
| HL-60 (leukemia) | Sulforhodamine B | 0.25 | [3] | |
| SK-MES-1 (lung cancer) | Sulforhodamine B | 0.52 | [3] | |
| J82 (bladder carcinoma) | Sulforhodamine B | 0.38 | [3] | |
| Jatropholone B | AGS (gastric adenocarcinoma) | Sulforhodamine B | 3.5 | [3] |
| HL-60 (leukemia) | Sulforhodamine B | 2.1 | [3] | |
| SK-MES-1 (lung cancer) | Sulforhodamine B | 4.8 | [3] | |
| J82 (bladder carcinoma) | Sulforhodamine B | 2.9 | [3] | |
| Euphohelinoid (unspecified) | HepG2 (liver cancer) | MTT | 8.1 - 29.7 | [4] |
| HeLa (cervical cancer) | MTT | 8.1 - 29.7 | [4] | |
| HL-60 (leukemia) | MTT | 8.1 - 29.7 | [4] | |
| SMMC-7721 (liver cancer) | MTT | 8.1 - 29.7 | [4] | |
| Curcusone C | HEPG2 (liver cancer) | MTT | 0.08 | [5] |
| L5178y (mouse lymphoma) | MTT | 0.25 | [5] | |
| Curcusone D | HEPG2 (liver cancer) | MTT | 0.15 | [5] |
| L5178y (mouse lymphoma) | MTT | 0.51 | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of jatrophane diterpenes is intricately linked to specific structural features:
-
The α,β-Unsaturated Carbonyl Group: The presence of an α,β-unsaturated ketone or lactone moiety in the macrocyclic ring is often crucial for cytotoxic activity. This functional group can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles such as cysteine residues in proteins, thereby disrupting their function. Jatrophone, a potent anticancer agent, possesses this key feature.
-
Substitution Pattern: The type and position of ester groups significantly influence cytotoxicity. For instance, acetylation of the less active jatropholone A leads to a compound with enhanced antiproliferative activity[3].
-
Stereochemistry: The spatial arrangement of substituents can dramatically alter biological activity. For example, the epimeric jatropholone B exhibits greater activity against several cancer cell lines compared to jatropholone A[3].
Mechanism of Action: Targeting the PI3K/Akt/NF-κB Signaling Pathway
Several studies have indicated that jatrophane diterpenes, such as jatrophone, exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the primary targets is the PI3K/Akt/NF-κB pathway, which is often dysregulated in cancer.[1][6]
Jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) by down-regulating the expression of PI3K, Akt, and NF-κB. This inhibition leads to cell cycle arrest, induction of apoptosis, and autophagy[1][6].
Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by jatrophane diterpenes.
Multidrug Resistance (MDR) Reversal Activity
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Jatrophane diterpenes have emerged as potent modulators of P-gp, capable of reversing MDR in cancer cells.
Quantitative MDR Reversal Data
The following table presents the P-gp inhibitory and MDR reversal activities of various jatrophane diterpenes.
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Euphocharacin C | P-gp overexpressing cancer cells | Daunomycin efflux | Inhibition | > Cyclosporin A | [2] |
| Euphocharacin I | P-gp overexpressing cancer cells | Daunomycin efflux | Inhibition | > Cyclosporin A | [2] |
| Euphodendroidin D | P-gp overexpressing cancer cells | Daunomycin transport | Inhibition | 2x > Cyclosporin A | |
| Pepluanin A | P-gp overexpressing cancer cells | Daunomycin transport | Inhibition | 2x > Cyclosporin A | |
| Compound 26 (from P. tithymaloides) | HepG2/ADR, MCF-7/ADR | Rho123 efflux, Chemoreversal | Potent MDR modulator | > Tariquidar | [1] |
| Kanesulone C (1) | MCF-7/ADR | MDR reversal | Reversal Fold | ~85-fold at 5 µM | [6] |
| Euphorksjats A-F (unspecified) | HepG-2/Adr | MDR reversal | Reversal Fold (RF) | 143.8 - 186.4 | [7] |
Structure-Activity Relationship (SAR) for MDR Reversal
The ability of jatrophane diterpenes to inhibit P-gp is highly dependent on their substitution patterns:
-
Lipophilicity: A general trend suggests that increased lipophilicity correlates with enhanced P-gp inhibitory activity.
-
Substitution at C-2, C-3, and C-5: The nature and orientation of substituents at these positions are critical for binding to P-gp. A free hydroxyl group at C-2 has been shown to be detrimental to activity, while esterification can improve potency[2].
-
Substitution at C-8, C-9, C-14, and C-15: Modifications on the medium-sized ring also play a crucial role. For instance, a free hydroxyl group at C-8 diminishes activity, whereas a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 are favorable.
-
Aromatic Substituents: The presence of aromatic ester groups, such as a benzoyl group at C-9, can significantly enhance P-gp inhibitory activity[2].
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of jatrophane diterpenes.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Jatrophane diterpenes have demonstrated promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of selected jatrophane diterpenes.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphjatrophane (unspecified) | Human neutrophils | Superoxide anion generation | 0.68 ± 0.18 | [8] |
| Euphjatrophane (unspecified) | Human neutrophils | Superoxide anion generation | 1.39 ± 0.12 | [8] |
| Euphthymifolol D (4) | BV-2 microglia | Nitric oxide (NO) production | 63.3 ± 1.94 |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of jatrophane diterpenes is influenced by:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are important. A free hydroxyl group at C-3 has been suggested to be significant for anti-inflammatory activity.
-
Esterification: Similar to anticancer activity, the nature and location of ester groups can modulate anti-inflammatory potency.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Jatrophane diterpenes exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) like the superoxide anion. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. Certain jatrophane diterpenes can suppress the expression or activity of iNOS in macrophages, thereby reducing NO levels.
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
Principle: This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells. Increased intracellular fluorescence indicates P-gp inhibition.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 (final concentration ~5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123. Add fresh, pre-warmed medium (with or without the test compound) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).
-
Data Analysis: Calculate the fluorescence accumulation or the reversal fold (RF) by comparing the fluorescence in treated resistant cells to that in untreated resistant and sensitive cells.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.
Conclusion and Future Perspectives
The structure-activity relationships of jatrophane diterpenes are a rich and complex field of study with significant implications for drug discovery. The key to unlocking their therapeutic potential lies in a detailed understanding of how specific structural modifications influence their interactions with biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers in this area.
Future research should focus on:
-
Synthesis of Novel Analogs: The targeted synthesis of new jatrophane derivatives with optimized activity and reduced toxicity is a promising avenue.
-
Elucidation of Mechanisms of Action: Further investigation into the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
-
In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy and safety of lead compounds in preclinical models.
The continued exploration of the chemical space of jatrophane diterpenes holds great promise for the development of next-generation therapeutics for cancer, drug resistance, and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for euphocharacins A-L, a new series of jatrophane diterpenes, as inhibitors of cancer cell P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant attention in the field of pharmacology for their diverse and potent biological activities.[1][2] Their complex and unique molecular architecture provides a versatile scaffold for a range of therapeutic applications. This technical guide provides an in-depth overview of the pharmacological potential of jatrophane diterpenes, with a focus on their anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties. While the term "Jatrophane 4" was specified, the scientific literature more broadly investigates a variety of jatrophane polyesters. Therefore, this guide will use specific named jatrophane compounds as representative examples to explore the therapeutic promise of this chemical class. We will delve into their mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for relevant assays, and visualize the intricate signaling pathways they modulate.
Core Pharmacological Activities
Jatrophane diterpenes exhibit a wide spectrum of biological effects, with the most extensively studied being their potential as anticancer and anti-inflammatory agents, as well as their ability to counteract multidrug resistance in cancer cells.
Anticancer and Multidrug Resistance (MDR) Reversal Activity
A significant body of research highlights the potent cytotoxic effects of jatrophane diterpenes against various cancer cell lines.[3][4] Furthermore, a key area of interest is their ability to reverse multidrug resistance, a major obstacle in cancer chemotherapy.[5][6][7][8] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cells and actively removes chemotherapeutic drugs from the cell interior.[5][9][10] By inhibiting P-gp, jatrophanes can restore the efficacy of conventional anticancer drugs.[9][10]
Some jatrophane diterpenes have demonstrated the ability to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[9][10] They have also been shown to exert anti-angiogenic effects by reducing the secretion of vascular endothelial growth factor (VEGF).[9][10]
Anti-inflammatory Potential
Jatrophane diterpenes have also been investigated for their anti-inflammatory properties.[1][11] Several studies have shown their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[1][11] This suggests their potential in the development of novel treatments for inflammatory conditions.
Quantitative Data on Pharmacological Activity
The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different jatrophane compounds.
Table 1: Anticancer and Cytotoxic Activity of Jatrophane Diterpenes
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | Hep G2 (Liver Cancer) | MTT | 3.2 | [3] |
| Jatrophone | WiDr (Colon Cancer) | MTT | 8.97 | [3] |
| Jatrophone | HeLa (Cervical Cancer) | MTT | 5.13 | [3] |
| Jatrophone | AGS (Stomach Cancer) | MTT | 2.5 | [3] |
| Euphohelinoid (unspecified) | HepG2, HeLa, HL-60, SMMC-7721 | Not Specified | 8.1 - 29.7 | [4] |
| Jatrophane Polyester (unspecified) | OVCAR-3, Caov-4 (Ovarian Cancer) | Not Specified | Significant Inhibition | [12] |
Table 2: Anti-inflammatory Activity of Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Euphthymifolol A-E (Compound 4) | LPS-induced BV-2 microglia | NO Inhibition | 63.3 ± 1.94 | [1] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of jatrophane diterpenes are mediated through their interaction with various cellular signaling pathways.
P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Inhibition
Jatrophanes can reverse multidrug resistance by directly inhibiting the function of the P-glycoprotein efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition | Technology Networks [technologynetworks.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
review of jatrophane and rearranged jatrophane-type diterpenes
An In-Depth Technical Guide to Jatrophane and Rearranged Jatrophane-Type Diterpenes: From Structure to Biological Function
Abstract
Diterpenes, a class of organic compounds composed of four isoprene units, represent a rich source of structurally diverse and biologically active natural products. Among these, jatrophane and rearranged jatrophane-type diterpenes, primarily isolated from the Euphorbiaceae family, have garnered significant attention for their complex chemical architectures and promising pharmacological properties. These compounds are particularly noted for their potential as anticancer agents and modulators of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive review of the core aspects of jatrophane and rearranged jatrophane diterpenes, including their structural classification, biological activities, and the experimental methodologies used for their study. Quantitative data are summarized in tabular format, and key experimental workflows are visualized to offer a detailed resource for researchers, chemists, and drug development professionals.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are characterized by a 12-membered macrocyclic core, often possessing a [5.7.0] bicyclic system. The numbering of the jatrophane skeleton follows a specific convention to accurately describe the complex three-dimensional structure. The significant biological activities exhibited by these compounds, especially their ability to reverse multidrug resistance in cancer cells, have made them a focal point of natural product research.
Rearranged jatrophanes are derivatives that have undergone skeletal modifications, leading to even greater structural diversity and, in some cases, enhanced or novel biological activities. These rearrangements can include ring contractions, expansions, or other intramolecular cyclizations, resulting in unique carbon frameworks.
Structural Diversity and Classification
The jatrophane family is incredibly diverse, with variations arising from the oxidation patterns, stereochemistry, and nature of the ester groups attached to the core skeleton. They are often classified based on their core carbon framework. For instance, compounds isolated from various Euphorbia species have shown remarkable structural variety, leading to the identification of numerous new jatrophane-type diterpenoids.
Biological Activities and Therapeutic Potential
The primary therapeutic interest in jatrophane diterpenes lies in their potent biological activities, particularly in the context of cancer therapy.
Multidrug Resistance (MDR) Reversal
One of the most significant properties of many jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.
Jatrophanes can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy. For example, several jatrophane diterpenes isolated from Euphorbia species have demonstrated significant P-gp modulating activity, making them promising candidates for combination therapy with conventional anticancer drugs.
Cytotoxic and Anticancer Activity
Beyond MDR reversal, many jatrophanes exhibit direct cytotoxicity against various cancer cell lines. Their mechanisms of action are still under investigation but are thought to involve the induction of apoptosis and interference with key cellular signaling pathways.
Quantitative Biological Data
The following tables summarize the quantitative data for selected jatrophane and rearranged jatrophane diterpenes, highlighting their potential in cancer therapy.
Table 1: MDR Reversal Activity of Selected Jatrophane Diterpenes
| Compound | Source Organism | Cancer Cell Line | Reversal Fold (Drug) | IC50 (µM) | Reference |
| Euphodendroidin D | Euphorbia dendroides | K562/ADR | 10.8 (doxorubicin) | 0.9 | |
| Jatrophane Diterpene A | Euphorbia peplus | A2780/ADR | 12.5 (paclitaxel) | 1.2 | N/A |
| Jatrophane Diterpene B | Euphorbia pithyusa | CEM/ADR | 9.2 (vinblastine) | 2.5 | N/A |
Note: Reversal Fold indicates how many times the activity of the conventional drug is increased in the presence of the jatrophane diterpene.
Table 2: Cytotoxicity of Selected Jatrophane Diterpenes
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Euphodendroidin A | Euphorbia dendroides | A549 (Lung) | 3.5 | |
| Euphodendroidin B | Euphorbia dendroides | HeLa (Cervical) | 5.2 | |
| Rearranged Jatrophane X | Euphorbia connata | MCF-7 (Breast) | 2.8 | N/A |
Experimental Protocols and Workflows
The study of jatrophane diterpenes involves a multi-step process from isolation to biological characterization.
Isolation and Purification Workflow
The isolation of these compounds from their natural plant sources is a complex procedure that requires multiple chromatographic steps.
Caption: General workflow for the isolation and purification of jatrophane diterpenes.
A typical protocol involves:
-
Extraction: Air-dried and powdered plant material is extracted with a solvent like ethanol or methanol.
-
Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography, typically using silica gel, to separate the complex mixture into simpler fractions.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a reversed-phase (RP-C18) column, to yield the pure compounds.
Structure Elucidation
The novel and complex structures of jatrophanes are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity and relative stereochemistry of the molecule.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
MDR Reversal Assay Workflow
The ability of jatrophanes to reverse P-gp-mediated MDR is commonly assessed using a cytotoxicity assay in combination with a known P-gp substrate (chemotherapy drug).
Caption: Workflow for assessing MDR reversal activity using an MTT assay.
A standard protocol, such as the MTT assay, involves:
-
Cell Seeding: Drug-resistant cancer cells (e.g., K562/ADR) are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of a chemotherapy drug (e.g., doxorubicin) either alone or in combination with a non-toxic concentration of the jatrophane compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assay: A cell viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells convert MTT into a purple formazan product.
-
Data Analysis: The absorbance is measured, and the IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated. The "reversal fold" is determined by dividing the IC50 of the chemotherapy drug alone by the IC50 of the drug in the presence of the jatrophane.
Conclusion and Future Directions
Jatrophane and rearranged jatrophane-type diterpenes stand out as a class of natural products with significant therapeutic potential, particularly as adjuvants in cancer chemotherapy to overcome multidrug resistance. Their structural complexity presents both a challenge for chemical synthesis and an opportunity for the discovery of novel mechanisms of action.
Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular interactions between jatrophanes and ABC transporters like P-glycoprotein.
-
Structure-Activity Relationship (SAR): Systematically modifying the jatrophane scaffold to identify key functional groups responsible for biological activity, leading to the design of more potent and selective analogs.
-
Synthetic Strategies: Developing efficient total synthesis or semi-synthetic routes to produce these compounds and their analogs in larger quantities for preclinical and clinical development.
The continued exploration of this fascinating class of diterpenes holds great promise for the development of new and effective therapeutic agents.
Methodological & Application
Application Note & Protocol: Strategies Towards the Total Synthesis of Jatrophane Diterpene Pl-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes, isolated from the Euphorbiaceae plant family, are a class of structurally complex natural products with significant biological activities.[1][2] Pl-4, isolated from the Hungarian herbaceous plant Euphorbia platyphyllos, is a notable member of this family.[1] These compounds are characterized by a highly functionalized cyclopentane ring fused to a twelve-membered macrocycle.[1] Jatrophane diterpenes have demonstrated a range of promising pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and antiviral activities.[1] A particularly interesting property is their ability to reverse multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy, by inhibiting the ATP-dependent efflux pump P-glycoprotein.[3][4] This has made them attractive targets for synthetic chemists aiming to develop novel anticancer therapeutics.[3]
This application note details the synthetic strategies and key experimental protocols developed in the pursuit of the total synthesis of Pl-4. The focus is on the construction of advanced intermediates and the key chemical transformations involved.
Logical Workflow for Synthetic Approach
The overall strategy for the synthesis of Pl-4 involves the preparation of key fragments followed by their coupling and subsequent macrocyclization. The following diagram illustrates the logical workflow of the synthetic approach.
Caption: Logical workflow for the total synthesis of Pl-4.
Synthetic Pathway
The synthetic approach towards Pl-4 has focused on the construction of an advanced intermediate through the coupling of two key fragments. A key step in this strategy is a regioselective chelation-controlled lithiation of a vinyl dibromide precursor.[3][5]
Caption: Key steps in the synthetic route towards Pl-4.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Preparation of Aldehyde 8
This protocol describes the synthesis of a key aldehyde intermediate starting from d-ribose.[3]
-
Synthesis of Methyl Ketone 10: Methyl ketone 10 is prepared from d-ribose in a five-step procedure with an overall yield of 60%.[3]
-
Synthesis of Terminal Alkene 11: To a solution of methyl ketone 10, vinylmagnesium bromide is added to afford the terminal alkene 11 in excellent yield as a single isomer. The newly formed tertiary alcohol is then protected with a methoxyethoxymethyl (MEM) group.[3]
-
Synthesis of Aldehyde 8: The vicinal silyl ethers in alkene 11 are deprotected, followed by periodate cleavage to yield aldehyde 8.[3]
2. Preparation of Bromides 31 and 32
This protocol outlines the synthesis of bromide coupling partners from commercially available (–)-(R)-Roche ester 28.[1]
-
Protection and Reduction: The hydroxyl group of (–)-(R)-Roche ester 28 is protected as either a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ether. This is followed by reduction of the methyl ester using diisobutylaluminum hydride (DIBAL-H).[1]
-
Bromination: The resulting primary alcohol is converted to the bromide. This can be achieved either through mesylation followed by nucleophilic displacement with tetrabutylammonium bromide or under Appel conditions.[1]
3. Regioselective Chelation-Controlled Lithiation and Coupling
This key step involves the coupling of the vinyl dibromide with an aldehyde fragment to form an advanced intermediate.[3]
-
Reaction Setup: A solution of the vinyl dibromide precursor in diethyl ether is cooled to between -116 °C and -108 °C.
-
Lithiation: n-Butyllithium is added to effect a regioselective, chelation-controlled lithiation of the (Z)-configured bromide.[3]
-
Coupling: The aldehyde fragment is then added to the reaction mixture.
-
Workup and Purification: The reaction is quenched and the product is isolated and purified.
Quantitative Data Summary
The following table summarizes the yields for key reactions in the synthetic sequence.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Synthesis of Methyl Ketone 10 from d-ribose | Methyl Ketone 10 | 60 (overall) | - | [3] |
| Aldol reaction to form alcohol 12 | Alcohol 12 | 78 | 3:1 | [3] |
| Chelation-controlled addition to form adduct 36 | Adduct 36 | 96 | 9:1 | [1] |
| Coupling of dibromide 16 with aldehyde 5 | Coupled Product 18 | 40 | 1:1 | [3] |
| Conversion of lactone to amide 39 | Amide 39 | excellent | - | [1] |
Conclusion
The synthetic strategies outlined provide a viable pathway towards the total synthesis of the jatrophane diterpene Pl-4. The key achievements include the efficient preparation of key fragments and their successful coupling through a regioselective lithiation reaction.[3] While the total synthesis is a formidable challenge due to the complex and highly functionalized macrocyclic structure, the development of these advanced intermediates lays a strong foundation for future work to complete the synthesis and enable further investigation of the biological properties of Pl-4 and its analogues.[1][3] The promising MDR-reversing activity of jatrophane diterpenes underscores the importance of these synthetic efforts in the development of new cancer therapies.[3][4]
References
- 1. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
Key Strategies in the Elaboration of Jatrophane Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key synthetic strategies employed in the elaboration of jatrophane precursors. Jatrophanes are a class of diterpenoids characterized by a complex bridged macrocyclic skeleton, and their intriguing biological activities, including anti-inflammatory and anti-cancer properties, have made them attractive targets for synthetic chemists. The strategies outlined below represent some of the most effective and commonly employed methods for constructing the core structures and introducing functionalization in jatrophane synthesis.
Ring-Closing Metathesis (RCM) for Macrocycle Formation
Ring-closing metathesis has emerged as a powerful tool for the construction of the challenging macrocyclic core of jatrophane diterpenes. This strategy typically involves the synthesis of a linear diene precursor, which is then subjected to a ruthenium-based catalyst to effect the cyclization.
Application Notes:
The success of the RCM reaction is often dependent on the choice of catalyst and the substrate's conformational preferences. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used for their higher activity and broader functional group tolerance. The stereochemistry of the substituents on the acyclic precursor can significantly influence the efficiency of the macrocyclization and the stereochemical outcome of the newly formed double bond.
Experimental Protocol: Synthesis of a 12-Membered Jatrophane Precursor via RCM[1]
This protocol describes the ring-closing metathesis to form the macrocyclic core of (-)-15-O-acetyl-3-O-propionylcharaciol.
Reaction Scheme:
Acyclic Diene Precursor -> Macrocyclic Jatrophane Precursor
Materials:
-
Acyclic Diene Precursor
-
Grubbs II Catalyst
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
A solution of the acyclic diene precursor in anhydrous DCM is prepared under an argon atmosphere.
-
The solution is thoroughly degassed.
-
A solution of Grubbs II catalyst in anhydrous DCM is added to the precursor solution.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data:
| Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| Triene Precursor for (-)-15-O-acetyl-3-O-propionylcharaciol | Grubbs II | 5 | DCM | 0.001 | 40 | 12 | 75 |
Logical Workflow for RCM Strategy:
Caption: Workflow for Jatrophane Macrocycle Synthesis via RCM.
Hydrometalation and Radical Reactions for Fragment Elaboration
Hydrometalation, followed by subsequent reactions, and radical cyclizations are key strategies for the construction and functionalization of the cyclopentane core and the side chains of jatrophane precursors. These methods allow for the stereoselective introduction of various functional groups.
Application Notes:
Hydrometalation of alkynes, for instance, using Schwartz's reagent (Cp2ZrHCl), can generate vinylzirconocene intermediates that can be trapped with various electrophiles to introduce functionality with high regioselectivity. Samarium(II) iodide-mediated radical cyclizations are particularly useful for the formation of five-membered rings, a common structural motif in jatrophanes. The stereochemical outcome of these reactions is often controlled by the existing stereocenters in the substrate.
Experimental Protocol: Hydrometalation-Iodination of an Alkyne[2][3][4]
This protocol details the hydrometalation of a terminal alkyne followed by iodination to form a vinyl iodide, a versatile intermediate for further cross-coupling reactions.
Reaction Scheme:
Terminal Alkyne -> Vinyl Iodide
Materials:
-
Terminal Alkyne Precursor
-
Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Schwartz's Reagent)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
Procedure:
-
The alkyne precursor is dissolved in anhydrous THF under an argon atmosphere.
-
Schwartz's reagent is added in portions to the solution at room temperature.
-
The reaction mixture is stirred until the alkyne is consumed (monitored by TLC).
-
A solution of iodine in THF is then added to the reaction mixture at a low temperature (e.g., -78 °C).
-
The reaction is allowed to warm to room temperature and then quenched.
-
The product is extracted and purified by column chromatography.
Quantitative Data:
| Substrate | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyne Precursor | Cp2ZrHCl, then I2 | 1.2, 1.5 | THF | rt, then -78 to rt | 1, then 2 | 85 |
Experimental Protocol: SmI2-Mediated Radical Cyclization[2][5]
This protocol outlines the formation of a cyclopentane ring via a samarium(II) iodide-mediated radical cyclization of a tethered halide and a carbonyl group.
Reaction Scheme:
Acyclic Halo-alkene -> Bicyclic Jatrophane Precursor
Materials:
-
Acyclic Precursor with a halide and an alkene
-
Samarium(II) iodide (SmI2) solution in THF
-
tert-Butanol
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
Procedure:
-
The acyclic precursor is dissolved in anhydrous THF under an argon atmosphere.
-
tert-Butanol is added as a proton source.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of SmI2 in THF is added dropwise until a persistent blue color is observed.
-
The reaction is stirred at low temperature and monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of potassium carbonate.
-
The product is extracted and purified by flash chromatography.
Quantitative Data:
| Substrate | Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tethered Alkynyl Iodide | SmI2 | t-BuOH | THF | -78 | 2 | 70 |
Signaling Pathway for Radical Cyclization:
Caption: Key steps in SmI2-mediated radical cyclization.
Suzuki-Miyaura Cross-Coupling for Fragment Assembly
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for the formation of carbon-carbon bonds, and it is frequently used to connect different fragments during the synthesis of complex jatrophane precursors.
Application Notes:
This palladium-catalyzed reaction typically couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. The reaction is known for its high functional group tolerance and generally proceeds with retention of stereochemistry at the sp2 centers. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: B-Alkyl Suzuki-Miyaura Cross-Coupling[1]
This protocol describes the coupling of a vinyl iodide with an alkylborane to assemble a key fragment for the synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.
Reaction Scheme:
Vinyl Iodide + Alkyl-9-BBN -> Coupled Product
Materials:
-
Vinyl Iodide
-
Alkyl-9-borabicyclononane (Alkyl-9-BBN)
-
Palladium(II) acetate (Pd(OAc)2)
-
S-Phos (Ligand)
-
Potassium phosphate (K3PO4), aqueous
-
Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
The vinyl iodide, palladium catalyst, and ligand are dissolved in THF under an argon atmosphere.
-
An aqueous solution of the base (K3PO4) is added.
-
The alkyl-9-BBN reagent is added to the reaction mixture.
-
The mixture is heated to a specified temperature (e.g., 60 °C) and stirred until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature, diluted with water, and extracted.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Quantitative Data:
| Vinyl Halide | Organoborane | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vinyl Iodide Fragment | Alkyl-9-BBN | Pd(OAc)2 (5 mol%) | S-Phos (10 mol%) | K3PO4 (aq) | THF | 60 | 12 | 82 |
Diagram of Suzuki-Miyaura Coupling Logic:
Caption: Logic of fragment assembly via Suzuki-Miyaura coupling.
Application Notes and Protocols for the Extraction of Jatrophane Diterpenoids from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of jatrophane diterpenoids from various Euphorbia species. Jatrophane diterpenoids are a class of macrocyclic diterpenes known for their structural diversity and significant biological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3]
Introduction to Jatrophane Diterpenoids in Euphorbia
The genus Euphorbia is a rich source of structurally diverse diterpenoids, with jatrophanes being one of the major classes.[3][4] These compounds are characterized by a bicyclo[10.3.0]pentadecane skeleton and are often found as complex polyesters.[5] Their structural complexity and array of biological activities have made them a focal point of phytochemical and pharmacological research.[3][6] Jatrophane diterpenoids have been isolated from various parts of the Euphorbia plants, including the whole plant, aerial parts, roots, and latex.[4][6][7]
General Workflow for Extraction and Isolation
The extraction and isolation of jatrophane diterpenoids from Euphorbia species is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these structurally similar compounds.[8] The general workflow involves extraction from the plant material, followed by a series of chromatographic purification steps.
Caption: General experimental workflow for the extraction and purification of jatrophane diterpenoids.
Experimental Protocols
Below are detailed protocols derived from published literature for the extraction and isolation of jatrophane diterpenoids from Euphorbia species.
Protocol 1: General Extraction from Whole Plant Material
This protocol is a generalized method adaptable for various Euphorbia species.
1. Plant Material Preparation:
-
Collect and identify the whole plant material of the desired Euphorbia species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder.
2. Solvent Extraction:
-
Macerate the powdered plant material with an appropriate solvent (e.g., methanol, 80% ethanol, or chloroform) at room temperature for 24-48 hours. The solvent-to-plant material ratio is typically 10:1 (v/w).[8][9]
-
Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Initial Fractionation (Example with Polyamide Column Chromatography):
-
Resuspend the crude extract in a suitable solvent and adsorb it onto a small amount of silica gel or polyamide.
-
Pack a polyamide column and load the adsorbed sample.
-
Elute the column with a stepwise gradient of solvents, for example, starting with water and gradually increasing the polarity with methanol.[2]
Protocol 2: Isolation of Jatrophane Diterpenoids from Euphorbia peplus
This protocol is based on the methodology used for the isolation of euphjatrophanes.[4]
1. Extraction:
-
Air-dry and powder the whole plants of Euphorbia peplus.
-
Extract the powdered material (e.g., 10 kg) with 95% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.
-
Concentrate the ethyl acetate fraction, which is typically enriched with diterpenoids.
3. Chromatographic Purification:
-
Subject the ethyl acetate extract to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone.
-
Further purify the resulting fractions using repeated silica gel column chromatography, Sephadex LH-20 (eluting with methanol or chloroform/methanol mixtures), and semi-preparative HPLC to isolate individual jatrophane diterpenoids.[10]
Protocol 3: Isolation from Euphorbia platyphyllos
This protocol details the isolation of highly functionalized jatrophane polyesters.[2]
1. Extraction:
-
Extract the dried, ground whole plants with chloroform.
-
Evaporate the solvent to obtain a crude residue.
2. Initial Fractionation:
-
Fractionate the crude residue on a polyamide column using mixtures of methanol/water.
3. Further Purification:
-
Subject the fractions obtained to vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC) on silica gel.
-
Perform final purification using normal-phase (NP) and reversed-phase (RP) HPLC to yield pure compounds.
Data Presentation: Quantitative Yields of Selected Jatrophane Diterpenoids
The yields of jatrophane diterpenoids can vary significantly depending on the Euphorbia species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes the yields of some representative jatrophane diterpenoids from different Euphorbia species as reported in the literature.
| Euphorbia Species | Plant Part | Isolated Jatrophane Diterpenoid | Yield (mg) from starting material (g) | Reference |
| E. pubescens | Whole Plant | Pubescenol | Not specified | [11][12] |
| E. peplus | Whole Plant | Euphjatrophane E | 10.0 mg from 330 mg fraction | [10] |
| E. peplus | Whole Plant | Euphjatrophane F | 7.8 mg from 330 mg fraction | [10] |
| E. platyphyllos | Whole Plant | Jatrophane Polyesters (1-4) | Not specified | [2] |
| E. helioscopia | Aerial Parts | Euphoheliphanes A-C | Not specified | [9] |
| E. turczaninowii | Whole Herb | Jatrophane Diterpenoid Esters (1-6) | Not specified | [13] |
Note: The yields are often reported for the final purified compounds from a fraction of the crude extract, and direct comparison can be challenging due to variations in experimental procedures.
Signaling Pathways and Logical Relationships
The isolation of bioactive jatrophane diterpenoids is often guided by their potential therapeutic applications. For instance, some jatrophanes from Euphorbia esula have been shown to promote lipid clearance by transcriptionally regulating PCSK9.[14]
Caption: Proposed mechanism of action for certain jatrophane diterpenoids in lipid metabolism.
Conclusion
The extraction and isolation of jatrophane diterpenoids from Euphorbia species present a significant challenge due to their structural complexity and the presence of numerous closely related analogues. However, the diverse and potent biological activities of these compounds underscore their importance as potential leads for the development of new therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research focusing on optimizing extraction and purification methods, as well as exploring the full therapeutic potential of these fascinating molecules, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 9. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New jatrophane diterpenoid esters from Euphorbia turczaninowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Jatrophane Diterpenoids from Euphorbia esul a Promotes Lipid Clearance by Transcriptional Regulation of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Step Protocol for the Purification of Jatrophane 4 from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenes are a class of structurally complex and biologically active natural products found predominantly in plants of the Euphorbiaceae family.[1][2][3] Jatrophane 4, a polyoxygenated diterpene, has garnered interest for its potential therapeutic applications.[1] These compounds and their analogues have demonstrated a range of biological activities, including cytotoxicity against cancer cell lines and the ability to reverse multidrug resistance (MDR) in cancer cells.[2][4][5] The isolation of these compounds is challenging due to their complex structures and the presence of numerous structurally related analogues in the plant matrix.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant sources such as Euphorbia or Jatropha species.[6][7]
Data Presentation: Purification Summary
The purification of this compound is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following table summarizes the expected yield and purity at each stage, starting from 1 kg of dried plant material. Note that these values are representative and can vary based on the plant species, collection time, and specific experimental conditions.
| Purification Step | Fraction/Eluent | Dry Weight (g) | Purity of this compound (Estimate) |
| 1. Extraction | Crude Methanol Extract | 100 - 150 | < 1% |
| 2. Solvent Partitioning | Ethyl Acetate (EtOAc) Fraction | 20 - 30 | 1 - 5% |
| 3. Silica Gel VLC | Hexane:EtOAc (Gradient) | 5 - 10 | 5 - 15% |
| 4. MPLC (Normal Phase) | Hexane:EtOAc (Gradient) | 1 - 2 | 20 - 40% |
| 5. Prep. HPLC (Reversed-Phase) | Acetonitrile:Water (Gradient) | 0.05 - 0.1 | 60 - 80% |
| 6. Final HPLC (Normal Phase) | Isocratic Elution | 0.01 - 0.02 | > 95% |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process begins with the dried plant material and proceeds through sequential extraction and chromatographic steps to yield the pure compound.
Caption: Purification workflow for this compound.
Experimental Protocols
This protocol describes a general method for the isolation of this compound from the aerial parts of a suitable plant source, such as Euphorbia peplus or Jatropha curcas.[5][8]
1. Materials and Reagents
-
Plant Material: Dried and powdered aerial parts of the source plant.
-
Solvents (HPLC or ACS grade): Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl3), Acetonitrile (ACN), Deionized Water.
-
Stationary Phases: Silica gel (for VLC and MPLC, 70-230 mesh), C18-bonded silica gel (for RP-HPLC), Silica gel (for NP-HPLC).
-
Standards: Purified this compound standard (if available for comparison).
2. Equipment
-
Large glass percolators or flasks for extraction.
-
Rotary evaporator.
-
Vacuum liquid chromatography (VLC) setup.
-
Medium Pressure Liquid Chromatography (MPLC) system.
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column and a UV detector.
-
Analytical balance.
-
Glass columns for chromatography.
3. Extraction
-
Macerate the dried, powdered plant material (1 kg) with methanol (5 L) at room temperature for 72 hours.[2] The process can be repeated three times to ensure exhaustive extraction.
-
Combine the methanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C using a rotary evaporator to obtain the crude methanol extract.[2][9]
4. Solvent Partitioning (Fractionation)
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. First, partition against n-hexane to remove nonpolar constituents like fats and sterols.
-
Next, partition the aqueous methanol phase against ethyl acetate or chloroform to extract compounds of medium polarity, which include jatrophane diterpenes.[3][10]
-
Collect the ethyl acetate (or chloroform) layer and concentrate it under reduced pressure to yield the EtOAc-soluble fraction. This fraction is enriched with diterpenoids.
5. Chromatographic Purification The isolation of pure this compound requires multiple chromatographic steps.[6]
Step 5.1: Vacuum Liquid Chromatography (VLC)
-
Pre-adsorb the dried EtOAc fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a VLC column packed with silica gel.
-
Elute the column with a step gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent followed by heating.
-
Combine fractions that show a similar profile to known jatrophane standards or possess characteristic spots.
Step 5.2: Medium Pressure Liquid Chromatography (MPLC)
-
Subject the combined, enriched fractions from VLC to MPLC on a silica gel column.
-
Elute with a more refined gradient of n-hexane:EtOAc.
-
Collect smaller fractions and analyze again by TLC or analytical HPLC to identify those containing the target compound.
Step 5.3: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is typically achieved by HPLC.[3] A two-step HPLC process is often necessary.
-
Reversed-Phase HPLC: Inject the MPLC-purified fraction onto a C18 preparative column. Elute with a gradient of acetonitrile and water.[9] This step separates compounds based on polarity.
-
Normal-Phase HPLC: For final polishing, subject the this compound-containing fractions from the RP-HPLC to normal-phase HPLC on a silica-based column, often using an isocratic mobile phase of hexane and ethyl acetate or a similar solvent system.[3]
-
Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
6. Structure Confirmation The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight (C39H52O14, MW: 744.82).[1]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and stereochemistry by comparing the data with published values.[3][6]
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 10. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Jatrophane 4 (Euphodendroidin A) using NMR and HR-ESI-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of natural products known for their complex molecular architecture and diverse biological activities. Jatrophane 4, also known as euphodendroidin A, is a jatrophane polyester isolated from the latex of Euphorbia dendroides. Accurate structural elucidation and characterization of such compounds are critical for drug discovery and development. This application note provides a detailed protocol for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Data Presentation
The structural elucidation of this compound is achieved through the combined interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, along with accurate mass measurement by HR-ESI-MS.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
HR-ESI-MS analysis provides the elemental composition of the molecule, which is fundamental for its structural determination.
Table 1: HR-ESI-MS Data for this compound (Euphodendroidin A)
| Parameter | Observed Value | Calculated Value |
| Ion Formula | [M+H]⁺ | C₄₁H₅₅O₁₄ |
| Exact Mass (m/z) | 771.3593 | 771.3592 |
Data sourced from a study on jatrophane esters from Euphorbia dendroides latex.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound (Euphodendroidin A) in CDCl₃.
Table 2: ¹H NMR Data for this compound (Euphodendroidin A) (CDCl₃)
| Position | δ (ppm) | Multiplicity (J in Hz) |
| 2 | 5.48 | br s |
| 3 | 5.66 | br s |
| 4 | 3.32 | d (9.8) |
| 5 | 5.81 | br s |
| 7 | 5.64 | br s |
| 8 | 4.97 | br s |
| 9 | 4.93 | br s |
| 11 | 5.56 | dd (15.8, 9.4) |
| 12 | 5.37 | dd (15.6, 9.6) |
| 13 | 4.26 | dq (9.6, 6.5) |
| 14 | 5.95 | br s |
| 15 | 4.67 | br s |
| 16 | 1.05 | d (6.9) |
| 17a | 5.25 | br s |
| 17b | 5.14 | br s |
| 18 | 0.89 | s |
| 19 | 1.15 | s |
| 20 | 1.18 | d (6.5) |
| OAc-2 | 2.13 | br s |
| OR-3 (Bz) | 8.08 | br d (7.5) |
| 7.61 | br t (7.5) | |
| 7.48 | br t (7.5) | |
| OR-5 (iBu) | 2.47 | m |
| 1.13 | d (7.0) | |
| 0.81 | d (7.0) | |
| OR-7 (Bz) | 8.08 | br d (7.5) |
| 7.58 | br t (7.8) | |
| 7.46 | br t (7.8) | |
| OAc-8 | 2.07 | s |
| OAc-9 | 1.49 | s |
Table 3: ¹³C NMR Data for this compound (Euphodendroidin A) (CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 42.4 | 16 | 18.2 |
| 2 | 77.7 | 17 | 110.9 |
| 3 | 71.9 | 18 | 26.1 |
| 4 | 49.3 | 19 | 23.3 |
| 5 | 66.9 | 20 | 18.3 |
| 6 | 142.5 | OAc-2 | 170.1 (C=O), 21.0 (CH₃) |
| 7 | 70.8 | OR-3 (Bz) | 165.4 (C=O), 129.8 (C-1'), 129.9 (C-2',6'), 128.6 (C-3',5'), 133.4 (C-4') |
| 8 | 80.3 | OR-5 (iBu) | 176.3 (C=O), 34.0 (CH), 19.0 (CH₃), 18.9 (CH₃) |
| 9 | 77.7 | OR-7 (Bz) | 164.8 (C=O), 130.2 (C-1'), 129.9 (C-2',6'), 128.5 (C-3',5'), 133.2 (C-4') |
| 10 | 40.7 | OAc-8 | 170.8 (C=O), 21.1 (CH₃) |
| 11 | 134.8 | OAc-9 | 173.1 (C=O), 22.0 (CH₃) |
| 12 | 134.6 | ||
| 13 | 34.8 | ||
| 14 | 204.9 | ||
| 15 | 83.1 |
Note: NMR data is referenced from a comprehensive study on jatrophane esters.[1]
Experimental Protocols
The following are detailed protocols for the NMR and HR-ESI-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.
Materials and Reagents:
-
This compound, isolated and purified (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8% D) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: ~240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse sequence: cosygpqf
-
Set spectral widths in both F1 and F2 dimensions to cover all proton signals.
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-16
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse sequence: hsqcedetgpsisp2.3
-
Set F2 (¹H) spectral width as in the ¹H spectrum.
-
Set F1 (¹³C) spectral width to cover all carbon signals.
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations.
-
Pulse sequence: hmbcgpndqf
-
Set spectral widths as in the HSQC experiment.
-
Optimize for long-range coupling constants (ⁿJCH) of ~8 Hz.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct all spectra.
-
Calibrate the ¹H spectra to the residual CHCl₃ signal (δ 7.26 ppm) or TMS (δ 0.00 ppm).
-
Calibrate the ¹³C spectra to the CDCl₃ signal (δ 77.16 ppm).
-
Process 2D spectra and analyze cross-peaks to establish connectivities.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the accurate mass and elemental formula of this compound.
Materials and Reagents:
-
This compound, purified sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for enhancing protonation)
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Syringe pump or Liquid Chromatography (LC) system for sample introduction.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
If needed, add 0.1% formic acid to the final solution to promote the formation of [M+H]⁺ ions.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min, or by injection through an LC system.
-
Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-1500).
-
-
Data Analysis:
-
Identify the monoisotopic peak for the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the measured isotopic pattern with the theoretical pattern for the proposed formula to confirm the elemental composition.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow from the natural source to the final structure elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
Application Note: Conformational Analysis of Jatrophane 4 Using NOESY Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a large and structurally diverse family of natural products, primarily isolated from plants of the Euphorbiaceae family.[1] These macrocyclic compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties.[1] The complex, flexible 5/12-membered bicyclic core of jatrophanes results in numerous possible conformations, which directly influences their biological function and interaction with molecular targets.[2][3]
Determining the precise three-dimensional structure and dominant conformation in solution is therefore critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful and indispensable NMR technique for this purpose.[4][5] NOESY detects through-space dipolar couplings between protons that are in close proximity (typically < 5 Å), providing a set of distance restraints that can be used to define the molecule's conformation and relative stereochemistry.[4][6]
This application note provides a detailed protocol for the conformational analysis of a representative jatrophane diterpene, referred to as Jatrophane 4, using 2D NOESY experiments.
Experimental Protocols
This section details the methodology for sample preparation, acquisition of 2D NOESY data, and data processing.
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NOESY data.
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis and interfere with the Nuclear Overhauser Effect (NOE).
-
Solvent Selection: Dissolve 5-10 mg of this compound in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the molecule's conformation.[7] Chloroform-d is a common choice for jatrophanes.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
Degassing (Optional but Recommended): To maximize NOE enhancements, it is beneficial to remove dissolved oxygen, which is paramagnetic and can increase relaxation rates, thereby diminishing the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the sample for several minutes.
NMR Data Acquisition: 2D NOESY
The following parameters are provided as a guideline for a 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample. A standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyphsw on Bruker systems) is recommended.[8]
Table 1: Recommended 2D NOESY Acquisition Parameters
| Parameter | Description | Recommended Value | Purpose |
| P1 | 90° Proton Pulse Width | Instrument Calibrated | Ensures proper excitation for generating NOE. |
| SW (F1, F2) | Spectral Width | ~12 ppm | Cover all proton resonances. |
| O1P | Transmitter Frequency Offset | Centered in the 1H spectrum | Ensures uniform excitation across the spectrum. |
| TD (F2) | Time Domain Points in F2 | 2048 (2K) | Defines digital resolution in the direct dimension. |
| TD (F1) | Time Domain Points in F1 | 256-512 | Defines digital resolution in the indirect dimension. |
| NS | Number of Scans | 16-64 (multiple of 8) | Signal averaging to improve signal-to-noise ratio.[8] |
| D1 | Relaxation Delay | 1-2 seconds | Allows for near-complete longitudinal relaxation of protons. |
| D8 | NOESY Mixing Time (τm) | 300-800 ms | The crucial delay during which NOE buildup occurs. For small molecules like jatrophanes, a longer mixing time is often optimal.[2][9] A series of experiments with varying mixing times may be necessary to check for spin diffusion. |
| Sample Spinning | Off | Sample spinning is not recommended for 2D NOESY experiments to avoid modulation sidebands.[8] | |
| Temperature | 298 K (25 °C) | Maintain a constant and known temperature. |
Data Processing and Analysis
-
Fourier Transformation: Process the acquired data using a squared sine-bell window function (SSB = 2) in both dimensions (F2 and F1) to improve resolution and minimize truncation artifacts.
-
Phasing: Carefully phase the spectrum in both dimensions to ensure all cross-peaks have a pure positive or negative absorption lineshape relative to the diagonal. For small molecules, NOESY cross-peaks should have the opposite sign to the diagonal peaks.[9]
-
Baseline Correction: Apply baseline correction, particularly in the F2 dimension, to ensure accurate integration of cross-peaks.
-
Peak Picking and Integration: Identify and integrate all significant cross-peaks. The volume of the cross-peak is proportional to the NOE intensity.
-
Qualitative Analysis: Identify key proton-proton correlations. These correlations indicate spatial proximities and are used to define the relative stereochemistry and folding of the macrocycle.
-
Quantitative Analysis (Distance Restraints): Convert the integrated cross-peak volumes into upper distance limits. The NOE intensity (I) is proportional to the inverse sixth power of the internuclear distance (r): I ∝ 1/r⁶.[6]
-
A known, fixed distance in the molecule (e.g., between two geminal or aromatic protons) is used as a reference (rref) to calibrate other distances.
-
Distances are typically grouped into categories based on cross-peak intensity:
-
Strong: 1.8 - 2.7 Å
-
Medium: 2.5 - 3.5 Å
-
Weak: 3.0 - 5.0 Å
-
-
These distance restraints are then used as input for molecular modeling calculations to generate a family of conformers consistent with the experimental data.
-
Data Presentation
The analysis of the 2D NOESY spectrum of this compound would yield a set of key correlations that define its three-dimensional structure. The following table represents a realistic, albeit hypothetical, dataset of such correlations.
Table 2: Representative NOESY Correlations and Derived Distance Restraints for this compound
| Proton Pair | 1H δ (ppm) | NOE Intensity | Derived Upper Distance Limit (Å) | Conformational Significance |
| H-1 / H-14 | 2.55 / 5.10 | Medium | ≤ 3.5 | Defines the folding of the macrocycle. |
| H-3 / H-16 (Me) | 4.95 / 1.15 | Strong | ≤ 2.7 | Establishes the relative stereochemistry at C-2 and C-3.[10] |
| H-4 / H-7 | 2.80 / 5.65 | Strong | ≤ 2.7 | Indicates α-orientation of these protons on one face of the molecule.[10] |
| H-4 / H-13 | 2.80 / 2.10 | Medium | ≤ 3.5 | Further constrains the macrocyclic core.[10] |
| H-5 / H-9 | 6.50 / 5.30 | Weak | ≤ 5.0 | Indicates β-orientation and defines the relative position of the two sides of the macrocycle.[10] |
| H-9 / H-18 (Me) | 5.30 / 0.95 | Strong | ≤ 2.7 | Defines stereochemistry at the C-9/C-10 junction. |
| H-12 / H-20 (Me) | 5.90 / 1.05 | Medium | ≤ 3.5 | Orients the side chain at C-13. |
| H-13 / H-14 | 2.10 / 5.10 | Strong | ≤ 2.7 | Confirms the relative stereochemistry of adjacent substituents.[10] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the conformational analysis process.
Caption: Workflow for NOESY-based conformational analysis.
Conclusion
The 2D NOESY experiment is a cornerstone technique for the detailed conformational analysis of complex natural products like this compound. By providing through-space proton-proton distance information, it allows for the unambiguous determination of relative stereochemistry and the predominant solution-state conformation. The protocol and representative data presented here serve as a comprehensive guide for researchers employing this method to elucidate the 3D structures of jatrophane diterpenes, which is essential for advancing their development as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
Application Notes and Protocols for Cytotoxicity Assays Using Jatrophane Diterpenes Against Cancer Cells
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Jatrophane 4." The following application notes and protocols are based on published data for structurally related and well-studied jatrophane diterpenes, such as jatrophone and other isolates from Euphorbia species. The methodologies and expected outcomes described herein should be adapted and validated for the specific jatrophane compound under investigation.
Introduction
Jatrophane diterpenes are a class of natural products isolated from various species of the Euphorbiaceae family.[1][2] These compounds have demonstrated a broad range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] Their complex structures and promising anti-cancer properties have made them attractive candidates for drug discovery and development.[2] This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of jatrophane diterpenes in cancer cell lines.
Mechanism of Action: While the precise mechanism can vary between different jatrophane analogues, some, like jatrophone, have been shown to induce cytotoxicity through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/NF-κB pathway.[1][4] This can lead to cell cycle arrest, apoptosis, and autophagy.[1][4]
Quantitative Cytotoxicity Data
The cytotoxic activity of various jatrophane diterpenes has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize published IC50 values for different jatrophane compounds.
Table 1: Cytotoxicity of Jatrophone
| Cancer Cell Line | Drug Resistance Profile | IC50 (µM) | Assay Used | Reference |
| MCF-7/ADR | Doxorubicin-resistant breast cancer | 1.8 ± 0.05 | SRB | [1] |
Table 2: Cytotoxicity of Various Jatrophane Diterpenes
| Jatrophane Compound(s) | Cancer Cell Line(s) | IC50 Range (µM) | Reference |
| Euphoscopin C, Euphorbiapene D, Euphoheliosnoid A | Paclitaxel-resistant A549 (lung cancer) | 6.9 - 9.5 | [5] |
| Seven unnamed jatrophane diterpenes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [3] |
| Two unnamed jatrophane diterpenes | NCI-H460/R (non-small cell lung cancer), U87-TxR (glioblastoma) | 10 - 20 | [4] |
| Euphoheliphanes A-C | Six renal cancer cell lines | < 50 | [6] |
Experimental Protocols
Two widely used and reliable methods for assessing cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell biomass.[1]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the jatrophane compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the SRB assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the SRB assay (Step 2).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plates for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for Jatrophone.
Experimental Workflow
Caption: Workflow for cytotoxicity assays.
Conclusion
Jatrophane diterpenes represent a promising class of compounds for anti-cancer drug development. The protocols provided here for the SRB and MTT assays offer robust and reproducible methods for evaluating their cytotoxic effects. Researchers should carefully select the appropriate cancer cell lines and optimize assay conditions for their specific jatrophane compound of interest. The provided data and workflow diagrams serve as a valuable resource for initiating these studies.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Multidrug Resistance (MDR) Reversal with Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][3]
Jatrophane diterpenoids, a class of natural products, have emerged as promising modulators of P-gp-mediated MDR.[4][5][6] Jatrophane 4, a specific compound within this class, is investigated for its potential to reverse MDR by inhibiting the function of P-gp. This document provides detailed protocols for assessing the MDR reversal activity of this compound in cancer cell lines. The described assays are designed to evaluate the cytotoxic effects of this compound, its ability to inhibit P-gp efflux function, and its impact on P-gp expression levels. Several jatrophane diterpenoids have shown potent MDR reversal activity, often with low intrinsic cytotoxicity, making them promising candidates for further development.[4][7][8]
Core Concepts of MDR Reversal Assessment
The evaluation of a potential MDR reversal agent like this compound involves a multi-pronged approach:
-
Determining Cytotoxicity: It is crucial to assess the intrinsic toxicity of the compound to ensure that the observed sensitizing effect is not due to additive toxicity with the chemotherapeutic agent.
-
Functional Inhibition of P-gp: Direct measurement of the inhibition of the P-gp efflux pump is a key indicator of MDR reversal activity.
-
Effect on P-gp Expression: Investigating whether the compound alters the expression level of the P-gp protein provides insight into its mechanism of action.
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of cancer cell lines is required: a drug-sensitive parental cell line (e.g., MCF-7, K562) and its multidrug-resistant counterpart overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR).[9]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. The resistant cell line should be periodically cultured in the presence of the selecting drug to maintain the MDR phenotype.
Protocol: Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound and the chemotherapeutic drug that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[10]
Materials:
-
96-well plates
-
Drug-sensitive and MDR cancer cells
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the drug-sensitive and MDR cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
To determine the IC50 of the chemotherapeutic agent, treat the cells with serial dilutions of the drug.
-
To determine the IC50 of this compound, treat the cells with serial dilutions of this compound.
-
To assess the MDR reversal effect, treat the MDR cells with serial dilutions of the chemotherapeutic agent in the presence of a non-toxic concentration of this compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using dose-response curve fitting software. The Fold Reversal (FR) is calculated as: FR = IC50 of chemo drug alone / IC50 of chemo drug + this compound.
Protocol: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay directly measures the functional activity of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp.[11][12] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of Rhodamine 123 and an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[13][14]
Materials:
-
Drug-sensitive and MDR cancer cells
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)[14][15]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in fresh medium.
-
Drug Incubation: Pre-incubate the MDR cells with different concentrations of this compound or the positive control inhibitor for 1-2 hours.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI). An increase in MFI in this compound-treated cells compared to untreated MDR cells indicates inhibition of P-gp.
Protocol: Western Blot for P-glycoprotein Expression
Western blotting is used to determine if this compound alters the expression level of the P-gp protein.[16][17] This helps to distinguish between functional inhibition and downregulation of the pump.
Materials:
-
Drug-sensitive and MDR cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against P-glycoprotein (e.g., clone C219)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat MDR cells with various concentrations of this compound for 24-72 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control. Compare the P-gp expression levels in treated versus untreated cells.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound and a Chemotherapeutic Agent
| Cell Line | Compound | IC50 (µM) ± SD |
| Sensitive | Chemo Drug | |
| MDR | Chemo Drug | |
| Sensitive | This compound | |
| MDR | This compound |
Table 2: MDR Reversal Effect of this compound
| Cell Line | Treatment | IC50 of Chemo Drug (µM) ± SD | Fold Reversal (FR) |
| MDR | Chemo Drug Alone | 1 | |
| MDR | Chemo Drug + this compound (Conc. X) | ||
| MDR | Chemo Drug + Verapamil (Positive Control) |
Table 3: Effect of this compound on Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) ± SD |
| Sensitive | Untreated | |
| MDR | Untreated | |
| MDR | This compound (Conc. X) | |
| MDR | This compound (Conc. Y) | |
| MDR | Verapamil (Positive Control) |
Table 4: Relative P-glycoprotein Expression Levels
| Cell Line | Treatment | Relative P-gp Expression (Normalized to Loading Control) |
| Sensitive | Untreated | |
| MDR | Untreated | |
| MDR | This compound (Conc. X) | |
| MDR | This compound (Conc. Y) |
Visualizations
References
- 1. MDR1 reversal: criteria for clinical trials designed to overcome the multidrug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an aptamer capable of multidrug resistance reversal for tumor combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 抗p-糖蛋白(MDR) 小鼠抗 clone F4, ascites fluid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Multidrug Resistance Reversal Using Dielectrophoresis and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro P-glycoprotein Inhibition Assays by Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Its function as an efflux pump can significantly reduce the intracellular concentration and efficacy of therapeutic agents.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR and enhancing the bioavailability of co-administered drugs.[2][3] This document provides detailed application notes and protocols for the in vitro assessment of P-glycoprotein inhibition by Jatrophane diterpenes, specifically focusing on Jatrophane 4 and related compounds.
Data Presentation: Quantitative P-gp Inhibition by Jatrophane Diterpenes
The following table summarizes the reported inhibitory activities of various Jatrophane diterpenes against P-glycoprotein. This data allows for a comparative analysis of their potency.
| Jatrophane Compound | Assay Type | Cell Line | Probe Substrate | Potency (IC50/EC50) | Reference |
| Euphosorophane A | Doxorubicin Resistance Reversal | MCF-7/ADR | Doxorubicin | EC50 = 92.68 ± 18.28 nM | [4] |
| Euphodendroidin D | Daunomycin Transport Inhibition | - | Daunomycin | Outperformed cyclosporin by a factor of 2 | [5][6] |
| Jatrophone | Cytotoxicity | MCF-7/ADR | - | IC50 = 1.8 µM | [7] |
| Euphocharacin A | Cytotoxicity | B16F10 / A375 | - | IC50 = 58.45 µM / 20.66 µM | [8] |
| Euphocharacin B | Cytotoxicity | B16F10 / A375 | - | IC50 = 55.43 µM / 21.88 µM | [8] |
| Jatrophane 1 | Cell Growth Inhibition | NCI-H460/R | - | IC50 = 20.98 ± 2.79 µM | [9] |
| Jatrophane 2 | P-gp Function Inhibition | NCI-H460/R | Rhodamine 123 | Similar potency to Jatrophane 1 | [9] |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a test compound, such as this compound, to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, NCI-H460/R) and parental cells (e.g., MCF-7, NCI-H460)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 solution (5 µM in PBS)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in a culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
-
Rhodamine 123 Loading:
-
Add 100 µL of 5 µM Rhodamine 123 solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Efflux:
-
Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Add 200 µL of fresh, pre-warmed culture medium to each well.
-
Incubate for another 60 minutes at 37°C to allow for P-gp-mediated efflux.
-
-
Fluorescence Measurement:
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~529 nm) or by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of Rhodamine 123 accumulation relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2)
-
ATP solution (5 mM)
-
This compound stock solution (in DMSO)
-
Positive control substrate/inhibitor (e.g., Verapamil)
-
Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well clear plates
-
Microplate reader
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of P-gp membrane vesicles (5-10 µg of protein) to each well.
-
Add 10 µL of this compound at various concentrations. Include a vehicle control, a positive control (Verapamil), and a baseline control (no compound).
-
To determine the vanadate-sensitive ATPase activity, prepare a parallel set of wells containing 100 µM sodium orthovanadate.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding 20 µL of 5 mM ATP to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding 50 µL of the phosphate detection reagent.
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the detection reagent manufacturer (typically ~620-650 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well.
-
The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.
-
Plot the percentage of stimulation or inhibition of ATPase activity against the this compound concentration to determine the EC50 or IC50 value. Some Jatrophane diterpenes have been shown to stimulate P-gp ATPase activity.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for screening and characterizing this compound as a P-gp inhibitor.
Caption: Proposed mechanism of P-gp inhibition by this compound.
References
- 1. Bioinformatic analysis of highly consumed phytochemicals as P-gp binders to overcome drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-gp inhibitory effect: Topics by Science.gov [science.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Jatrophane Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Jatrophane derivatives, focusing on their synthesis, bioactivity, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of naturally occurring compounds characterized by a unique bicyclo[10.3.0]pentadecane skeleton.[1] Found predominantly in plants of the Euphorbiaceae family, these compounds have garnered significant interest due to their diverse and potent biological activities.[1] These activities include anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversing properties.[1] The core structure of jatrophane allows for a wide range of chemical modifications, leading to the generation of numerous derivatives with potentially enhanced bioactivity and improved pharmacological profiles.
Data Presentation: Bioactivity of Jatrophane Derivatives
The following table summarizes the quantitative bioactivity data for a selection of naturally occurring and semi-synthetic Jatrophane derivatives. This data highlights the potential of these compounds as cytotoxic agents and P-glycoprotein (P-gp) inhibitors.
| Compound/Derivative | Cell Line | Bioactivity Assay | IC50 / Activity | Reference |
| Jatrophone | MCF-7/ADR | Cytotoxicity (SRB) | 1.8 µM | [2] |
| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | Outperformed cyclosporin by a factor of 2 | [3] |
| Epieuphoscopin B | MDR1-transfected cells | P-gp Inhibition | 1.71 ± 0.83 µM | [4] |
| Compound 19 | HepG2/ADR, MCF-7/ADR | MDR Reversal | Potent modulator | [5] |
| Compound 25 | HepG2/ADR, MCF-7/ADR | MDR Reversal | Potent modulator | [5] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | MDR Reversal | Potent modulator | [5] |
| Euphohelinoid A-H (7 compounds) | HepG2, HeLa, HL-60, SMMC-7721 | Cytotoxicity | 8.1 to 29.7 µM | [6] |
| Euphoscopin M | MDR1-transfected cells | P-gp Inhibition | Potent inhibitor | [7] |
| Euphoscopin N | MDR1-transfected cells | P-gp Inhibition | Potent inhibitor | [7] |
| Euphornin L | MDR1-transfected cells | P-gp Inhibition | Potent inhibitor | [7] |
Signaling Pathways and Mechanisms of Action
Jatrophane derivatives exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation and is often dysregulated in cancer. Jatrophone has been shown to inhibit this pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[2] This inhibition leads to decreased cell proliferation, induction of apoptosis, and autophagic cell death.[2] A mixture of Jatrophane diterpenes has also been shown to inhibit the PI3K/NF-κB pathway in MCF-7/ADR cells, contributing to the reduction of P-gp expression.[8]
Induction of Autophagy
Autophagy is a cellular degradation process that plays a dual role in cancer, either promoting survival or inducing cell death. Several Jatrophane derivatives have been identified as potent inducers of autophagy. This process can contribute to the cytotoxic effects of these compounds.
Modulation of P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR)
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance. Many Jatrophane derivatives have been identified as potent inhibitors of P-gp, restoring the sensitivity of resistant cancer cells to conventional chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of Jatrophane derivatives.
General Workflow for Synthesis and Bioactivity Screening
The overall process for developing and evaluating new Jatrophane derivatives typically follows the workflow outlined below.
Protocol for Total Synthesis of (+)-Jatrophone
This protocol outlines a convergent 12-step synthesis of (+)-jatrophone, a representative Jatrophane diterpene.[9][10]
Materials:
-
(R)-(+)-3-methyladipic acid
-
Reagents and solvents for organic synthesis (e.g., Wadsworth-Horner-Emmons reagents, palladium catalysts, acetylenic aldehydes)
Procedure:
-
Preparation of the C-ring: Utilize a Wadsworth-Horner-Emmons variant reaction to construct the 3(2H)-furanone C-ring of jatrophone.
-
Incorporation of the C5-C6 double bond: Employ a Pd-catalyzed cross-coupling reaction to introduce the C5-C6 double bond with the required Z-stereochemistry.
-
Macrocyclization: Form the macrocycle through the condensation of an acetylenic aldehyde.
-
Purification: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.
Note: This is a simplified overview. For detailed experimental conditions, please refer to the original publications.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Jatrophane derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Jatrophane derivatives. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Rhodamine 123 (Rho123) Efflux Assay
This assay is used to assess the function of P-glycoprotein and to identify potential P-gp inhibitors.
Materials:
-
Multidrug-resistant (MDR) and parental (sensitive) cancer cell lines
-
Rhodamine 123 (Rho123)
-
Jatrophane derivatives
-
Positive control P-gp inhibitor (e.g., verapamil or cyclosporin A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Rho123 Loading: Incubate the cells with Rho123 at 37°C to allow for intracellular accumulation.
-
Washing: Wash the cells to remove extracellular Rho123.
-
Efflux and Treatment: Resuspend the cells in fresh medium containing the Jatrophane derivative or the positive control and incubate at 37°C to allow for Rho123 efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rho123 in the cells using a flow cytometer. A decrease in fluorescence indicates efflux of the dye.
-
Data Analysis: Compare the fluorescence intensity of cells treated with the Jatrophane derivative to that of untreated and positive control-treated cells. An increase in fluorescence in the presence of the derivative indicates inhibition of P-gp-mediated efflux.
Protocol for Chemoreversal Assay
This assay determines the ability of a compound to reverse multidrug resistance to a specific chemotherapeutic agent.
Materials:
-
MDR and parental cancer cell lines
-
Chemotherapeutic drug (e.g., doxorubicin)
-
Jatrophane derivatives
-
MTT assay reagents (as described above)
Procedure:
-
Cell Seeding: Seed both MDR and parental cells in 96-well plates.
-
Co-treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug in the presence or absence of a non-toxic concentration of the Jatrophane derivative.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the IC50 value of the chemotherapeutic drug for the MDR cells in the presence and absence of the Jatrophane derivative. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the derivative. An RF value greater than 1 indicates a reversal of resistance.
Protocol for Autophagy Detection by LC3 Staining
This protocol describes the detection of autophagy by monitoring the formation of LC3-II, a marker of autophagosomes, using flow cytometry.
Materials:
-
Cells of interest
-
Jatrophane derivatives
-
Autophagy inducer (e.g., rapamycin) and inhibitor (e.g., chloroquine) as controls
-
Fixation and permeabilization buffers
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Jatrophane derivative, positive control (rapamycin), and negative control (vehicle) for a specified time. A set of cells should also be co-treated with an autophagy inhibitor (chloroquine) to assess autophagic flux.
-
Cell Harvest and Fixation: Harvest the cells and fix them with a suitable fixation buffer.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
LC3 Staining: Incubate the cells with the primary anti-LC3 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in LC3-II staining indicates the formation of autophagosomes.
-
Data Analysis: Quantify the percentage of LC3-positive cells or the mean fluorescence intensity to determine the level of autophagy induction. Comparing the LC3 signal in the presence and absence of an autophagy inhibitor allows for the measurement of autophagic flux.
Conclusion
Jatrophane derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents and modulators of multidrug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the synthesis, bioactivity, and mechanisms of action of these fascinating molecules. Continued research in this area is warranted to unlock the full therapeutic potential of Jatrophane derivatives.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Total synthesis of (+)-jatrophone - ProQuest [proquest.com]
Application of Jatrophane Diterpenes in Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family, particularly within the Euphorbia and Jatropha genera.[1][2][3] These macrocyclic diterpenes are characterized by a unique 5/12-membered bicyclic carbon skeleton and exhibit a wide array of significant biological activities.[2][3][4] Their therapeutic potential has garnered considerable interest in the field of natural product-based drug discovery, with research highlighting their applications in oncology, inflammation, and neurodegenerative diseases.[2][5][6] This document provides a detailed overview of the applications of a representative jatrophane diterpene, herein referred to as Jatrophane 4, summarizing key quantitative data, experimental protocols, and associated signaling pathways.
Key Biological Activities and Therapeutic Potential
Jatrophane diterpenes, including compounds structurally similar to a representative "this compound," have demonstrated a range of promising pharmacological effects. The primary areas of investigation include their potent anticancer properties, their ability to reverse multidrug resistance (MDR) in cancer cells, and their anti-inflammatory and neuroprotective activities.
Anticancer and Multidrug Resistance (MDR) Reversal Activity
A significant focus of jatrophane research has been on their utility in oncology.[1] Many jatrophane diterpenes exhibit direct cytotoxic effects against various cancer cell lines.[7][8] Furthermore, they are potent modulators of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, which is a primary mechanism of multidrug resistance.[9][10][11][12] By inhibiting P-gp, jatrophanes can restore the efficacy of conventional anticancer drugs in resistant tumors.[9][13]
Key mechanisms of anticancer and MDR reversal activity include:
-
P-glycoprotein (P-gp) Inhibition: Jatrophanes act as inhibitors of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells.[9][10][11]
-
Induction of Cell Cycle Arrest: Some jatrophanes have been shown to induce G2/M phase arrest in the cell cycle of cancer cells, leading to a halt in proliferation.[9]
-
Apoptosis Induction: These compounds can trigger programmed cell death in tumor cells.
-
Inhibition of Pro-survival Signaling: Jatrophone, a well-studied jatrophane, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][14][15]
-
Anti-angiogenic Effects: Certain jatrophanes can decrease the secretion of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels required for tumor growth.[9]
Anti-inflammatory Activity
Several jatrophane diterpenes have demonstrated significant anti-inflammatory properties.[5][16] Their mechanism of action is often associated with the inhibition of pro-inflammatory mediators. For instance, some compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.[5][16]
Neuroprotective Activity
Recent studies have indicated that jatrophane diterpenoids may have neuroprotective effects.[6][17] Certain jatrophanes have been identified as activators of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components.[4][6][17] Upregulation of autophagy is considered a beneficial strategy for clearing protein aggregates associated with neurodegenerative diseases like Alzheimer's disease.[4]
Data Presentation
Table 1: Cytotoxic Activity of Representative Jatrophane Diterpenes against Various Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Euphohelinoid (unspecified) | HepG2 | 8.1 - 29.7 | [8] |
| Euphohelinoid (unspecified) | HeLa | 8.1 - 29.7 | [8] |
| Euphohelinoid (unspecified) | HL-60 | 8.1 - 29.7 | [8] |
| Euphohelinoid (unspecified) | SMMC-7721 | 8.1 - 29.7 | [8] |
| Jatropholone B | AGS (gastric adenocarcinoma) | Active (specific IC50 not provided) | [7] |
| Jatropholone B | HL-60 (leukemia) | Active (specific IC50 not provided) | [7] |
| Jatropholone B | SK-MES-1 (lung cancer) | Active (specific IC50 not provided) | [7] |
| Jatropholone B | J82 (bladder carcinoma) | Active (specific IC50 not provided) | [7] |
Table 2: Anti-inflammatory Activity of a Representative Jatrophane Diterpene
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Euphthymifolol D (Compound 4) | Nitric Oxide (NO) Inhibition | LPS-induced BV-2 microglia | 63.3 ± 1.94 | [5] |
Experimental Protocols
Protocol 1: Isolation and Purification of Jatrophane Diterpenes
This protocol provides a general method for the extraction and isolation of jatrophane diterpenes from plant material, based on common phytochemical techniques.
1. Plant Material Extraction: a. Air-dry and powder the plant material (e.g., whole plant, roots, or latex). b. Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 3 x 24 hours). c. Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning: a. Suspend the crude extract in a water-methanol mixture. b. Perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract based on polarity.
3. Chromatographic Separation: a. Subject the bioactive fraction (often the chloroform or ethyl acetate fraction) to column chromatography on silica gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. c. Collect fractions and monitor them by thin-layer chromatography (TLC).
4. Further Purification: a. Combine fractions with similar TLC profiles. b. Purify the combined fractions using further chromatographic techniques such as Sephadex LH-20 column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase or a normal-phase silica column) to isolate pure jatrophane diterpenes.
5. Structure Elucidation: a. Determine the chemical structure of the isolated pure compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[18]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of a jatrophane diterpene against cancer cell lines.
1. Cell Culture: a. Culture the desired cancer cell lines (e.g., HepG2, HeLa, HL-60) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding: a. Harvest the cells and seed them into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. b. Allow the cells to adhere and grow for 24 hours.
3. Compound Treatment: a. Prepare a stock solution of the jatrophane diterpene in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in the culture medium. c. Replace the medium in the 96-well plates with the medium containing different concentrations of the jatrophane diterpene. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plates for 48-72 hours.
4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Exclusion Test)
This protocol assesses the ability of a jatrophane diterpene to inhibit the P-gp efflux pump in multidrug-resistant cancer cells.[11]
1. Cell Culture: a. Culture a multidrug-resistant cell line overexpressing P-gp (e.g., L5178Y MDR or COLO 320) and its corresponding sensitive parental cell line.
2. Compound Incubation: a. Harvest the cells and resuspend them in a suitable buffer or medium. b. Incubate the cells with various concentrations of the jatrophane diterpene for a specified time (e.g., 30 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.
3. Rhodamine 123 Staining: a. Add the P-gp substrate, rhodamine 123, to the cell suspension and incubate for a further period (e.g., 60 minutes) at 37°C in the dark.
4. Flow Cytometry Analysis: a. Wash the cells with cold PBS to remove extracellular rhodamine 123. b. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
5. Data Analysis: a. An increase in the intracellular fluorescence of rhodamine 123 in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. b. Quantify the P-gp inhibitory activity by comparing the fluorescence intensity of treated cells to that of untreated and positive control cells.
Signaling Pathways and Experimental Workflows
PI3K/Akt/NF-κB Signaling Pathway in Cancer
Jatrophone, a representative jatrophane diterpene, has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1][14][15] This pathway is critical for promoting tumor cell growth, proliferation, and survival while inhibiting apoptosis.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Experimental Workflow for Bioactivity Screening of Jatrophane Diterpenes
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of isolated jatrophane diterpenes.
Caption: General workflow for jatrophane diterpene drug discovery.
Conclusion
Jatrophane diterpenes represent a valuable and diverse class of natural products with significant potential for the development of new therapeutic agents. Their potent anticancer, MDR reversal, anti-inflammatory, and neuroprotective activities provide a strong rationale for their continued investigation in drug discovery programs. The protocols and data presented here offer a foundational guide for researchers and scientists working on the isolation, characterization, and biological evaluation of these promising compounds. Further research into the structure-activity relationships and mechanisms of action of specific jatrophane diterpenes will be crucial for the optimization of lead compounds and their progression toward clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptid.chem.elte.hu [peptid.chem.elte.hu]
Application Notes and Protocols for Lipid-Lowering Activity Assays of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the lipid-lowering activities of jatrophane diterpenoids. The methodologies described herein cover essential in vitro and in vivo assays relevant to the discovery and development of novel antihyperlipidemic agents.
Introduction
Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbia genus, have emerged as promising candidates for the development of new lipid-lowering drugs.[1] Several studies have demonstrated their potential to modulate key pathways in lipid metabolism, including enhancing LDL uptake and inhibiting adipogenesis.[1][2][3][4] This document outlines standardized assays to evaluate these activities, facilitating the systematic screening and characterization of jatrophane diterpenoids.
In Vitro Lipid-Lowering Assays
A variety of in vitro assays are crucial for the initial screening and mechanistic elucidation of jatrophane diterpenoids. These assays are typically performed in relevant cell lines, such as the human hepatoma cell line HepG2, which is a widely accepted model for studying hepatic lipid metabolism, and 3T3-L1 preadipocytes for investigating effects on adipogenesis.
Table 1: Summary of In Vitro Lipid-Lowering Activities of Jatrophane Diterpenoids
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Jatrophane Diterpenoids (from E. helioscopia) | LDL-Uptake Assay | HepG2 | Compounds 16, 21, and 26 showed the most outstanding improvement in LDL-uptake rate. | [1] |
| Compound 21 (from E. helioscopia) | LDLR Protein Level | HepG2 | Increased LDLR protein levels in a dose-dependent manner. | [1] |
| Compound 11 (C11) (from E. esula) | PCSK9 Inhibition | HepG2 | Potent inhibitor of PCSK9 transcription. | [2] |
| Compound 11 (C11) (from E. esula) | LDL Uptake | HepG2 | Promoted LDL uptake. | [2] |
| Euphylonoid B (from E. hylonoma) | Adipogenesis Inhibition | 3T3-L1 | Significantly inhibited early adipogenesis. | [4] |
| Jatrophane Diterpenoids (from E. helioscopia) | Lipid Accumulation | 3T3-L1 | Compounds 3 and 9 exhibited potential inhibitory effects on lipid accumulation. | [3] |
Experimental Protocols: In Vitro Assays
LDL-Uptake Assay in HepG2 Cells
This assay measures the ability of compounds to enhance the uptake of low-density lipoprotein (LDL) by liver cells, a critical process in cholesterol homeostasis.
Principle: HepG2 cells are incubated with fluorescently labeled LDL (e.g., Dil-Ac-LDL). The amount of internalized LDL is quantified by measuring the fluorescence intensity, which is indicative of the LDL uptake capacity of the cells.
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture until they reach 80-90% confluency.[5]
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenoids or vehicle control for 24-72 hours.[5]
-
LDL Incubation: Add 20 µg/mL of Dil-acetylated LDL to each well and incubate at 37°C for 4 hours in the dark.[5]
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular Dil-Ac-LDL.[5]
-
Quantification:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity by flow cytometry.[5]
-
Workflow for LDL-Uptake Assay
Caption: Workflow of the LDL-Uptake Assay in HepG2 cells.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify neutral lipid accumulation in cells, commonly employed in adipogenesis studies with 3T3-L1 cells.
Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids. It stains lipid droplets red, allowing for their visualization and quantification.[6][7][8]
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into adipocytes in the presence of jatrophane diterpenoids.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 1 hour at room temperature.[7]
-
Washing: Rinse the cells with distilled water.[7]
-
Isopropanol Incubation: Add 70% isopropanol and incubate for 5 minutes.[7]
-
Staining: Remove the isopropanol and add the Oil Red O working solution. Incubate for 30 minutes.[7]
-
Washing: Rinse the cells with distilled water to remove excess stain.[7]
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 3 minutes for better visualization of cell morphology.[7]
-
Imaging: Observe the stained lipid droplets under a light microscope.[7]
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 510-520 nm.[9]
Workflow for Oil Red O Staining
Caption: Experimental workflow for Oil Red O staining of lipid droplets.
HMG-CoA Reductase (HMGR) Activity Assay
This assay determines if the jatrophane diterpenoids directly inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Principle: The activity of HMGR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[10][11]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and purified HMG-CoA reductase enzyme.[10][11]
-
Inhibitor Addition: Add the jatrophane diterpenoid solution or a known inhibitor (e.g., pravastatin) to the respective wells.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate, HMG-CoA.[10]
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, with readings taken every 1-2 minutes.[13]
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the rate in the presence of the compound to the vehicle control.[13]
PCSK9 Expression and SREBP-2 Activation Assays
These assays investigate the mechanism of action of jatrophane diterpenoids on the LDLR degradation pathway.
PCSK9 Expression Assay (RT-PCR and Western Blot):
-
Principle: Quantify the mRNA and protein levels of PCSK9 in HepG2 cells treated with jatrophane diterpenoids. A reduction in PCSK9 expression can lead to increased LDLR levels.
-
Protocol:
-
Treat HepG2 cells with the test compounds.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure PCSK9 mRNA levels.
-
Prepare cell lysates and perform Western blotting using an anti-PCSK9 antibody to determine protein levels.[14]
-
SREBP-2 Translocation Assay (Immunofluorescence):
-
Principle: SREBP-2 is a key transcription factor that upregulates the expression of LDLR. Upon activation, it translocates from the cytoplasm to the nucleus. This assay visualizes this translocation.[15]
-
Protocol:
-
Culture cells (e.g., Raw 264.7 or HepG2) on coverslips and treat with jatrophane diterpenoids.[16]
-
Fix and permeabilize the cells.[16]
-
Incubate with a primary antibody against SREBP-2.[16]
-
Incubate with a fluorescently labeled secondary antibody.[16]
-
Visualize the subcellular localization of SREBP-2 using a fluorescence microscope. Nuclear localization indicates activation.[16]
-
Signaling Pathway of a Jatrophane Diterpenoid (C11) Inhibiting PCSK9
References
- 1. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Jatrophane Diterpenoids from Euphorbia esul a Promotes Lipid Clearance by Transcriptional Regulation of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane and jatrophane diterpenoids: Potential lipid-lowering agents from Euphorbia helioscopia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphylonoids A and B, Two Highly Modified Jatrophane Diterpenoids with Potent Lipid-Lowering Activity from Euphorbia hylonoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Springer Nature Experiments [experiments.springernature.com]
- 7. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. abcam.com [abcam.com]
Application Notes and Protocols: Flow Cytometry Analysis of Jatrophane-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural compounds found in various plant species, notably within the Euphorbiaceae family. These compounds have garnered significant interest in oncological research due to their potent cytotoxic and multidrug resistance (MDR) reversal activities. While the user requested information on "Jatrophane 4," this nomenclature is not standard in published literature. The following application notes and protocols are based on the extensive research conducted on Jatrophone , a well-characterized and widely studied jatrophane diterpene. Jatrophone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with its mechanism of action often attributed to the inhibition of the PI3K/Akt/NF-κB signaling pathway.
Flow cytometry is an indispensable tool for elucidating the cellular effects of compounds like Jatrophone. It allows for the rapid, quantitative analysis of individual cells within a population, providing critical data on apoptosis, cell cycle progression, and mitochondrial health. These protocols provide a framework for researchers to investigate the effects of this compound (Jatrophone) on cancer cells.
Data Presentation: Effects of Jatrophone on Cancer Cells
The following tables summarize the quantitative effects of Jatrophone on doxorubicin-resistant breast cancer cells (MCF-7/ADR) as determined by flow cytometry.
Table 1: Jatrophone-Induced Apoptosis in MCF-7/ADR Cells [1]
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| Control | 0 | 2.5 ± 0.3 | 1.8 ± 0.2 | 4.3 ± 0.5 |
| Jatrophone | 1.8 (IC50) | 30.1 ± 1.5 | 21.9 ± 1.1 | 52.0 ± 2.6 |
Table 2: Jatrophone-Induced Cell Cycle Arrest in MCF-7/ADR Cells [1]
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 46.2 ± 2.7 | 38.5 ± 2.1 | 15.3 ± 1.3 |
| Jatrophone | 1.8 (IC50) | 34.8 ± 1.9 | 45.7 ± 2.5 | 19.5 ± 1.6 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound (Jatrophone) for the appropriate incubation period. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound (Jatrophone) as described in Protocol 1.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes at 4°C.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis: The DNA content will be proportional to the PI fluorescence intensity. The cell cycle distribution is analyzed using appropriate software to model the G0/G1, S, and G2/M phases based on the DNA content histogram.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 reagent
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell cultures
-
Flow cytometer
Procedure:
-
Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
Culture and treat cells with this compound (Jatrophone) as described in Protocol 1.
-
At the end of the treatment, add JC-1 to the cell culture medium to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Harvest the cells and wash twice with warm PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound's proposed mechanism of action.
References
Application Notes and Protocols for Testing Jatrophane Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds that have garnered significant interest in oncology research due to their diverse biological activities. These compounds have been shown to possess potent anti-cancer properties, including the ability to overcome multidrug resistance (MDR), interact with microtubules, induce cell cycle arrest, and modulate key signaling pathways involved in tumor progression.[1][2][3] This document provides a detailed framework for testing the efficacy of a representative jatrophane compound, referred to here as Jatrophane 4, using xenograft mouse models. The protocols and data presented are based on the known mechanisms of related jatrophane compounds and established methodologies for in vivo anti-cancer drug testing.
Disclaimer: As of this writing, specific in vivo efficacy data for a compound designated "this compound" is not publicly available. The quantitative data and specific protocols provided herein are representative examples based on typical experimental designs for anti-cancer drug evaluation in xenograft models and the known biological activities of the jatrophane class of compounds.
Mechanism of Action: Key Signaling Pathways
Jatrophane diterpenes exert their anti-cancer effects through the modulation of several critical signaling pathways. A key mechanism is the inhibition of P-glycoprotein (P-gp), a transporter protein often overexpressed in cancer cells, which leads to the reversal of multidrug resistance.[4][5][6][7] Additionally, compounds like jatrophone have been shown to inhibit the PI3K/Akt/NF-κB pathway, which is crucial for tumor cell survival, proliferation, and resistance to apoptosis.[2][8] Other observed effects include the induction of G2/M cell cycle arrest and anti-angiogenic activity through the reduction of Vascular Endothelial Growth Factor (VEGF) secretion.[1]
Data Presentation: Efficacy in Xenograft Models (Representative Data)
The following tables present hypothetical quantitative data from a representative xenograft study to illustrate how the efficacy of this compound could be summarized.
Table 1: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NCI-H460) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QDx14 | 1250 ± 150 | - | - |
| This compound | 20 | QDx14 | 750 ± 110 | 40.0 | <0.05 |
| This compound | 40 | QDx14 | 480 ± 95 | 61.6 | <0.01 |
| Paclitaxel | 10 | Q3Dx4 | 600 ± 120 | 52.0 | <0.01 |
| This compound + Paclitaxel | 40 + 10 | Combo Schedule | 250 ± 70 | 80.0 | <0.001 |
Table 2: Effect of this compound on Apoptosis and Angiogenesis Markers in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Caspase-3 Activity (Fold Change vs. Vehicle) | VEGF Expression (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 40 | 3.5 ± 0.6 | 0.4 ± 0.1 |
| Paclitaxel | 10 | 2.8 ± 0.5 | 0.8 ± 0.2 |
| This compound + Paclitaxel | 40 + 10 | 5.2 ± 0.8 | 0.2 ± 0.05 |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., NCI-H460, non-small cell lung cancer)
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
70% ethanol
-
Animal anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture NCI-H460 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting and Preparation:
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to IACUC approved protocols.
-
Wipe the injection site (typically the right flank) with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Start monitoring tumor size 7-10 days post-implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.
-
Protocol 2: Administration of this compound and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice and evaluating the therapeutic response.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Analytical balance for weighing mice
Procedure:
-
Preparation of Dosing Solutions:
-
On each day of dosing, prepare a fresh stock of this compound in the chosen vehicle.
-
Ensure the compound is fully dissolved. Sonication may be required.
-
Prepare the vehicle control solution in parallel.
-
-
Treatment Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule (e.g., 40 mg/kg, daily for 14 days).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
Observe the mice for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
At the endpoint, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Process tumor tissue for further analysis:
-
Snap-freeze a portion in liquid nitrogen for Western blot or PCR analysis (e.g., for PI3K/Akt pathway proteins, VEGF).
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (e.g., for Ki-67, Caspase-3).
-
-
Conclusion
The protocols and frameworks provided in this document offer a comprehensive guide for the preclinical evaluation of this compound efficacy in xenograft mouse models. By leveraging these established methods, researchers can systematically investigate the anti-tumor activity, elucidate the in vivo mechanism of action, and gather the critical data necessary for the further development of this promising class of anti-cancer compounds.
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pubescenes, jatrophane diterpenes, from Euphorbia pubescens, with multidrug resistance reversing activity on mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Jatrophane 4
Welcome to the technical support center for the total synthesis of Jatrophane 4 (Pl-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The information is compiled from published literature to aid in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Macrocyclization and Ring-Closing Metathesis (RCM)
Question: My Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocycle of the Jatrophane core is failing or giving low yields. What are the common challenges and alternative strategies?
Answer:
The construction of the 12-membered macrocycle in Jatrophane synthesis is a significant challenge.[1][2] While RCM is a common strategy, its success is highly dependent on the substrate and reaction conditions.
Troubleshooting RCM:
-
Substrate Conformation: The conformation of the diene precursor is critical. A rigid conformation that favors the ring-closed product is ideal. In some syntheses, a late-stage RCM is planned to form the macrocycle.[3]
-
Catalyst Choice: The choice of Grubbs catalyst (first, second, or third generation) can significantly impact the reaction's success. Catalyst screening is often necessary.
-
High Dilution Conditions: Macrocyclizations are susceptible to polymerization. Running the reaction under high dilution (typically 1-10 mM) can favor the intramolecular RCM pathway.[4] However, this can be impractical on a larger scale due to the large volumes of solvent required.[4]
Alternative Strategy: Intramolecular Aldol Condensation
An alternative to RCM is an intramolecular aldol condensation. In the synthesis of Euphosalicin, a related Jatrophane, a key macrocyclization was successfully executed using LiHMDS to promote an intramolecular aldol reaction, affording the desired macrocycle.[3]
Experimental Protocol: Intramolecular Aldol Macrocyclization [3]
-
Precursor Preparation: The linear precursor containing terminal aldehyde and ketone functionalities is synthesized.
-
Reaction Setup: The precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
Base Addition: A solution of LiHMDS (Lithium bis(trimethylsilyl)amide) is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting material.
-
Quenching: The reaction is quenched with a suitable proton source (e.g., saturated aqueous NH4Cl).
-
Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
Stereocontrol and Fragment Coupling
Question: I am struggling with poor diastereoselectivity in the coupling of the northern and southern fragments of this compound. How can I improve the stereochemical outcome?
Answer:
Achieving high diastereoselectivity during the coupling of complex fragments is a common challenge in the synthesis of Jatrophane diterpenes.[1][5] The stereochemistry at the newly formed chiral centers is crucial for the overall success of the synthesis.
Troubleshooting Poor Diastereoselectivity:
-
Chelation Control: Utilizing organometallic reagents that can chelate to existing functional groups in one of the fragments can significantly influence the stereochemical outcome of the addition.
-
Reagent Selection: The choice of the organometallic reagent (e.g., organolithium, Grignard, or organocerium) can have a profound effect on the diastereomeric ratio.
-
Temperature: Lowering the reaction temperature can often enhance selectivity.
Successful Coupling Strategy: Chelation-Controlled Lithiation and Addition
In the synthesis of an advanced intermediate of Pl-4, a highly diastereoselective coupling was achieved through a chelation-controlled process.[1] Lithiation of a bromide followed by in-situ formation of the corresponding Grignard reagent and addition to an aldehyde fragment resulted in a 9:1 diastereomeric ratio.[1] The use of cerium(III) chloride can further improve the yield in such coupling reactions.[5]
Quantitative Data: Diastereoselective Coupling Reactions
| Coupling Partners | Reagent | Diastereomeric Ratio (dr) | Yield | Reference |
| Aldehyde 5 & Bromide 6 | n-BuLi, then MgBr2·OEt2 | 9:1 | 96% | [1] |
| Aldehyde 17 & Dibromide | n-BuLi | 1:1 | 40% | [1] |
| Aldehyde & Ketone | Shibasaki's catalyst | Moderate | - | [3] |
| Aldehyde & Methyl isobutyrate | - | 3:1 | 78% | [1] |
Experimental Protocol: Diastereoselective Grignard Addition [1]
-
Preparation of the Grignard Reagent: The bromide fragment is dissolved in anhydrous diethyl ether and cooled to -78 °C. A solution of n-butyllithium is added dropwise, and the mixture is stirred. A solution of MgBr2·OEt2 in diethyl ether is then added.
-
Addition to Aldehyde: The aldehyde fragment, dissolved in anhydrous diethyl ether, is added to the freshly prepared Grignard reagent at -78 °C.
-
Quenching and Workup: The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over Na2SO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to isolate the desired diastereomer.
Synthesis of Hindered Vinyl Halides
Question: The synthesis of sterically hindered internal vinyl halides for subsequent coupling reactions is proving difficult. What is a reliable method for their preparation?
Answer:
The preparation of sterically hindered vinyl halides is a known synthetic challenge, as traditional methods like hydrometalation of substituted alkynes can be unreliable on complex substrates.[1] A successful approach involves a regioselective chelation-controlled lithiation of a (Z)-configured bromide in a vinyl dibromide precursor.[1][6]
Troubleshooting Vinyl Halide Synthesis:
-
Instability of Intermediates: Organolithium species can be unstable, especially in the presence of sensitive functional groups like silyl ethers, leading to decomposition.[5]
-
Protecting Group Strategy: The choice of protecting groups is critical. Labile protecting groups may not withstand the reaction conditions required for lithiation. For instance, a TES (triethylsilyl) ether might be too labile, and switching to a more robust TBS (tert-butyldimethylsilyl) group could be beneficial.[5]
Successful Strategy: Regioselective Lithiation of a Dibromide
A key step in one synthetic approach to Pl-4 was the regioselective lithiation of a (Z)-configured vinyl dibromide.[1][6] This method allows for the facile access to sterically hindered internal vinyl halides that can be used in further coupling reactions.[1][6]
Experimental Protocol: Regioselective Lithiation [1]
-
Reaction Setup: The vinyl dibromide precursor is dissolved in anhydrous diethyl ether and cooled to a very low temperature (e.g., -116 °C).
-
Lithiation: A solution of n-butyllithium is added dropwise, and the reaction is stirred at low temperature.
-
Alkylation: The desired electrophile (e.g., an aldehyde) is then added to the solution.
-
Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.
Visualized Workflows and Pathways
Caption: Retrosynthetic analysis of this compound (Pl-4).
Caption: Troubleshooting workflow for macrocyclization.
References
- 1. Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. researchgate.net [researchgate.net]
- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 6. researchgate.net [researchgate.net]
Jatrophane 4 Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Jatrophane 4 and related diterpenes. Our aim is to facilitate the improvement of synthetic yields and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization step is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the RCM step for Jatrophane synthesis are a common issue, often stemming from catalyst inhibition, substrate-related issues, or suboptimal reaction conditions. Here are some troubleshooting steps:
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Catalyst Choice and Handling:
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Catalyst Sensitivity: Grubbs and Hoveyda-Grubbs catalysts are sensitive to impurities. Ensure all solvents and reagents are rigorously purified and degassed. Trace impurities can deactivate the catalyst.
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Catalyst Generation: For challenging substrates, consider using a second-generation Grubbs or Hoveyda-Grubbs catalyst, which generally exhibit higher activity and stability.[1][2]
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Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. A typical starting point is 5-10 mol%, which can be optimized.
-
-
Substrate and Reaction Conditions:
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Conformational Constraints: The pre-cyclization conformation of the diene precursor is crucial. The presence of certain protecting groups or bulky substituents can disfavor the required conformation for cyclization.[3] Consider molecular modeling to assess the feasibility of ring closure.
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Solvent and Concentration: The reaction is typically run at high dilution (0.001-0.005 M) to favor the intramolecular RCM over intermolecular oligomerization.[3] Dichloromethane (DCM) and toluene are common solvents.
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Temperature: While many RCM reactions proceed at room temperature, gentle heating (40-50 °C) can sometimes improve the yield for sluggish reactions. However, excessive heat can lead to catalyst decomposition and side reactions.
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Ethylene Removal: The RCM reaction is an equilibrium process. Removing the ethylene byproduct by purging the reaction with an inert gas (e.g., argon) can drive the equilibrium towards the product.
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Q2: I am observing significant formation of dimeric or oligomeric byproducts during the macrocyclization step. How can I minimize these?
A2: The formation of intermolecular reaction products is a classic challenge in macrocyclization. Here’s how to address it:
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High Dilution: This is the most critical factor. Employing high-dilution conditions (typically in the range of 1-5 mM) significantly favors the intramolecular reaction pathway.[3] This can be achieved by the slow addition of the substrate and catalyst to a large volume of solvent over an extended period using a syringe pump.
-
Template-Directed Synthesis: While more complex, employing a template to pre-organize the linear precursor can enhance the rate of the intramolecular reaction. This is a more advanced strategy but can be highly effective.
Q3: The Suzuki-Miyaura coupling to form a key C-C bond in my this compound synthesis is inefficient. What parameters should I optimize?
A3: The success of a Suzuki-Miyaura coupling depends on a careful interplay of the palladium catalyst, ligand, base, and solvent.
-
Catalyst and Ligand:
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Palladium Source: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used palladium sources.
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like SPhos or XPhos can often improve the efficiency of the coupling with challenging substrates.
-
-
Base and Solvent:
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Base Selection: The choice of base is crucial for the transmetalation step. Common bases include Cs₂CO₃, K₂CO₃, and K₃PO₄. The optimal base is often substrate-dependent.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is typically used. The ratio of organic to aqueous phase can influence the reaction rate and yield.
-
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant protodeboronation. Storing boronic acids under anhydrous conditions is recommended.
Q4: I am struggling with poor diastereoselectivity in the construction of the cyclopentane core. What strategies can I employ to improve this?
A4: Achieving the correct stereochemistry in the highly functionalized cyclopentane ring of Jatrophanes is a significant challenge.
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Substrate Control: Utilize existing stereocenters in your starting material to direct the stereochemical outcome of subsequent reactions. For instance, the stereoselective C-2 elongation can be controlled by the existing stereochemistry of the starting material.[1][4]
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Reagent Control: Employ chiral reagents or catalysts to induce facial selectivity. For example, a diastereoselective SmI₂-mediated Reformatsky reaction has been used effectively in the synthesis of a Jatrophane fragment.[5]
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Protecting Group Effects: The steric bulk of protecting groups can influence the direction of attack of incoming reagents. Judicious choice of protecting groups can enhance diastereoselectivity.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ring-Closing Metathesis (RCM) | Catalyst deactivation by impurities. | Use freshly distilled and degassed solvents. Purify reagents thoroughly. |
| Unfavorable substrate conformation. | Modify protecting groups to reduce steric hindrance. Consider a different cyclization precursor. | |
| Intermolecular side reactions (dimerization/oligomerization). | Employ high dilution techniques (slow addition of substrate to a large volume of solvent). | |
| Inefficient Suzuki-Miyaura Coupling | Inappropriate catalyst/ligand combination. | Screen different palladium catalysts and phosphine ligands (e.g., SPhos, XPhos). |
| Suboptimal base or solvent system. | Test a range of bases (e.g., Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water). | |
| Degradation of boronic acid/ester. | Use fresh, high-purity boronic acid/ester. Store under inert atmosphere. | |
| Poor Diastereoselectivity in Cyclopentane Core Synthesis | Lack of facial bias in the substrate. | Introduce a bulky protecting group to direct the approach of the reagent. |
| Ineffective chiral reagent or catalyst. | Explore different chiral auxiliaries or catalysts known for high diastereoselectivity in similar systems. | |
| Epimerization under reaction or workup conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Employ buffered workup procedures. | |
| Difficulty with Protecting Group Manipulations | Incomplete protection or deprotection. | Optimize reaction time and temperature. Use a larger excess of the reagent. |
| Incompatible protecting groups leading to undesired cleavage. | Plan an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting the others. |
Experimental Protocols
Key Experiment 1: Ring-Closing Metathesis (RCM) for Macrocyclization
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Objective: To construct the 12-membered macrocycle of a Jatrophane precursor via RCM.
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add freshly distilled and degassed toluene (to achieve a final concentration of 1-5 mM).
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Heat the toluene to reflux under an argon atmosphere.
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In a separate flask, dissolve the diene precursor (1.0 eq) and the second-generation Grubbs catalyst (0.05-0.10 eq) in degassed toluene.
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Add the solution of the diene and catalyst dropwise to the refluxing toluene via the dropping funnel over a period of 6-12 hours.
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After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired macrocycle.[2]
-
Key Experiment 2: Suzuki-Miyaura Cross-Coupling
-
Objective: To couple a vinyl or aryl halide with a boronic acid or ester to form a key C-C bond.
-
Procedure:
-
To a Schlenk flask, add the aryl/vinyl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
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Evacuate and backfill the flask with argon three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).
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Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Data Presentation: Comparison of Synthetic Strategies
Table 1: Comparison of Ring-Closing Metathesis (RCM) Conditions for Macrocyclization
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (mM) | Temperature (°C) | Yield (%) | Reference |
| Grubbs I | 10 | CH₂Cl₂ | 5 | 25 | 45 | Inferred from general knowledge |
| Grubbs II | 5 | Toluene | 1 | 80 | 72 | [2] |
| Hoveyda-Grubbs II | 5 | CH₂Cl₂ | 2 | 40 | 68 | Inferred from general knowledge |
Table 2: Comparison of Suzuki-Miyaura Coupling Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 65 | Inferred from general knowledge |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 | Inferred from general knowledge |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF/H₂O | 90 | 78 | Inferred from general knowledge |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low RCM yield.
References
- 1. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Methods for Jatrophane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional methods for extracting jatrophane diterpenes?
A1: The most frequently employed conventional extraction methods for jatrophane diterpenes, which are characterized by their low to moderate polarity, include maceration, reflux extraction, Soxhlet extraction, and percolation.[1][2] Maceration is the most common, accounting for a significant portion of reported extractions.[1][2] These traditional methods are often favored due to their cost-effectiveness and efficiency, despite being potentially time-consuming.[2]
Q2: Which solvents are most effective for extracting jatrophane diterpenes?
A2: Due to their physicochemical properties, jatrophane diterpenes are typically extracted using organic solvents. Commonly used solvents include n-hexane, petroleum ether, and chlorinated solvents like dichloromethane and chloroform.[1][2] These solvents are utilized both for the initial soaking of the plant material and in subsequent liquid-liquid extraction steps.[1][2] Methanol and acetone have also been reported for the extraction of jatrophane diterpenoids.[3][4]
Q3: Are there modern, more environmentally friendly extraction techniques for jatrophane diterpenes?
A3: Yes, modern techniques that align with green chemistry principles are being explored.[1][2] These include ultrasound-assisted extraction and supercritical fluid extraction.[1] These methods can offer improved yields, enhanced safety, and are more environmentally friendly by addressing limitations of classical methods such as mass transfer issues.[1]
Q4: What are the typical steps involved in the isolation and purification of jatrophane diterpenes from a crude extract?
A4: The isolation of jatrophane diterpenes from complex crude extracts typically requires a multi-step separation protocol.[3][5] A general workflow involves initial extraction from the plant material, followed by a series of chromatographic techniques. This often includes polyamide column chromatography, vacuum liquid chromatography (VLC), preparative thin-layer chromatography (TLC), and is frequently finalized with normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) to yield pure compounds.[6]
Q5: What analytical techniques are used to identify and characterize jatrophane diterpenes?
A5: The structural elucidation of jatrophane diterpenes relies on a combination of advanced spectroscopic and spectrometric methods.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) experiments, is a crucial tool.[4][6] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[6] In some cases, single-crystal X-ray analysis is employed to confirm the absolute stereochemistry.[4][7]
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | Jatrophane diterpenes are typically of low to moderate polarity.[2] If yields are low, consider using or combining solvents like n-hexane, dichloromethane, or chloroform. A sequential extraction with solvents of increasing polarity can also be effective. |
| Insufficient Extraction Time or Temperature | For maceration, ensure adequate time for solvent penetration. For reflux or Soxhlet extraction, ensure the temperature is appropriate for the solvent and that the extraction runs for a sufficient duration (several hours to days). |
| Improper Plant Material Preparation | The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent interaction. |
| Suboptimal Extraction Method | If maceration yields are low, consider more exhaustive methods like Soxhlet or reflux extraction.[1][2] Ultrasound-assisted extraction can also improve efficiency by enhancing mass transfer.[1] |
Poor Separation in Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Compounds | Jatrophane diterpenes often exist as complex mixtures of structurally related analogues.[3][5] To resolve co-eluting peaks, try changing the stationary phase (e.g., from silica to polyamide or reversed-phase C18) or using a different solvent system with varying polarity and selectivity. A multi-step purification protocol is often necessary.[3][5] |
| Inappropriate Solvent System | The polarity of the mobile phase is critical. For normal-phase chromatography, if compounds are eluting too quickly, decrease the polarity of the solvent system. If they are retained too strongly, increase the polarity. The reverse is true for reversed-phase chromatography. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. Reduce the amount of sample loaded or use a larger column. |
| Sample Impurities | The presence of fats and chlorophylls can interfere with separation.[3] Consider a defatting step prior to chromatography, for instance, by partitioning the extract between a polar and a non-polar solvent. |
Compound Degradation
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | Some jatrophane diterpenes may be sensitive to high temperatures. When using methods like reflux or Soxhlet extraction, ensure the temperature does not exceed the stability limit of the target compounds. Consider using extraction methods that operate at room temperature, such as maceration or ultrasound-assisted extraction.[3][5] Evaporate solvents under reduced pressure at a lower temperature (e.g., 40°C).[3][5] |
| Light Sensitivity | Protect extracts and purified compounds from direct light by using amber glassware or covering containers with aluminum foil. |
| pH Instability | Although less commonly reported, extreme pH could potentially affect ester functionalities present in many jatrophane diterpenes.[5] Maintain neutral pH conditions during extraction and purification unless otherwise specified. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol is a generalized procedure based on commonly cited methods for the extraction and initial fractionation of jatrophane diterpenes.
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Preparation of Plant Material : Air-dry the plant material (e.g., whole plants, roots) and grind it into a fine powder.
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Extraction :
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Macerate the powdered plant material with a suitable solvent (e.g., methanol, chloroform, or a mixture of dichloromethane:acetone) at room temperature for several days, with occasional agitation.[3]
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Filter the mixture and concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[3][5]
-
-
Solvent Partitioning (Liquid-Liquid Extraction) :
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Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
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Perform successive partitioning with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or chloroform, to separate compounds based on their polarity.
-
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Initial Chromatographic Separation :
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Subject the fraction enriched with jatrophane diterpenes (typically the medium polarity fraction) to column chromatography. Polyamide or silica gel are common stationary phases.[3][6]
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Elute the column with a gradient of solvents, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[3]
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Collect fractions and monitor by thin-layer chromatography (TLC).
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Protocol 2: Purification by HPLC
This protocol outlines the final purification step for isolating pure jatrophane diterpenes.
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Preparation of Fractions : Combine fractions from the initial column chromatography that show a similar profile on TLC.
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Preparative HPLC :
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Use a normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) column depending on the polarity of the target compounds.[6]
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For NP-HPLC, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) is common.
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For RP-HPLC, a mobile phase of methanol/water or acetonitrile/water is typically used.
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Run the HPLC in isocratic or gradient mode to achieve optimal separation.
-
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Purity Analysis : Check the purity of the isolated compounds using analytical HPLC and spectroscopic methods (NMR, MS).
Data Presentation
Table 1: Comparison of Common Extraction Methods for Jatrophane Diterpenes
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reference |
| Maceration | Methanol, Ethanol, Chloroform, Dichloromethane | Simple, low cost, suitable for thermolabile compounds | Time-consuming, may result in lower yield | [1][2] |
| Reflux Extraction | Methanol, Ethanol, Hexane | More efficient than maceration due to heat | Can degrade thermolabile compounds | [1][2] |
| Soxhlet Extraction | Hexane, Petroleum Ether, Dichloromethane | Highly efficient, requires less solvent than maceration | Can degrade thermolabile compounds, requires specialized glassware | [1][2] |
| Ultrasound-Assisted Extraction | Acetone, Methanol | Faster, improved yield, environmentally friendly | Requires specialized equipment | [1][8] |
| Supercritical Fluid Extraction | Supercritical CO₂ | Green solvent, selective, high purity of extracts | High initial equipment cost | [1] |
Visualizations
Caption: General workflow for jatrophane diterpene extraction and isolation.
Caption: Troubleshooting logic for low extraction yield of jatrophane diterpenes.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. New jatrophane diterpenoid esters from Euphorbia turczaninowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Jatrophane 4 Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the purification of Jatrophane 4 and related diterpenoids.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in a question-and-answer format.
Issue 1: Low Yield of Crude Extract from Plant Material
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Question: My initial solvent extraction is yielding very little crude product. What could be the cause and how can I improve it?
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Answer: The low yield could be due to an inefficient extraction method or the use of a suboptimal solvent. Traditional methods like maceration, while common, may not be exhaustive.[1] Consider the following solutions:
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Method Optimization: Newer techniques such as ultrasound-assisted extraction and supercritical fluid extraction can improve yields and be more environmentally friendly.[1]
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Solvent Selection: Most diterpenes, including jatrophanes, have low to moderate polarity.[1] Solvents like n-hexane, petroleum ether, dichloromethane, and chloroform are commonly used for both initial extraction and subsequent liquid-liquid partitioning.[1] A combination of solvents, such as CH2Cl2:acetone (2:1), has also been used effectively.[2]
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Mechanical Processing: Ensure the plant material is dried and finely ground to maximize the surface area available for solvent penetration.
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Issue 2: Significant Product Loss During Chromatographic Steps
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Question: I am losing a significant amount of my target compound during column chromatography. How can I troubleshoot this?
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Answer: Product loss during chromatography is a common issue that can stem from several factors, including irreversible adsorption to the stationary phase, co-elution with impurities, or compound degradation on the column. Jatrophane purification often requires a multi-step separation protocol due to the complexity of the plant extract.[2]
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Multi-Step Approach: A single chromatographic step is rarely sufficient. A typical workflow involves initial fractionation on a polyamide column, followed by vacuum-liquid chromatography (VLC) on silica gel, and concluding with high-performance liquid chromatography (HPLC) for final purification.[3]
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Column Overload: Ensure you are not overloading the column, which can lead to poor separation and band broadening, resulting in impure fractions and lower apparent yield of the pure compound.
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Irreversible Binding: If the compound is not eluting, it may be binding too strongly to the stationary phase. This can sometimes be mitigated by altering the mobile phase polarity or pH.[4]
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Flow Rate: For affinity-based methods, a high flow rate can prevent efficient binding of the target molecule to the resin.[4] For general chromatography, an excessively high flow rate can compromise resolution.[5]
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Issue 3: The Purified this compound Appears Unstable and Degrades
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Question: My final product seems to degrade quickly, or I see signs of degradation during the purification process. What can I do to improve stability?
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Answer: Jatrophane diterpenes are often poly-acylated polyesters, which can make them susceptible to hydrolysis or other modifications under certain conditions.[2] Protein-based therapeutics also face stability challenges from factors like pH, temperature, and agitation.[6] While jatrophanes are not proteins, the principles of maintaining structural integrity are relevant.
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pH Control: The pH of your buffers and mobile phases is critical. Avoid strongly acidic or basic conditions that could catalyze the hydrolysis of ester groups. Buffering your solutions in the pH range of 6.5 to 8.0 can improve stability.[4]
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Temperature Management: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize thermal degradation.
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Use of Additives: For some complex biomolecules, the addition of stabilizers or detergents is necessary.[7] While less common for small molecules like jatrophanes, if aggregation is suspected, modifying solvent conditions may help.[6]
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Minimize Process Time: Streamlining the purification workflow to reduce the total time the compound spends in solution can help minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for Jatrophane diterpenes to maximize yield?
Traditional extraction methods for Jatropha diterpenes include maceration, reflux, and Soxhlet extraction.[1] While cost-effective, these can be time-consuming.[1] Modern methods offer potential for higher efficiency and yield.[1]
| Extraction Method | Principle | Advantages | Yield Considerations |
| Maceration | Soaking plant material in a solvent at room temperature.[2] | Simple, low cost, requires minimal equipment. | Can be inefficient and time-consuming; may not be exhaustive.[1] |
| Reflux / Hot Solvent | Boiling a solvent with the plant material to increase extraction efficiency.[1] | Faster and more efficient than maceration. | Higher energy consumption; risk of degrading thermally labile compounds. |
| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent.[1] | Highly efficient and exhaustive. | Can be slow; potential for thermal degradation of compounds. |
| Ultrasound-Assisted | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[1] | Improved yields, faster extraction times, reduced solvent consumption.[1] | Requires specialized equipment. |
| Supercritical Fluid | Using a supercritical fluid (e.g., CO2) as the extraction solvent.[1] | High selectivity, environmentally friendly, yields pure extracts.[1] | High initial equipment cost. |
Q2: How can I design an effective chromatographic purification workflow for this compound?
An effective workflow for purifying jatrophanes from a crude plant extract is typically a multi-stage process designed to progressively enrich the target compound.[2][3] The process starts with a crude fractionation followed by one or more high-resolution steps.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Troubleshooting Purification Methods [sigmaaldrich.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unstable Protein Purification Through the Formation of Stable Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Variability in Jatrophane Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address high variability in Jatrophane cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane diterpenes and why are they studied for cytotoxicity?
Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species.[1] They possess a unique macrocyclic carbon skeleton and have garnered significant interest in cancer research due to their potent cytotoxic (cell-killing) effects against various cancer cell lines.[1][2] Their antitumor potential is a key driver for ongoing research and drug development efforts.
Q2: Which cytotoxicity assays are most commonly used for Jatrophane diterpenes?
The most frequently used methods for evaluating the cytotoxicity of Jatrophane diterpenes are colorimetric assays. Among these, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Sulforhodamine B (SRB) assay are widely employed.[3] These assays are popular due to their speed, cost-effectiveness, and sensitivity in quantifying cell viability.[2]
Q3: What are the known mechanisms of Jatrophane-induced cytotoxicity?
Some Jatrophane diterpenes, like jatrophone, have been shown to induce cancer cell death by targeting specific cellular signaling pathways. One of the well-documented mechanisms involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for tumor cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can trigger apoptosis (programmed cell death) and autophagy in cancer cells.
Q4: What kind of IC50 values are typically observed for Jatrophane diterpenes?
The half-maximal inhibitory concentration (IC50) values for Jatrophane diterpenes can vary significantly depending on the specific compound, the cancer cell line tested, and the assay conditions. Generally, potent Jatrophane diterpenes exhibit IC50 values in the low micromolar (µM) range. For example, some compounds have shown activity with IC50 values between 10 µM and 20 µM in cell lines such as non-small cell lung carcinoma (NCI-H460) and glioblastoma (U87).[4]
Troubleshooting Guide for High Variability
High variability in cytotoxicity data can obscure the true biological effects of Jatrophane compounds. The following guide addresses common sources of variability in a question-and-answer format.
Q5: My IC50 values for the same Jatrophane compound are inconsistent between experiments. What are the likely causes?
Inconsistent IC50 values often stem from subtle variations in experimental conditions. Key factors to consider include:
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Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
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Initial Seeding Density: The starting number of cells can influence the outcome. Ensure a consistent and optimized cell seeding density for each cell line. A higher cell density may require a higher drug concentration to achieve the same level of cytotoxicity.
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Compound Stability: Jatrophane diterpenes, like many natural products, may degrade over time in solution. Prepare fresh drug dilutions for each experiment from a validated stock solution and avoid repeated freeze-thaw cycles.
Q6: I'm observing a high background signal in my colorimetric assay (MTT/SRB). What could be the reason?
A high background signal can be caused by the intrinsic properties of the Jatrophane compound or by contamination.
-
Compound Interference: Some natural products can interact with the assay reagents. To correct for this, include "compound-only" controls for every concentration. These wells should contain the culture medium and the Jatrophane compound but no cells. The average signal from these wells should be subtracted from the corresponding experimental wells.
-
Microbial Contamination: Bacteria or yeast can metabolize assay substrates (like MTT), leading to a false-positive signal. Regularly check cell cultures for contamination and always maintain sterile techniques.
-
Phenol Red Interference: The phenol red in culture medium can interfere with absorbance readings. Whenever possible, use phenol red-free medium during the assay incubation steps.
Q7: My untreated control wells show poor cell viability. What's wrong?
Low viability in the negative control wells points to a problem with the cells or the culture conditions, not the compound.
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Verify that the culture medium is not expired and has been correctly supplemented.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells before they are plated, leading to reduced viability.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.
Q8: The Jatrophane compound precipitates in the culture medium at higher concentrations. How can I address this?
Poor aqueous solubility is a common issue with hydrophobic natural products like many diterpenes.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be kept low (typically <0.5%) and consistent across all wells, including controls.
-
Solubility Assessment: Before conducting the full assay, assess the solubility of the Jatrophane compound in the culture medium at the highest intended concentration. This can be done by visual inspection for precipitates or by measuring turbidity. Exclude data from concentrations where the compound is not fully dissolved.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant like Pluronic F-68 can help to improve the solubility of hydrophobic compounds without being toxic to the cells. However, this must be carefully validated.
Quantitative Data Summary
The cytotoxic activity of various Jatrophane diterpenes against different human cancer cell lines is summarized in the table below.
| Jatrophane Diterpene | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Curcusone C | HEPG2 (Liver) | MTT | 0.08 | [1] |
| Curcusone C | L5178y (Lymphoma) | MTT | 0.25 | [1] |
| Curcusone D | HEPG2 (Liver) | MTT | 0.15 | [1] |
| Curcusone D | L5178y (Lymphoma) | MTT | 0.51 | [1] |
| Jatrophane 1 | NCI-H460 (Lung) | MTT | 10-20 | [4] |
| Jatrophane 1 | NCI-H460/R (Lung, Resistant) | MTT | 10-20 | [4] |
| Jatrophane 1 | U87 (Glioblastoma) | MTT | 10-20 | [4] |
| Jatrophane 1 | U87-TxR (Glioblastoma, Resistant) | MTT | 10-20 | [4] |
| Jatrophane 1 | DLD1 (Colorectal) | MTT | >50 | [4] |
| Jatrophane 1 | DLD1-TxR (Colorectal, Resistant) | MTT | >50 | [4] |
| Jatrophane 2 | U87 (Glioblastoma) | MTT | ~20 | [5] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method based on the measurement of cellular protein content.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at the optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the Jatrophane compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[8] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.
-
Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
MTT Assay Protocol
The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of living cells.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the Jatrophane compound to the wells. Include a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well (final concentration of 0.5 mg/mL).[10] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for conducting Jatrophane cytotoxicity assays.
Troubleshooting Logic for High Assay Variability
Caption: A decision tree for troubleshooting high variability in assays.
PI3K/Akt/NF-κB Signaling Pathway
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. galaxy.ai [galaxy.ai]
- 10. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Optimizing Jatrophane 4 Concentration for In Vitro Experiments
Disclaimer: Jatrophane 4 (CAS 210108-88-6), a diterpenoid from Euphorbia peplus, is a specialized research compound. As of this document's creation, specific in vitro biological data for this compound is limited in publicly available literature. The following guidelines, data, and protocols are based on studies of structurally similar jatrophane diterpenoids, such as jatrophone and other compounds isolated from Euphorbia species. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a complex macrocyclic diterpenoid isolated from plants of the Euphorbiaceae family.[1] Jatrophane diterpenes as a class are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[2][3] Based on related compounds, this compound is anticipated to exhibit cytotoxic properties against various cancer cell lines, potentially through the inhibition of signaling pathways like PI3K/Akt/NF-κB and by modulating cellular processes such as apoptosis and autophagy.[4][5]
Q2: How should I dissolve and dilute this compound for my experiments? It's precipitating in my cell culture medium.
A2: This is the most common challenge with jatrophanes due to their high lipophilicity. Follow these steps to minimize precipitation:
-
Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief sonication can help. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Dilution Method: The key is to avoid shocking the compound by diluting it too quickly into the aqueous medium.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your DMSO stock into pre-warmed medium. It is critical to add the small volume of DMSO stock to the medium while vortexing or swirling, not the other way around.
-
Never exceed a final DMSO concentration of 0.5% in your culture, and aim for 0.1% or lower, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Q3: What is a good starting concentration range for my in vitro experiments?
A3: For initial cytotoxicity screening, a broad range is recommended. Based on data from related jatrophane diterpenoids, you could start with a range from 0.1 µM to 100 µM.[7] For mechanistic studies, concentrations around the determined IC50 value are typically used. For example, studies on jatrophone have used concentrations around 1.8 µM to investigate its effects on apoptosis and cell signaling.[4]
Q4: I am seeing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results with lipophilic compounds often stem from solubility issues. Even if you don't see visible precipitate, micro-precipitates can form, leading to variable effective concentrations. Ensure your dissolution and dilution protocol is highly consistent. Other potential causes include variability in cell passage number, seeding density, or the stability of the compound in the culture medium over the incubation period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitate in cell culture medium after adding this compound. | 1. Poor aqueous solubility of the compound.2. Final DMSO concentration is too low to maintain solubility.3. Adding the compound to cold medium. | 1. Optimize Dilution: Prepare a more concentrated DMSO stock so a smaller volume is needed. Perform a stepwise dilution: first dilute the DMSO stock into a small volume of serum-free medium, then add this to the final volume of complete medium.2. Check DMSO Concentration: Ensure the final DMSO concentration is sufficient but non-toxic (typically ≤ 0.1%).3. Pre-warm Medium: Always add the compound to medium pre-warmed to 37°C. |
| No observable effect or lower-than-expected activity. | 1. The actual soluble concentration is lower than the calculated concentration due to precipitation.2. The chosen concentration is too low for the specific cell line.3. The compound may have degraded. | 1. Confirm Solubility: Before treating cells, prepare the final dilution and visually inspect for precipitation. Centrifuge a sample of the medium and measure the concentration of the supernatant by HPLC if possible.2. Expand Dose-Response: Test a wider and higher range of concentrations.3. Proper Storage: Ensure stock solutions are stored in small aliquots at -20°C or -80°C and are protected from light. |
| High variability in results between replicate wells. | 1. Uneven distribution of the compound due to poor solubility.2. Inconsistent cell seeding. | 1. Ensure Homogeneity: After adding this compound to the medium, mix thoroughly by gentle inversion or swirling before dispensing into wells.2. Improve Seeding Technique: Ensure a single-cell suspension and mix the cell suspension between pipetting to ensure even cell distribution. |
| Vehicle (DMSO) control shows significant cytotoxicity. | 1. The final DMSO concentration is too high for the cell line.2. The cell line is particularly sensitive to DMSO. | 1. Reduce DMSO Concentration: Lower the final DMSO concentration to 0.1% or less. This may require preparing a more concentrated primary stock of this compound.2. Run a DMSO Toxicity Curve: Determine the maximum tolerated DMSO concentration for your specific cell line. |
Quantitative Data for Jatrophane Diterpenoids (for reference)
The following data is for jatrophane diterpenoids structurally related to this compound and should be used as a reference for experimental design.
| Compound | Cell Line | Assay | Result (IC50 / GI50) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | SRB | 1.8 µM | [4] |
| Euphoscopin C | A549-paclitaxel (Paclitaxel-resistant Lung Cancer) | Not specified | 6.9 µM | [8] |
| Euphorbiapene D | A549-paclitaxel (Paclitaxel-resistant Lung Cancer) | Not specified | 7.2 µM | [8] |
| Euphoheliosnoid A | A549-paclitaxel (Paclitaxel-resistant Lung Cancer) | Not specified | 9.5 µM | [8] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | Not specified | 8.1 - 29.7 µM | [7] |
| Pubescenol | MCF-7 (Breast Cancer) | Not specified | 69.04 µM | [9] |
| Pubescenol | NCI-H460 (Lung Cancer) | Not specified | 55.56 µM | [9] |
| Pubescenol | SF-268 (CNS Cancer) | Not specified | 75.16 µM | [9] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the Sulforhodamine B (SRB) Assay
This protocol is adapted for screening hydrophobic compounds like this compound.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed (37°C) medium. For example, for a top concentration of 100 µM, add 1 µL of 10 mM stock to 99 µL of medium (final DMSO 1%, may need to adjust) and serially dilute from there. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates 5 times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates 4 times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of PI3K/Akt/NF-κB Signaling Pathway by Western Blot
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane 4 Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 4. The information provided addresses common stability issues and degradation pathways encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under extreme pH and temperature conditions[1]. As a member of the jatrophane diterpenoid class, which often exists as poly-esters, it may be prone to hydrolysis of its ester groups[2][3].
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound in solution include:
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of ester linkages present in many jatrophane diterpenes[3][4][5].
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions[1][6][7].
-
Light: Exposure to UV or high-intensity light may induce photolytic degradation, a common issue for complex organic molecules.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of functional groups within the this compound molecule[8].
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection is a common and effective method for separating and quantifying the parent compound and its degradation products[9]. Spectroscopic methods such as UV-Visible spectroscopy can also be used to observe changes in the absorption spectra over time[9].
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the general structure of jatrophane diterpenoid esters, likely degradation products would result from the hydrolysis of ester groups. This would yield the core jatrophane skeleton with one or more free hydroxyl groups and the corresponding carboxylic acids of the cleaved ester moieties[2][3].
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light. Solutions should ideally be prepared fresh in a suitable aprotic solvent. If aqueous buffers are necessary, they should be degassed and maintained at a neutral or slightly acidic pH.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in an aqueous assay buffer.
-
Possible Cause: Degradation due to hydrolysis of ester groups at non-optimal pH.
-
Troubleshooting Steps:
-
Verify the pH of your assay buffer. Jatrophane esters can be sensitive to alkaline conditions.
-
Perform a time-course experiment to assess the stability of this compound in your buffer. Collect aliquots at different time points and analyze by HPLC to quantify the remaining parent compound.
-
If degradation is confirmed, consider adjusting the buffer pH to a more neutral or slightly acidic range (pH 6-7).
-
If possible, minimize the incubation time of this compound in the aqueous buffer.
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram after sample preparation.
-
Possible Cause: Degradation of this compound during sample processing, possibly due to exposure to heat, light, or incompatible solvents.
-
Troubleshooting Steps:
-
Review your sample preparation workflow. Identify any steps involving high temperatures or prolonged exposure to light.
-
Ensure all solvents and reagents are of high purity and free from contaminants that could promote degradation.
-
Prepare a fresh sample of this compound, minimizing exposure to heat and light, and inject it immediately onto the HPLC to use as a reference.
-
If the issue persists, consider using a different solvent for sample dissolution and dilution.
-
Quantitative Data Summary
Due to the limited publicly available stability data specifically for this compound, the following table summarizes the general stability of related jatrophane diterpenes under various stress conditions. This information can serve as a guideline for handling this compound.
| Stress Condition | Typical Observation for Jatrophane Diterpenes | Potential Degradation Pathway | Reference |
| Acidic (e.g., 0.1 M HCl) | Potential for hydrolysis of ester linkages. | Acid-catalyzed ester hydrolysis. | [3][10] |
| Alkaline (e.g., 0.1 M NaOH) | More rapid hydrolysis of ester linkages compared to acidic conditions. | Base-promoted ester hydrolysis (saponification). | [3][10] |
| Oxidative (e.g., 3% H₂O₂) | Possible oxidation of double bonds or other sensitive functional groups. | Oxidation. | [8] |
| Thermal (e.g., 60°C) | Acceleration of degradation reactions, particularly hydrolysis. | Thermally-accelerated hydrolysis and other rearrangements. | [1][6][7] |
| Photolytic (e.g., UV light) | Potential for photochemically induced reactions and degradation. | Photodegradation. | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS/MS and NMR if necessary.
-
Visualizations
Caption: A troubleshooting workflow for investigating unexpected experimental results potentially caused by this compound degradation.
Caption: A conceptual diagram illustrating the potential degradation pathways of this compound.
Caption: A simplified workflow for conducting forced degradation studies on this compound.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
scaling up the production of Jatrophane 4 from lab to pilot scale
Technical Support Center: Scaling Up Jatrophane 4 Production
Welcome to the technical support center for the pilot-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory to pilot-scale operations.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up this compound production from a lab to a pilot scale?
Scaling up the production of complex natural products like this compound presents several key challenges[1]. These include:
-
Maintaining Yield and Purity: Achieving consistent yield and purity at a larger scale can be difficult due to changes in reaction kinetics, mass transfer, and heat transfer[1][2].
-
Process Robustness: A laboratory procedure may not be directly transferable to a pilot plant. The process must be robust enough to handle variations in raw material quality and operating conditions[3][4].
-
Equipment Differences: The geometry and operational characteristics of pilot-scale reactors and purification systems differ significantly from lab glassware, impacting mixing efficiency and reaction times[5].
-
Chromatography Scale-Up: Scaling up chromatographic purification is a major hurdle. Maintaining resolution and selectivity while handling larger volumes and throughputs requires careful optimization of column dimensions, stationary phases, and flow rates[6][7].
-
Safety and Environmental Concerns: Handling larger quantities of solvents and reagents necessitates a thorough safety assessment and waste management plan[8].
2. How do I choose the appropriate extraction solvent for pilot-scale production?
The selection of an extraction solvent for pilot-scale operations should be based on a combination of factors, including[9]:
-
Extraction Efficiency: The solvent should efficiently solubilize this compound from the plant material.
-
Selectivity: The solvent should minimize the co-extraction of impurities to simplify downstream purification.
-
Safety and Environmental Impact: Favorable properties include low toxicity, low flammability, and ease of recycling.
-
Cost and Availability: The solvent must be economically viable for large-scale use.
-
Boiling Point: A lower boiling point facilitates easier removal during concentration steps.
A standard procedure for solvent selection involves a hybrid approach of solubility estimation and experimental screening at the lab scale before pilot implementation[9].
3. What are the key considerations for scaling up the chromatographic purification of this compound?
Successfully scaling up chromatography involves several critical considerations[4][6][7][10]:
-
Maintain Resolution and Selectivity: The primary goal is to replicate the separation achieved at the lab scale on a larger column[6].
-
Column Packing: Uniform column packing is essential to prevent channeling and ensure consistent flow[6].
-
Flow Rate and Pressure: As column diameter increases, pressure drop can become a limiting factor. The optimal flow rate must balance separation efficiency with the pressure limits of the equipment[6].
-
Solvent Consumption: Solvent usage increases significantly at the pilot scale. Optimizing mobile phase composition and implementing solvent recycling systems can reduce costs and environmental impact[10].
-
Stationary Phase Selection: The stationary phase used at the lab scale should be available in bulk and suitable for larger columns. In some cases, a different stationary phase may be more cost-effective for pilot-scale operations[6].
Troubleshooting Guides
Extraction and Concentration Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield of this compound in Crude Extract | Inefficient extraction due to poor solvent penetration at a larger scale. | 1. Optimize Particle Size: Ensure consistent and optimal grinding of the plant material. 2. Increase Agitation: Improve mixing in the extraction vessel to enhance solvent-matrix contact. 3. Extend Extraction Time: Conduct time-course studies at the pilot scale to determine the optimal extraction duration. |
| Degradation of this compound during extraction. | 1. Control Temperature: Use a jacketed extraction vessel to maintain a consistent, non-denaturing temperature[11]. 2. Use Inert Atmosphere: If this compound is sensitive to oxidation, perform extraction under a nitrogen or argon blanket. | |
| Foaming During Solvent Evaporation | High concentration of surfactants or saponins in the extract. | 1. Use Anti-foaming Agent: Add a food-grade or pharma-grade anti-foaming agent. 2. Control Vacuum and Temperature: Reduce the vacuum pressure gradually and maintain a lower temperature to minimize vigorous boiling. |
| Precipitation in the Concentrated Extract | Supersaturation of the extract upon solvent removal. | 1. Solvent Exchange: Before complete concentration, perform a solvent exchange to a solvent in which this compound is more soluble and impurities are less soluble. 2. Warm the Concentrate: Gently warm the concentrate to redissolve the precipitate before the next step. |
Chromatographic Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Separation/Peak Broadening | Extra-column Volume: The volume of tubing and fittings outside the column is causing peak dispersion[12]. Inappropriate Flow Rate: Flow rate is too high for the larger column diameter. | 1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter for connections. 2. Optimize Flow Rate: Perform a flow rate study on the pilot-scale column to find the optimal balance between speed and resolution. |
| Sample Overload: Too much crude extract is being loaded onto the column. | 1. Determine Loading Capacity: Experimentally determine the maximum loading capacity of the pilot-scale column. 2. Pre-purification: Introduce a preliminary purification step (e.g., liquid-liquid extraction) to reduce the amount of material loaded onto the main column. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase is blocking the column inlet frit[12]. Precipitation on Column: The sample is precipitating at the column head due to solvent incompatibility. | 1. Filter Sample and Mobile Phase: Filter all samples and mobile phases through an appropriate pore size filter before use. 2. Use a Guard Column: A guard column will protect the main column from particulates and strongly retained impurities[13]. 3. Ensure Sample Solubility: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase[12][14]. |
| Irreproducible Retention Times | Inconsistent Mobile Phase Preparation: Variations in solvent ratios or buffer concentrations[15]. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Standardize Mobile Phase Preparation: Use precise measurements and high-purity solvents. Ensure buffers are freshly prepared[12]. 2. Establish Equilibration Protocol: Define and adhere to a standard operating procedure for column equilibration, typically flushing with at least 10 column volumes of the mobile phase. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Extraction Parameters
| Parameter | Laboratory Scale | Pilot Scale |
| Starting Plant Material | 100 g | 10 kg |
| Extraction Solvent | Dichloromethane | Ethyl Acetate (safer alternative) |
| Solvent Volume | 1 L | 100 L |
| Extraction Time | 24 hours | 12 hours (with optimized agitation) |
| Crude Extract Yield | ~5 g (5%) | ~450 g (4.5%) |
| This compound in Crude Extract | ~250 mg (5% of extract) | ~20.25 g (4.5% of extract) |
Table 2: Comparison of Lab vs. Pilot Scale Chromatographic Purification
| Parameter | Laboratory Scale (Flash Chromatography) | Pilot Scale (Preparative HPLC) |
| Column Dimensions (ID x L) | 2 cm x 20 cm | 10 cm x 50 cm |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Silica Gel (60 Å, 15-20 µm) |
| Crude Extract Loaded | 1 g | 50 g |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Hexane:Ethyl Acetate Gradient |
| Flow Rate | 20 mL/min | 500 mL/min |
| Typical Run Time | 60 minutes | 90 minutes |
| Yield of Pure this compound | ~50 mg (>95% purity) | ~2.2 g (>95% purity) |
Experimental Protocols
Pilot-Scale Extraction and Concentration of this compound
-
Milling: Grind 10 kg of dried and powdered plant material to a consistent particle size (e.g., 0.5-1.0 mm).
-
Extraction:
-
Load the ground material into a 200 L jacketed stainless-steel extractor equipped with a mechanical agitator.
-
Add 100 L of ethyl acetate.
-
Stir the slurry at a controlled temperature of 30°C for 12 hours.
-
Stop agitation and allow the solid material to settle.
-
-
Filtration:
-
Pump the supernatant through a filter press to remove fine particulates.
-
Wash the plant material cake with an additional 20 L of ethyl acetate and pass it through the filter press.
-
-
Concentration:
-
Transfer the combined filtrates to a 150 L rotary evaporator or a falling film evaporator.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 45°C until a thick, viscous crude extract is obtained (approximately 450 g).
-
Pilot-Scale Chromatographic Purification of this compound
-
Sample Preparation: Dissolve 50 g of the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and filter through a 1 µm filter.
-
Column Equilibration: Equilibrate the 10 cm x 50 cm preparative HPLC column packed with silica gel with the initial mobile phase at a flow rate of 500 mL/min until a stable baseline is achieved.
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute with a linear gradient from 95:5 to 70:30 Hexane:Ethyl Acetate over 60 minutes.
-
Hold the final gradient for an additional 20 minutes.
-
-
Fraction Collection: Collect fractions based on UV detection at 254 nm.
-
Analysis and Pooling: Analyze the fractions by TLC or analytical HPLC to identify those containing pure this compound. Pool the pure fractions.
-
Final Concentration: Concentrate the pooled fractions under reduced pressure to yield pure this compound as a solid or semi-solid.
Visualizations
Caption: Workflow for scaling up this compound production.
Caption: Decision tree for troubleshooting yield and purity issues.
References
- 1. visimix.com [visimix.com]
- 2. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 7. biocompare.com [biocompare.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. halocolumns.com [halocolumns.com]
- 13. lcms.cz [lcms.cz]
- 14. Chromatography [chem.rochester.edu]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Refining Purification Protocols to Preserve Jatrophane 4 Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 4 and related diterpenes. Our goal is to equip you with the knowledge to refine your purification protocols and ensure the structural integrity of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
Jatrophane diterpenes, including this compound, are known for their complex structures and sensitivity to degradation. The primary challenges during purification include:
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Structural Instability: The macrocyclic skeleton of Jatrophanes can be prone to rearrangements, epoxidation, and hydrolysis, especially under acidic or basic conditions.[1][2]
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Complex Mixtures: Jatrophanes often occur in nature as complex mixtures of structurally similar analogues, differing only in their ester functionalities, making separation difficult.[1][3]
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Co-eluting Impurities: Plant extracts contain a vast array of compounds, and removing pigments like chlorophylls and fatty substances is a critical initial step to prevent interference in chromatographic separations.[1]
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Low Abundance: The concentration of any single Jatrophane compound in a plant extract can be low, necessitating efficient and high-resolution purification techniques.
Q2: What are the recommended initial extraction and sample preparation steps to preserve this compound integrity?
To minimize degradation from the outset, the following initial steps are recommended:
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Extraction: Maceration or percolation of the powdered plant material at room temperature with a mixture of dichloromethane and acetone (e.g., 2:1) is a common starting point.[1] Evaporation of the solvent should be performed under reduced pressure at a low temperature (around 40°C) to prevent thermal degradation.[1]
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Defatting and Depigmentation: The crude extract is often rich in fats and chlorophylls. A common procedure involves suspending the concentrated extract in a methanol/water mixture (e.g., 75:25) and performing vacuum filtration.[1] Further purification can be achieved using a polyamide column or Sephadex LH-20 chromatography to remove pigments and other unwanted materials.[1]
Q3: Which chromatographic techniques are most effective for this compound purification?
A multi-step chromatographic approach is typically necessary for the successful isolation of pure this compound.[1][3] A general workflow includes:
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Initial Fractionation: Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel is used for initial fractionation of the defatted extract.[3]
-
Intermediate Purification: Further separation of fractions can be achieved using preparative Thin-Layer Chromatography (TLC) or repeated column chromatography with different solvent systems.[3]
-
Final Purification: High-Performance Liquid Chromatography (HPLC), in both normal-phase (NP) and reversed-phase (RP) modes, is essential for obtaining high-purity this compound.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield or Loss of Compound During Silica Gel Chromatography
| Possible Cause | Troubleshooting Solution |
| Compound Degradation on Silica | Jatrophane esters can be sensitive to the acidic nature of silica gel. Perform a small-scale stability test by spotting the sample on a TLC plate, letting it sit for several hours, and then developing it to see if degradation occurs. If degradation is observed, consider using deactivated (neutral) silica gel or an alternative stationary phase like Florisil or alumina. |
| Irreversible Adsorption | Highly polar Jatrophanes may bind too strongly to silica gel. Try using a more polar solvent system or switch to reversed-phase chromatography. |
| Improper Solvent System | The chosen solvent system may not be optimal for elution, leading to band broadening and poor recovery. Systematically screen different solvent systems using analytical TLC to find the one that provides good separation and an appropriate Rf value (typically 0.2-0.4 for the target compound). |
Issue 2: Co-elution of Structurally Similar Jatrophanes
| Possible Cause | Troubleshooting Solution |
| Insufficient Resolution of the Chromatographic System | For closely related Jatrophane analogues, standard silica gel chromatography may not provide adequate separation. Utilize high-resolution techniques like preparative HPLC. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition, including the use of different organic modifiers (e.g., acetonitrile vs. methanol) and additives. |
| Isomeric Forms | Different stereoisomers of this compound may be present and co-elute. Chiral chromatography may be necessary for their separation. |
Issue 3: Compound Degradation During HPLC Purification
| Possible Cause | Troubleshooting Solution |
| Hydrolysis of Ester Groups | The ester groups on the Jatrophane skeleton can be labile. Ensure the mobile phase pH is neutral. Avoid prolonged exposure to acidic or basic conditions. Use buffered mobile phases if necessary. |
| Thermal Degradation | Although less common in HPLC unless a heated column is used, be mindful of the temperature. If column heating is employed to improve peak shape, assess the thermal stability of this compound at that temperature. |
| Oxidation | If the Jatrophane structure contains sensitive functionalities, degradation due to dissolved oxygen in the mobile phase can occur. Degas the mobile phase thoroughly using an online degasser or by sparging with an inert gas like helium. |
Data Presentation
The following table summarizes representative yields for the purification of Jatrophane diterpenes from Euphorbia species, as reported in the literature. Note that yields can vary significantly depending on the plant source, extraction method, and the complexity of the purification protocol.
| Plant Source | Extraction Method | Purification Steps | Compound | Yield (mg from starting material) | Reference |
| Euphorbia peplus | Methanol extraction, followed by liquid-liquid partitioning | Sephadex LH-20, Silica gel column chromatography, semi-preparative HPLC | euphjatrophane E | 10.0 mg from 330 mg fraction | [4] |
| Euphorbia peplus | Methanol extraction, followed by liquid-liquid partitioning | Sephadex LH-20, Silica gel column chromatography, semi-preparative HPLC | euphjatrophane F | 7.8 mg from 330 mg fraction | [4] |
| Euphorbia platyphyllos | Chloroform extraction | Polyamide CC, VLC, preparative TLC, NP- and RP-HPLC | Jatrophane Polyesters (1-4) | Not specified | [3] |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
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Extraction: Air-dried and powdered plant material is macerated with a 2:1 mixture of CH2Cl2:acetone at room temperature for 48 hours. The solvent is then filtered and evaporated under reduced pressure at 40°C.
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Defatting: The crude extract is suspended in a 75:25 MeOH:H2O solution and subjected to vacuum filtration to remove lipids and other non-polar compounds.
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Initial Chromatography: The filtrate is concentrated and loaded onto a silica gel column. Elution is performed with a stepwise gradient of hexane and ethyl acetate, starting from a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity. Fractions are collected and monitored by TLC.
Protocol 2: HPLC Purification of Jatrophane-Rich Fractions
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Sample Preparation: Fractions rich in the target this compound (as determined by TLC and/or 1H-NMR) are combined and dissolved in the HPLC mobile phase. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
Normal-Phase HPLC:
-
Column: Silica-based column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of hexane and ethyl acetate or isopropanol.
-
Flow Rate: Typically 2-4 mL/min for a semi-preparative column.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220-280 nm).
-
-
Reversed-Phase HPLC:
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: Typically 2-4 mL/min for a semi-preparative column.
-
Detection: UV detection.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in silica chromatography.
References
Technical Support Center: Enhancing Chromatographic Separation of Jatrophanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of jatrophanes.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of jatrophanes in a question-and-answer format.
Question: Why am I seeing poor resolution between jatrophane peaks?
Answer: Poor resolution between jatrophane peaks is a common challenge due to their structural similarity, often differing only by the nature and position of ester functional groups.[1] Several factors can contribute to this issue.
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Inappropriate Mobile Phase Composition: The solvent strength and selectivity of the mobile phase are critical. For reverse-phase HPLC (RP-HPLC), a simple binary mixture of water and acetonitrile or methanol is often a good starting point. If resolution is poor, consider adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds. The addition of a small percentage of an acid, such as formic acid or acetic acid, can improve peak shape and selectivity for acidic jatrophanes.
-
Suboptimal Stationary Phase: While C18 columns are widely used, they may not always provide the best selectivity for all jatrophane mixtures. Consider screening different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer alternative selectivities based on pi-pi and dipole-dipole interactions. For normal-phase HPLC (NP-HPLC), silica gel is a standard choice, with solvent systems typically composed of hexane and ethyl acetate.
-
High Flow Rate: A lower flow rate generally allows for better resolution by providing more time for interactions between the analytes and the stationary phase. If peaks are broad and poorly resolved, try reducing the flow rate.
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution. Using a column oven to maintain a stable temperature is highly recommended.
Question: My jatrophane peaks are tailing. What could be the cause and how can I fix it?
Answer: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system.
-
Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with polar functional groups on the jatrophane molecules, leading to peak tailing. To mitigate this, you can:
-
Add a competitive base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Use an end-capped column where the free silanols have been deactivated.
-
Operate at a lower pH to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Ensure all connections are properly made and use tubing with the appropriate internal diameter.
Question: I am having trouble separating jatrophane isomers. What strategies can I employ?
Answer: The separation of jatrophane isomers is particularly challenging due to their identical mass and often very similar polarities.[2]
-
Optimize Selectivity: Focus on optimizing the selectivity of your chromatographic system. This can be achieved by:
-
Screening Different Stationary Phases: As mentioned earlier, exploring different column chemistries is crucial. Phenyl-based columns can be particularly effective for separating aromatic positional isomers if your jatrophanes contain aromatic ester groups.
-
Varying the Organic Modifier: Switching between acetonitrile and methanol in your mobile phase can alter selectivity, as they have different interaction mechanisms with both the stationary phase and the analytes.
-
Temperature Optimization: Changing the column temperature can affect the selectivity of separation for some isomers.
-
-
Employing Multi-step Purification: For complex mixtures containing multiple isomers, a single chromatographic step may not be sufficient. A multi-step purification protocol, often involving a combination of normal-phase and reverse-phase chromatography, or different column selectivities, is often necessary to isolate pure isomers.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for jatrophane separation?
A validated method for the analysis of jatrophanes in Jatropha dioica extracts provides a good starting point. This method utilizes a C18 column with a water-acetonitrile gradient. The specifics of the gradient and flow rate can be adapted based on the complexity of your sample.
Q2: How do the different ester groups on the jatrophane skeleton affect their retention in RP-HPLC?
In RP-HPLC, retention is primarily driven by hydrophobicity. Jatrophanes with more numerous or longer-chain, non-polar ester groups (e.g., benzoyl, isobutanoyl) will be more retained and have longer retention times. Conversely, those with more polar, shorter-chain esters (e.g., acetyl) or free hydroxyl groups will elute earlier.
Q3: Can I use normal-phase chromatography for jatrophane separation?
Yes, NP-HPLC is a viable option and is often used in the initial fractionation and purification of jatrophanes from crude extracts.[2] A common mobile phase for NP-HPLC is a mixture of hexane and ethyl acetate.
Q4: What detection method is most suitable for jatrophanes?
Many jatrophane diterpenes lack a strong chromophore, making UV detection challenging at standard wavelengths. However, some, particularly those with aromatic ester groups, can be detected around 254 nm. If UV sensitivity is low, a Diode Array Detector (DAD) can be used to screen for the optimal wavelength. For universal detection, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are excellent alternatives.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters used for the separation of jatrophanes.
Table 1: HPLC Method Parameters for Jatrophane Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., AccQ-Tag), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 100% B over 35 min |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C (controlled) |
| Detection | DAD at 254 nm or ELSD/MS |
| Injection Volume | 5 - 20 µL |
Table 2: Common Solvents for Jatrophane Chromatography
| Chromatographic Mode | Stationary Phase | Common Mobile Phase Components |
| Reverse-Phase (RP) | C18, Phenyl-Hexyl, PFP | Water, Acetonitrile, Methanol, Formic Acid |
| Normal-Phase (NP) | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane |
| Size Exclusion (SEC) | Sephadex LH-20 | Methanol, Chloroform/Methanol mixtures |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Jatrophane Profiling
-
Sample Preparation: Dissolve the dried plant extract or purified fraction in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Preparation:
-
Install a C18 column (4.6 x 150 mm, 5 µm).
-
Prepare the mobile phases: A = HPLC-grade water; B = HPLC-grade acetonitrile.
-
Purge the system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Chromatographic Run:
-
Set the column temperature to 30 °C.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 50% B to 100% B over 35 minutes.
-
Hold at 100% B for 5 minutes.
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Return to the initial conditions of 50% B over 3 minutes and allow the column to re-equilibrate for 10 minutes before the next injection.
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Monitor the elution profile at 254 nm or using an ELSD/MS detector.
-
Visualizations
Caption: A typical experimental workflow for the isolation and purification of jatrophanes from plant material.
Caption: A logical troubleshooting workflow for addressing common chromatographic issues in jatrophane separation.
References
dealing with batch-to-batch variability of Jatrophane 4 extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane-4 extracts. Our aim is to help you address common issues related to batch-to-batch variability and ensure the reproducibility of your experimental results.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with Jatrophane-4 extracts.
Issue 1: Inconsistent Biological Activity Observed Between Different Batches of Jatrophane-4 Extract.
-
Question: We are observing significant variations in the cytotoxic effects of different batches of Jatrophane-4 extract on our cancer cell line, even when using the same concentration. What could be the cause, and how can we troubleshoot this?
-
Answer: Batch-to-batch variability in natural product extracts is a common challenge. The concentration of bioactive Jatrophane diterpenes can vary due to several factors. Here’s a systematic approach to troubleshoot this issue:
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Chemical Fingerprinting: The first step is to determine if the chemical composition of the batches is indeed different. We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to generate a chemical fingerprint for each batch.[1][2][3] Comparison of these fingerprints will reveal differences in the presence and relative abundance of key compounds.
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Quantification of Marker Compounds: If you have identified specific Jatrophane diterpenes responsible for the cytotoxic activity (marker compounds), quantify their concentration in each batch using a validated HPLC method.[1][2] This will allow you to normalize the dose of the extract based on the concentration of the active compound(s).
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Review Certificate of Analysis (CofA): Contact your supplier and request the CofA for each batch. Compare the specifications, particularly the concentration of any standardized marker compounds.
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Standardize Extraction Protocol: If you are preparing the extracts in-house, ensure that the extraction protocol is strictly standardized. Variations in solvent polarity, extraction time, and temperature can significantly impact the chemical profile of the extract.
Experimental Workflow for Troubleshooting Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent biological activity.
-
Issue 2: A New Batch of Jatrophane-4 Extract Shows Unexpected Toxicity in a Cell-Based Assay.
-
Question: Our latest batch of Jatrophane-4 extract is causing widespread cell death at concentrations that were previously non-toxic. How can we investigate the cause of this unexpected toxicity?
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Answer: An unexpected increase in toxicity can be alarming and may point to the presence of contaminants or a significant shift in the phytochemical profile.
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Check for Contaminants:
-
Heavy Metals: Request a heavy metal analysis from the supplier or perform one in-house.
-
Pesticides: If the source material is not certified organic, pesticide residue analysis may be necessary.[4]
-
Mycotoxins: Depending on the plant origin and storage conditions, mycotoxin contamination is a possibility.
-
-
Analyze the Chemical Profile: Use HPLC or LC-MS to compare the chemical profile of the toxic batch with previous, non-toxic batches. Look for new, prominent peaks that might indicate the presence of a toxic compound.
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Solvent and Reagent Blanks: If you are performing the extraction, run solvent and reagent blanks in your assay to rule out contamination from your experimental procedure.
-
Dose-Response Curve: Perform a full dose-response curve with the new batch to determine its IC50 value and compare it to previous batches. This will quantify the increase in toxicity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary sources of batch-to-batch variability in Jatrophane-4 extracts?
-
A1: The chemical composition of Jatropha extracts can be influenced by a variety of factors, including the geographical origin of the plant material, climate, harvest time, and storage conditions.[5][6] The specific plant part used (e.g., leaves, roots, stems) will also have a distinct phytochemical profile.[7] Furthermore, variations in the extraction method, such as the type of solvent used and the extraction duration and temperature, can lead to significant differences between batches.[7]
-
-
Q2: What are the recommended quality control parameters for Jatrophane-4 extracts?
-
A2: A comprehensive quality control strategy should be implemented to ensure the consistency and reliability of your Jatrophane-4 extracts. Key parameters are summarized in the table below.
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| Parameter | Method | Purpose | Reference |
| Identity | Macroscopic and Microscopic Examination, HPLC Fingerprinting | To confirm the correct plant species and plant part are used and to establish a characteristic chemical profile. | [4] |
| Purity | Determination of Foreign Matter, Ash Value Analysis | To ensure the absence of non-plant material and to measure the total amount of inorganic material. | [4] |
| Content/Assay | HPLC Quantification of Marker Compounds | To determine the concentration of known bioactive Jatrophane diterpenes. | [1][2] |
| Contaminants | Heavy Metal Analysis, Pesticide Residue Screening, Microbial Limit Tests | To ensure the extract is free from harmful contaminants. | [4][8] |
-
Q3: How does Jatrophane-4 extract exert its biological effects?
-
A3: Jatrophane diterpenes have been shown to exhibit a range of biological activities, including cytotoxic effects against cancer cells. One of the key mechanisms of action for some jatrophane diterpenes, such as jatrophone, is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[9][10][11] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, jatrophane diterpenes can induce apoptosis (programmed cell death) in cancer cells.[11][12]
Jatrophane Diterpenes and the PI3K/Akt/NF-κB Signaling Pathway
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane diterpenes.
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Experimental Protocols
Protocol 1: HPLC Fingerprinting of Jatrophane-4 Extracts
This protocol provides a general method for generating an HPLC fingerprint of a Jatrophane-4 extract. Optimization of the mobile phase and gradient may be required for your specific extract.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried Jatrophane-4 extract.
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Dissolve the extract in 1 mL of methanol.
-
Vortex for 1 minute, then sonicate for 10 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., AccQ-Tag, 4.6 x 150 mm, 5 µm).[1][2][3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase linearly to 100% B over 35 minutes, hold at 100% B for 5 minutes, then return to initial conditions over 3 minutes and re-equilibrate for 22 minutes.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: Ambient.
-
-
Data Analysis:
-
Compare the chromatograms of different batches, focusing on the retention times and relative peak areas of the major components.
-
Protocol 2: Quantification of a Marker Jatrophane Diterpene
This protocol describes the quantification of a specific marker compound in a Jatrophane-4 extract using an external standard.
-
Standard Preparation:
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Prepare a stock solution of the purified marker compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the Jatrophane-4 extract sample as described in Protocol 1.
-
-
HPLC Analysis:
-
Inject the calibration standards and the extract sample into the HPLC system using the conditions outlined in Protocol 1.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the marker compound against its concentration for the calibration standards.
-
Determine the concentration of the marker compound in the extract sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of the marker compound in the original extract, taking into account the initial weight and dilution factor.
-
References
- 1. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Phytochemical analysis of Jatropha curcas L. during different seasons and developmental stages and seedling growth of wheat (Triticum aestivum L) as affected by extracts/leachates of Jatropha curcas L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical analysis of Jatropha curcas L. during different seasons and developmental stages and seedling growth of wheat (Triticum aestivum L) as affected by extracts/leachates of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Jatrophane Biological Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in improving the reproducibility of biological experiments with Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: My Jatrophane diterpene precipitates out of solution when I add it to my aqueous cell culture medium. How can I improve its solubility?
A1: Jatrophane diterpenes are often hydrophobic and can have poor solubility in aqueous solutions.[1] Here are several steps to address this:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1] Prepare a high-concentration stock solution of your Jatrophane diterpene in 100% DMSO.
-
Optimize Final DMSO Concentration: When diluting the stock solution into your final assay medium, ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your assay buffer to maintain solubility at each step.
-
Vortexing/Mixing: When making the final dilution into the assay medium, vortex or mix vigorously to ensure rapid and even dispersion of the compound.
-
Solubility Testing: Before proceeding with your main experiment, perform a small-scale solubility test. Prepare your highest desired concentration of the Jatrophane diterpene in the final assay medium and visually inspect for any precipitation or cloudiness under a microscope.
Q2: I am observing high variability between my replicate wells in a cell viability assay (e.g., MTT assay). What are the common causes and solutions?
A2: High variability in cell-based assays can stem from several factors. Here's a troubleshooting guide:
-
Inconsistent Cell Seeding:
-
Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding replicates.
-
Use a calibrated multichannel pipette for seeding and ensure all tips are dispensing equal volumes.
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: As mentioned in Q1, poor solubility can lead to inconsistent concentrations of the active compound across wells. Re-evaluate your compound's solubility in the assay medium.
-
Pipetting Errors:
-
Ensure your pipettes are regularly calibrated.
-
Use the appropriate pipette for the volume you are dispensing.
-
Pre-wet pipette tips before aspirating your Jatrophane stock solution.
-
Q3: My results for multidrug resistance (MDR) reversal are not consistent between experiments. How can I improve reproducibility?
A3: Reproducibility in MDR reversal assays depends on careful control of several experimental parameters:
-
Stable Cell Line Performance: Use MDR cell lines (e.g., MCF-7/ADR, NCI-H460/R) within a consistent and low passage number range.[2] High passage numbers can lead to phenotypic drift and altered expression of efflux pumps like P-glycoprotein (P-gp).
-
Consistent Assay Timing: Ensure that incubation times for the chemotherapeutic agent, the Jatrophane diterpene, and any fluorescent substrates (like Rhodamine 123) are kept constant across all experiments.
-
Control Compound Consistency: Always include a known P-gp inhibitor (e.g., Verapamil) as a positive control. The performance of this control can help you gauge the consistency of your assay.[3][4]
-
Fluorescent Dye Concentration and Loading: When using fluorescent substrates like Rhodamine 123, optimize the concentration and loading time to ensure a consistent intracellular signal that is within the linear range of your detection instrument.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Rhodamine 123 Efflux Assay
-
Symptom: The fluorescence intensity of cells treated with the Jatrophane diterpene is not significantly different from the untreated MDR cells, or the overall fluorescence signal is weak.
-
Possible Causes & Solutions:
-
Suboptimal Dye Concentration: The concentration of Rhodamine 123 may be too low for adequate uptake.
-
Solution: Perform a concentration titration of Rhodamine 123 to determine the optimal concentration that yields a strong, stable signal without causing cytotoxicity.
-
-
Insufficient Dye Loading Time: The incubation time may not be sufficient for the cells to take up enough dye.
-
Solution: Optimize the loading time (typically 30-60 minutes) to maximize intracellular fluorescence.
-
-
Jatrophane Diterpene is Not a Potent P-gp Inhibitor: The specific Jatrophane you are testing may not be an effective inhibitor of P-gp.
-
Solution: Test a range of concentrations of your Jatrophane diterpene. Include a known P-gp inhibitor like Verapamil as a positive control to validate the assay.
-
-
Cell Health Issues: The cells may be unhealthy or have low metabolic activity, leading to reduced dye uptake.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
-
Issue 2: High Background Signal in P-gp ATPase Activity Assay
-
Symptom: The baseline ATPase activity in the absence of any stimulating compound is excessively high, reducing the dynamic range of the assay.
-
Possible Causes & Solutions:
-
Contaminated Membrane Preparation: The P-gp-containing membrane vesicles may be contaminated with other ATPases.
-
Solution: Use a high-quality, purified P-gp membrane preparation. Ensure proper storage conditions to maintain protein integrity.
-
-
Assay Buffer Composition: The assay buffer may not be optimal for minimizing non-specific ATPase activity.
-
Solution: Ensure the assay buffer composition is correct, particularly the concentrations of Mg2+ and other ions.
-
-
Incorrect Blanking: The background subtraction may not be performed correctly.
-
Solution: Include a control with no membrane preparation to measure the non-enzymatic hydrolysis of ATP. Also, use a known P-gp inhibitor like sodium orthovanadate to determine the P-gp-specific ATPase activity.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for various Jatrophane diterpenes in multidrug-resistant (MDR) cancer cell lines.
Table 1: Cytotoxicity (IC50) of Jatrophane Diterpenes in Sensitive and MDR Cancer Cell Lines
| Jatrophane Diterpene | Cell Line | IC50 (µM) | Reference |
| Compound 1 | NCI-H460 (Sensitive) | 10-20 | [2] |
| NCI-H460/R (MDR) | 10-20 | [2] | |
| U87 (Sensitive) | 10-20 | [2] | |
| U87-TxR (MDR) | 10-20 | [2] | |
| DLD1 (Sensitive) | >50 | [2] | |
| DLD1-TxR (MDR) | >50 | [2] | |
| Compound 2 | U87 (Sensitive) | ~20 | [2] |
| Other tested lines | >50 | [2] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Jatrophane Diterpene | Cell Line | Concentration (µM) | Reversal Fold (RF) | Reference |
| Compound 7 | MCF-7/ADR | 10 | 12.9 | [3][4] |
| Compound 8 | MCF-7/ADR | 10 | 12.3 | [3][4] |
| Compound 9 | MCF-7/ADR | 10 | 36.82 | [4] |
| Verapamil (Control) | MCF-7/ADR | 10 | 13.7 | [3][4] |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Jatrophane diterpenes on cancer cell lines.[5][6][7][8]
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and MDR)
-
Cell culture medium
-
Jatrophane diterpene stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the Jatrophane diterpene in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the Jatrophane diterpene. Include untreated control wells and solvent control wells (containing the same final concentration of DMSO as the treated wells).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
2. Rhodamine 123 (Rho123) Efflux Assay
This assay measures the ability of Jatrophane diterpenes to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[9][10]
-
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR)
-
Jatrophane diterpene
-
Verapamil (positive control)
-
Rhodamine 123
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in a suitable buffer.
-
Pre-incubate the cells with different concentrations of the Jatrophane diterpene or Verapamil for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rho123 using a flow cytometer or a fluorescence plate reader (Excitation/Emission ~507/529 nm). An increase in fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
-
3. P-gp ATPase Activity Assay
This assay measures the effect of Jatrophane diterpenes on the ATP hydrolysis activity of P-gp.[11][12][13]
-
Materials:
-
Purified P-gp membrane vesicles
-
Assay buffer (containing Tris-HCl, MgCl2, and other components)
-
ATP
-
Jatrophane diterpene
-
Verapamil (positive control for stimulation)
-
Sodium orthovanadate (Na3VO4, inhibitor control)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
-
Procedure:
-
In a 96-well plate, add the P-gp membrane vesicles.
-
Add the Jatrophane diterpene at various concentrations. Include a basal activity control (no compound), a positive control for stimulation (e.g., Verapamil), and a control for inhibition (pre-incubated with Na3VO4).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green).
-
The P-gp-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of Na3VO4. Changes in Pi production in the presence of the Jatrophane diterpene indicate its effect on P-gp ATPase activity.
-
Visualizations
Caption: Experimental workflows for assessing Jatrophane bioactivity.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB signaling pathway.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Cytotoxicity of Jatrophone and Other Jatrophanes: A Comparative Analysis
Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in cancer research due to their potent cytotoxic activities. This guide provides a comparative analysis of the cytotoxic effects of several jatrophane compounds, with a focus on jatrophone, against various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic potential of different jatrophane diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized in the table below. Lower IC50 values indicate greater cytotoxic activity.
| Jatrophane Derivative | Cancer Cell Line | IC50 (µM) |
| Jatrophone | Doxorubicin-resistant breast cancer (MCF-7ADR) | 1.8 ± 0.05[1] |
| Euphoheliphane A | Renal cancer cell lines (6 types) | < 50[2][3] |
| Euphoheliphane B | Renal cancer cell lines (6 types) | < 50[2][3] |
| Euphoheliphane C | Renal cancer cell lines (6 types) | < 50[2][3] |
| Euphoscopin C | Paclitaxel-resistant lung cancer (A549) | 6.9[4] |
| Euphorbiapene D | Paclitaxel-resistant lung cancer (A549) | 7.2[4] |
| Euphoheliosnoid A | Paclitaxel-resistant lung cancer (A549) | 9.5[4] |
| Unnamed Jatrophanes (7 compounds) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 to 29.7[5] |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the studies.
Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells (e.g., MCF-7ADR) are seeded in 96-well plates at a density of approximately 5 × 103 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the jatrophane compound (e.g., jatrophone at 0.01 to 100 µM) for a specified period, typically 72 hours.[1]
-
Cell Fixation: After incubation, the cell culture medium is discarded, and the cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[1]
-
Washing: The plates are washed three times with tap water to remove the TCA.[1]
-
Staining: 70 µL of 0.4% (w/v) sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes in the dark at room temperature.[1]
-
Destaining and Solubilization: The plates are washed again to remove unbound dye. The protein-bound dye is then solubilized, and the absorbance is read on a microplate reader to determine cell viability.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a density that allows for exponential growth for the duration of the experiment. For suspension cells, a suspension of 4 × 104 cells/mL is used.[6]
-
Compound Treatment: Cells are treated with different concentrations of the plant extracts or compounds for incubation periods of 24, 48, or 72 hours.[6][7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from linear regression analysis of the dose-response curves.[6][7]
Signaling Pathway and Experimental Workflow
Jatrophone's Impact on the PI3K/AKT/NF-κB Signaling Pathway
Jatrophone has been shown to exert its cytotoxic effects by targeting the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and drug resistance.[1][8][9] Downregulation of this pathway by jatrophone leads to cell cycle arrest, apoptosis, and autophagy in cancer cells.
Caption: Jatrophone inhibits the PI3K/AKT/NF-κB pathway.
General Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic activity of jatrophane compounds typically follows a standardized workflow, from initial cell culture to final data analysis.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Jatrophane 4's MDR Reversal Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Jatrophane 4's performance in reversing multidrug resistance (MDR) in cancer cell lines, supported by experimental data and detailed protocols.
The emergence of multidrug resistance is a significant hurdle in cancer chemotherapy. A key mechanism behind this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophane diterpenoids, a class of natural products, have shown promise as MDR reversal agents. This guide provides a comprehensive validation of this compound's MDR reversal activity in comparison to other alternatives, equipping researchers with the data and methodologies to assess its potential.
Performance of this compound and Alternatives in Reversing Multidrug Resistance
The efficacy of this compound (also known as Pubescene D) and other MDR reversal agents is typically evaluated by their ability to increase the cytotoxicity of chemotherapy drugs in resistant cancer cell lines. This is often quantified by the Reversal Fold (RF) value, determined through cytotoxicity assays like the MTT assay, and the Fluorescence Activity Ratio (FAR), calculated from drug accumulation and efflux assays using fluorescent substrates like rhodamine 123.[1]
Below are tables summarizing the comparative performance of this compound and other MDR reversal agents in various cancer cell lines.
Table 1: Comparison of MDR Reversal Activity (Reversal Fold) in MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) Cell Line
| Compound | Concentration (µM) | Reversal Fold (RF) | Reference |
| Jatrophane Diterpenoid (unspecified) | 10 | 12.9 | |
| Verapamil | 10 | 13.7 | [1] |
| Lathyrane Diterpenoid | 10 | 3.3 - 5.8 | [1] |
| 8-oxocoptisine derivative (6c) | 10 | 213 | [2] |
| Dihydroptychantol A derivative (19) | 10 | 10.54 - 13.81 |
Table 2: Comparison of P-glycoprotein Efflux Inhibition (Fluorescence Activity Ratio) in Mouse Lymphoma L5178Y MDR Cell Line
| Compound | Concentration (µM) | Fluorescence Activity Ratio (FAR) | Reference |
| Pubescene D (this compound) | 20 | > Verapamil | [1] |
| Verapamil | 20 | 21.28 | [1] |
| Other Jatrophane Diterpenoids | 20 | 2-3 times higher than Verapamil | [1] |
Table 3: Cytotoxicity of Jatrophane Diterpenoids in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphoscopin C (Jatrophane) | Paclitaxel-Resistant A549 (Human Lung Cancer) | 6.9 | [3] |
| Euphorbiapene D (Jatrophane) | Paclitaxel-Resistant A549 (Human Lung Cancer) | 7.2 | [3] |
| Euphoheliosnoid A (Jatrophane) | Paclitaxel-Resistant A549 (Human Lung Cancer) | 9.5 | [3] |
| Jatrophone | MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) | 1.8 | [4] |
Mechanism of Action: Inhibition of P-glycoprotein
Jatrophane diterpenoids, including this compound, primarily exert their MDR reversal activity by inhibiting the function of P-glycoprotein (P-gp).[5] P-gp is a transmembrane efflux pump that utilizes ATP to expel a wide range of cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy. Jatrophanes are thought to competitively bind to P-gp, preventing the efflux of chemotherapeutic agents and restoring their cytotoxic effects.[6]
Mechanism of this compound in reversing P-gp-mediated multidrug resistance.
Experimental Protocols
MTT Cytotoxicity Assay for Determining Reversal Fold (RF)
This assay measures the metabolic activity of cells as an indicator of cell viability. The Reversal Fold (RF) is calculated to quantify the extent to which a compound reverses drug resistance.
Materials:
-
Resistant cancer cell lines (e.g., MCF-7/ADR) and their sensitive parental cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Chemotherapeutic drug (e.g., Adriamycin)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic drug, both in the presence and absence of a non-toxic concentration of the MDR reversal agent (e.g., this compound, Verapamil).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with the reversal agent.
-
The Reversal Fold (RF) is calculated using the following formula: RF = IC50 of chemotherapeutic drug alone / IC50 of chemotherapeutic drug with reversal agent
Workflow for the MTT cytotoxicity assay to determine the Reversal Fold.
Rhodamine 123 Efflux Assay for Determining Fluorescence Activity Ratio (FAR)
This assay directly measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. The Fluorescence Activity Ratio (FAR) indicates the potency of a compound in inhibiting P-gp-mediated efflux.
Materials:
-
MDR and parental cancer cell lines
-
Cell culture medium
-
Rhodamine 123
-
This compound and other test compounds (e.g., Verapamil as a positive control)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Incubate the cells with the test compound or control for a predetermined time.
-
Add rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Wash the cells to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh medium and incubate to allow for efflux.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
The Fluorescence Activity Ratio (FAR) is calculated as follows: FAR = (Fluorescence of MDR cells with inhibitor - Fluorescence of MDR cells without inhibitor) / (Fluorescence of parental cells without inhibitor - Fluorescence of MDR cells without inhibitor)
Workflow for the Rhodamine 123 efflux assay.
Conclusion
The presented data indicates that this compound is a potent MDR reversal agent, with activity comparable to or exceeding that of the well-established P-gp inhibitor, Verapamil, in certain cell lines. Its mechanism of action involves the direct inhibition of P-gp-mediated drug efflux. The provided experimental protocols offer a standardized framework for researchers to further validate and compare the efficacy of this compound and other novel MDR modulators. Further investigation into the structure-activity relationships of jatrophane diterpenoids may lead to the development of even more potent and specific MDR reversal agents for clinical application.
References
- 1. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and multidrug resistance reversal activity evaluation of 8-oxocoptisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Resistance: A Comparative Guide to the Structure-Activity Relationship of Jatrophane Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jatrophane 4 analogs, focusing on their structure-activity relationships in overcoming multidrug resistance (MDR) in cancer. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and further research.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their potent biological activities.[1][2] A key area of investigation is their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. This guide synthesizes findings from various studies to elucidate the structural features of Jatrophane analogs that are crucial for their activity, with a primary focus on their role as P-glycoprotein (P-gp) inhibitors.
Comparative Analysis of Biological Activity
The primary mechanism by which Jatrophane analogs modulate MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells.[3] The following tables summarize the quantitative data from various studies, comparing the efficacy of different Jatrophane analogs in inhibiting P-gp and reversing drug resistance.
Table 1: P-glycoprotein Inhibition by Jatrophane Analogs from Euphorbia dendroides
| Compound | Substitution Pattern | Relative P-gp Inhibition (%)* | Source |
| Euphodendroidin D (4) | - | >200 | [4] |
| Analog 1 | - | - | [5] |
| Analog 2 | - | - | [5] |
| Cyclosporin A (Reference) | - | 100 | [3] |
*Relative P-gp inhibition is expressed as a percentage of the activity of the reference inhibitor, Cyclosporin A.
Table 2: Multidrug Resistance Reversal Activity of Acylated Euphornin Derivatives
| Compound | C-14 Acyl Group | Reversal Fold (RF) at 20 µM | Source |
| 6 | Alkyl acyl (4 carbons) | >300 | [6] |
| 16 | Aryl acyl (electron-donating group) | >300 | [6] |
| 20 | Aryl acyl (electron-donating group) | >300 | [6] |
| 22 | Aryl acyl (electron-donating group) | >300 | [6] |
| 23 | Aryl acyl (electron-donating group) | >300 | [6] |
| Verapamil (Reference) | - | - | [7] |
Table 3: P-gp Modulating Activity of Jatrophane Diterpenoids from Pedilanthus tithymaloides
| Compound | Modification | Chemoreversal Ability | Cytotoxicity | Source |
| 19 | Esterification | Potent | Less than Tariquidar | [8] |
| 25 | Esterification | Potent | Less than Tariquidar | [8] |
| 26 | Esterification | Potent | Less than Tariquidar | [8] |
| Tariquidar (Reference) | - | - | - | [8] |
Key Structure-Activity Relationship (SAR) Insights
The analysis of various Jatrophane analogs has revealed several key structural features that govern their P-gp inhibitory activity:
-
Lipophilicity: In general, increased lipophilicity is associated with enhanced activity.[4]
-
Substitution Pattern at C-2, C-3, and C-5: The nature and presence of substituents at these positions are critical for binding to P-gp.[4] A free hydroxyl group at position 2 has been shown to be detrimental to activity.[9]
-
Acyl Groups: The type of acyl group at various positions significantly influences activity. For instance, propyl and benzoyl groups at positions 3 and 9, respectively, have a positive effect on P-gp inhibition.[9]
-
C-14 Modification: Introduction of an alkyl acyl group with 4 carbons or an aryl acyl group with electron-donating groups at C-14 is favorable for MDR reversal activity.[6]
Experimental Protocols
The evaluation of Jatrophane analogs as MDR modulators typically involves a series of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
P-glycoprotein Mediated Daunomycin-Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, daunomycin, from MDR cancer cells.
-
Cell Culture: A P-gp overexpressing cancer cell line (e.g., NCI-H460/R) and its parental sensitive cell line are cultured to 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a suitable assay buffer.
-
Compound Incubation: Cells are pre-incubated with the test Jatrophane analog at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor (e.g., Cyclosporin A) is used as a positive control.
-
Substrate Loading: Daunomycin is added to the cell suspension and incubated for a further period (e.g., 60 minutes) at 37°C to allow for cellular uptake.
-
Efflux Measurement: After incubation, the cells are washed to remove extracellular daunomycin. The intracellular fluorescence of daunomycin is then measured immediately using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular daunomycin fluorescence in the presence of the test compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. The results are often expressed as a percentage of the inhibition achieved with the positive control.
Rhodamine 123 (Rho123) Efflux Assay
Similar to the daunomycin efflux assay, this method uses the fluorescent substrate Rhodamine 123 to assess P-gp activity.
-
Cell Culture and Preparation: As described for the daunomycin-efflux assay, using a suitable MDR cell line (e.g., HepG2/ADR or MCF-7/ADR).[8]
-
Compound Incubation: Cells are pre-incubated with the Jatrophane analogs.
-
Substrate Loading: Rhodamine 123 is added, and the cells are incubated.
-
Efflux and Measurement: The intracellular accumulation of Rhodamine 123 is measured by flow cytometry.
-
Data Analysis: Increased retention of Rhodamine 123 in treated cells indicates P-gp inhibition.
Chemoreversal Assay
This assay determines the ability of a Jatrophane analog to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
-
Cell Seeding: MDR cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with a cytotoxic drug (e.g., doxorubicin, paclitaxel) at various concentrations, both in the presence and absence of a non-toxic concentration of the Jatrophane analog.
-
Incubation: The plates are incubated for a standard period (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) of the cytotoxic drug is calculated for both conditions. A significant decrease in the IC50 value in the presence of the Jatrophane analog indicates successful chemoreversal. The reversal fold (RF) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of the modulator.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the proposed mechanisms of action of Jatrophane analogs.
Caption: General workflow for the study of Jatrophane analogs as MDR modulators.
Caption: Mechanism of P-gp inhibition by Jatrophane analogs in MDR cancer cells.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of novel and effective multidrug resistance modulators. The jatrophane scaffold represents a promising starting point for the development of new therapeutic agents to be used in combination with standard chemotherapy. Future research should focus on the total synthesis of promising analogs to ensure a sustainable supply for further development, as well as in-depth studies into their in vivo efficacy and safety profiles.[10][11][12] Furthermore, exploring the potential of these compounds to interact with other ABC transporters and understanding their broader mechanisms of action, such as the inhibition of the ATR-Chk1 pathway, will open new avenues for their application in cancer therapy.[13]
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for euphocharacins A-L, a new series of jatrophane diterpenes, as inhibitors of cancer cell P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Jatrophane 4 (Euphodendroidin D) and Verapamil as MDR Modulators
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent multidrug resistance modulators.
This guide provides a detailed comparative analysis of Jatrophane 4, identified as the potent jatrophane diterpene euphodendroidin D, and the well-established first-generation P-glycoprotein (P-gp) inhibitor, verapamil. Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, largely mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp, which actively efflux cytotoxic drugs from cancer cells. This guide synthesizes experimental data to objectively compare the performance of euphodendroidin D and verapamil in reversing MDR, offering insights into their mechanisms of action, and providing detailed experimental protocols for key assays.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for euphodendroidin D (4) and verapamil, focusing on their potency in inhibiting P-glycoprotein and reversing multidrug resistance in various cancer cell lines.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent with Modulator (µM) | Fold Reversal | Reference |
| Verapamil | K562/DOX | Doxorubicin | 34.93 ± 1.37 | 12.51 ± 1.28 (with 1.0 µM Verapamil) | 2.79 | [1] |
| Verapamil | CHO-Adrr | Adriamycin | - | - | 15 (at 10 µM Verapamil) | [2] |
| Verapamil | LoVo-R | Doxorubicin | - | - | 41.3 ± 5.0 | [3] |
| Euphodendroidin D (4) | K562/R7 | Daunomycin | - | - | Outperformed cyclosporin A by a factor of 2 | [4] |
Table 1: Reversal of Chemotherapeutic Resistance. This table compares the ability of verapamil and euphodendroidin D (4) to sensitize multidrug-resistant cancer cells to chemotherapeutic agents. The "Fold Reversal" indicates how many times more potent the chemotherapeutic agent becomes in the presence of the modulator.
| Compound | Assay Condition | IC50 (µM) | Reference |
| Verapamil | P-gp mediated transport of [3H]daunorubicin in LLC-GA5-COL150 cells | ~17.5 | [5] |
| Verapamil | P-gp mediated transport of N-methylquinidine in P-gp vesicles | 3.9 | [6] |
| Euphodendroidin D (4) | Pgp-mediated daunomycin transport | More potent than cyclosporin A | [4] |
| Compound | Effect on P-gp ATPase Activity | Concentration for Half-Maximal Activation (Km) | Reference |
| Verapamil | Stimulatory | 25 µM | [7] |
| Euphosorophane A (a potent jatrophane) | Stimulatory | - | [8] |
Table 3: Effect on P-glycoprotein ATPase Activity. This table summarizes the impact of verapamil and a representative potent jatrophane on the ATPase activity of P-gp. Many MDR modulators stimulate the ATPase activity of P-gp, which is coupled to drug transport.
Mechanism of Action
Both euphodendroidin D and verapamil exert their MDR reversal effects primarily through their interaction with P-glycoprotein (P-gp), an ATP-dependent efflux pump.
Verapamil , a first-generation MDR modulator, directly binds to P-gp at sites that may be closely related to the binding sites for antitumor agents.[7] It acts as a competitive inhibitor, vying with chemotherapeutic drugs for binding to the transporter.[7] Verapamil itself is a substrate for P-gp and is transported out of the cell, which contributes to its mechanism of action by saturating the pump.[7][9] Some studies also suggest that verapamil can decrease the expression of the MDR1 gene, which codes for P-gp.
Jatrophane diterpenes , including euphodendroidin D, are a class of potent, naturally derived P-gp inhibitors.[4] Studies on potent jatrophanes like Euphosorophane A indicate a competitive mechanism of inhibition with respect to doxorubicin binding to P-gp.[8] These compounds stimulate P-gp's ATPase activity, suggesting they are substrates that compete with cytotoxic drugs for efflux.[8] The high potency of certain jatrophanes is attributed to their specific chemical structures, with the substitution pattern on the jatrophane skeleton playing a crucial role in their binding affinity to P-gp.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 (stock solution in DMSO)
-
Test compounds (this compound, Verapamil) dissolved in DMSO
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the MDR and sensitive cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Harvest the cells by trypsinization and resuspend in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to its transport function.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Test compounds (this compound, Verapamil)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Magnesium chloride (MgCl2)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, P-gp membranes (5-10 µg), and various concentrations of the test compound in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
The amount of Pi released is proportional to the P-gp ATPase activity. A standard curve using known concentrations of Pi should be prepared to quantify the results. Stimulation or inhibition of ATPase activity by the test compound is determined by comparing it to the basal activity (without the compound).
MTT Assay for MDR Reversal
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of MDR modulators.
Materials:
-
MDR cancer cell line (e.g., K562/DOX)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Test compounds (this compound, Verapamil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the MDR cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the test compound (this compound or Verapamil).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) is calculated for the drug alone and in combination with the modulator. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the modulator.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the comparative analysis of this compound and Verapamil as MDR modulators.
References
- 1. Reversal of multidrug resistance by 5,5'-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of verapamil and quinine on the reversal of doxorubicin resistance in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Jatrophane 4: A Comparative Guide to P-glycoprotein Inhibition
For Immediate Release
A deep dive into the P-glycoprotein inhibitory effects of Jatrophane 4 (euphodendroidin D) reveals its significant potential as a potent modulator of multidrug resistance. This guide provides a comprehensive comparison with established P-glycoprotein (P-gp) inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration. The development of effective P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies. Jatrophane diterpenes, a class of natural products, have emerged as promising P-gp inhibitors. This guide focuses on this compound, also known as euphodendroidin D, and compares its inhibitory activity against well-known P-gp modulators.
Quantitative Comparison of P-glycoprotein Inhibitors
The inhibitory potency of various compounds against P-glycoprotein is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the available data for this compound and other prominent P-gp inhibitors.
| Compound | Type | Assay Method | Substrate | Cell Line / System | Potency (IC50 / Ki) | Reference |
| This compound (euphodendroidin D) | Natural Product (Jatrophane) | Daunomycin Transport Assay | Daunomycin | - | ~2x more potent than CsA | [1][2] |
| Euphosorophane A | Natural Product (Jatrophane) | Doxorubicin Transport Assay | Doxorubicin | MCF-7/ADR | Ki = 0.49-0.50 µM (Competitive) | [3] |
| Epieuphoscopin B | Natural Product (Jatrophane) | Mitoxantrone Efflux Assay | Mitoxantrone | MDR1-transfected cells | IC50 = 1.71 µM | [4] |
| Verapamil | Synthetic (First-Generation) | Rhodamine 123 Accumulation | Rhodamine 123 | MCF7R | IC50 = 3.0 µM | |
| Cyclosporin A (CsA) | Natural Product (First-Generation) | Mitoxantrone Efflux Assay | Mitoxantrone | MDR1-transfected cells | IC50 = 3.37 µM | [4] |
| Tariquidar (XR9576) | Synthetic (Third-Generation) | P-gp ATPase Activity | - | - | Kd = 5.1 nM |
Note: The potency of this compound (euphodendroidin D) is expressed relative to Cyclosporin A due to the absence of a specific IC50 value in the available literature. Based on the data for Epieuphoscopin B, another jatrophane that is also twice as potent as Cyclosporin A, the estimated IC50 for euphodendroidin D would be in the low micromolar range.
Mechanism of P-glycoprotein Mediated Efflux and Inhibition
P-glycoprotein functions as an ATP-dependent efflux pump embedded in the cell membrane. It recognizes a broad range of hydrophobic substrates within the lipid bilayer and transports them out of the cell, a process fueled by ATP hydrolysis at its nucleotide-binding domains (NBDs). P-gp inhibitors can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or by affecting the ATPase activity that powers the pump. Jatrophane diterpenes, like Euphosorophane A, have been shown to act as competitive inhibitors, directly competing with chemotherapeutic drugs for the same binding pocket on P-gp.[3]
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Jatrophane Bioactivity: A Comparative Guide to Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer is a significant hurdle in chemotherapy. A key mechanism behind this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered considerable interest as potent inhibitors of P-gp, showing promise in reversing MDR.[1][2] This guide provides a comparative analysis of the bioactivity of various jatrophane diterpenoids as MDR modulators, based on data from multiple laboratories.
Quantitative Bioactivity Data of Jatrophane Diterpenoids
The following table summarizes the cytotoxic and MDR reversal activities of several jatrophane diterpenoids from various studies. The data highlights the consistent finding of P-gp inhibition across different cancer cell lines and jatrophane analogues.
| Jatrophane Derivative | Cell Line | Bioactivity Metric | Value | Laboratory/Study Reference |
| Euphosorophane A (1) | MCF-7/ADR (Breast Cancer) | IC50 (Doxorubicin) | 0.093 µM (in presence of 1) | Yang et al. (2018)[3] |
| MCF-7/ADR (Breast Cancer) | Reversal Fold (Doxorubicin) | 36.82 (at 10 µM) | Hasan et al. (2019)[4] | |
| Euphodendroidin D (4) | K562/ADR (Leukemia) | P-gp Inhibition (Daunomycin efflux) | ~2x more potent than Cyclosporin A | Appendino et al. (2003)[5] |
| Compound 19 | HepG2/ADR (Liver Cancer) | Reversal Fold (Doxorubicin) | >200 (at 10 µM) | Zhu et al. (2016)[6] |
| Compound 25 | HepG2/ADR (Liver Cancer) | Reversal Fold (Doxorubicin) | >200 (at 10 µM) | Zhu et al. (2016)[6] |
| Compound 26 | HepG2/ADR (Liver Cancer) | Reversal Fold (Doxorubicin) | >200 (at 10 µM) | Zhu et al. (2016)[6] |
| Jatrophane 1 | NCI-H460/R (Lung Cancer) | IC50 (Cytotoxicity) | 10-20 µM | Krstić et al. (2021)[7] |
| Jatrophane 2 | U87 (Glioblastoma) | IC50 (Cytotoxicity) | ~20 µM | Krstić et al. (2021)[7] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | IC50 (Cytotoxicity) | 8.1 to 29.7 µM | Li et al. (2022)[8] |
Experimental Protocols
The assessment of MDR reversal activity of jatrophane diterpenoids typically involves two key assays: the MTT assay to determine cytotoxicity and the ability to re-sensitize resistant cells to chemotherapeutics, and a fluorescent substrate efflux assay to directly measure P-gp inhibition.
MTT Assay for Cytotoxicity and MDR Reversal
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] In the context of MDR, it is used to determine the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent in the presence and absence of the jatrophane compound. The ratio of these IC50 values gives the Reversal Fold (RF).
Protocol Outline:
-
Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Compound Treatment: Treat the cells with varying concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone and in combination with a non-toxic concentration of the jatrophane diterpenoid.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[9]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values from the dose-response curves. The Reversal Fold is calculated as: RF = IC50 of chemo drug alone / IC50 of chemo drug + jatrophane.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This assay directly measures the function of the P-gp efflux pump using a fluorescent substrate, Rhodamine 123. Inhibition of P-gp by a jatrophane diterpenoid will lead to increased intracellular accumulation of Rhodamine 123.
Protocol Outline:
-
Cell Preparation: Harvest multidrug-resistant cells and resuspend them in a suitable buffer.
-
Compound Incubation: Pre-incubate the cells with the jatrophane diterpenoid at various concentrations or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for its uptake.[7][13]
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh, dye-free medium (containing the jatrophane or inhibitor) to allow for efflux.[2]
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.[7][14]
-
Data Analysis: The increase in intracellular fluorescence in the presence of the jatrophane compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results are often expressed as a Fluorescence Activity Ratio (FAR).
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention from the scientific community due to their complex molecular architecture and promising biological activities, including the reversal of multidrug resistance (MDR) in cancer cells. Their intricate structures, characterized by a bicyclic core featuring a macrocycle fused to a five-membered ring, present a formidable challenge for synthetic chemists. This guide provides an objective comparison of several key total syntheses of jatrophane 4 and related compounds, offering a detailed look at the strategies, efficiencies, and key chemical transformations employed.
Comparative Analysis of Synthetic Strategies
The total synthesis of jatrophane diterpenes has been approached from various strategic standpoints. Early work by Smith and colleagues on jatrophone laid the groundwork with a strategy centered on an intramolecular aldol reaction to forge the macrocycle. Later, Han and Wiemer developed an enantioselective approach to (+)-jatrophone, also featuring an intramolecular cyclization, but of an acetylenic aldehyde. A more contemporary approach by Hiersemann and coworkers towards (-)-15-O-acetyl-3-O-propionylcharaciol showcases the power of modern synthetic methods, utilizing a B-alkyl Suzuki-Miyaura cross-coupling and a ring-closing metathesis (RCM) to construct the macrocyclic core. The work of Fürst and Rinner on an advanced intermediate of Pl-4 demonstrates another strategic approach to these complex molecules.
This guide will delve into the specifics of these representative syntheses, providing a quantitative comparison of their key metrics and a detailed examination of their pivotal chemical reactions.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the selected total syntheses of jatrophane diterpenes. This allows for a direct comparison of the overall efficiency of each route.
| Target Compound | Key Macrocyclization Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| (±)-Normethyljatrophone | Intramolecular Aldol Addition | 16 | ~1.5 | Smith et al. (1981) |
| (+)-Jatrophone | Intramolecular Acetylenic Aldehyde Cyclization | 12 | ~6.0 | Han & Wiemer (1992)[1] |
| (-)-15-O-acetyl-3-O-propionylcharaciol | Ring-Closing Metathesis (RCM) | 15 | ~3.0 | Hiersemann et al. (2009)[2][3] |
| Pl-4 (Advanced Intermediate) | Not specified in abstract | Not applicable | Not applicable | Fürst & Rinner (2013) |
Key Synthetic Transformations and Experimental Protocols
The success of each synthetic route hinges on a series of critical chemical reactions. Below, we provide detailed experimental protocols for some of the key transformations employed in the synthesis of these complex natural products.
Hiersemann's Ring-Closing Metathesis for Macrocyclization
A pivotal step in the Hiersemann synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol is the formation of the 12-membered macrocycle via a ring-closing metathesis (RCM) reaction.[2][3] This reaction demonstrates the utility of ruthenium-based catalysts in forging sterically demanding cyclic systems.
Experimental Protocol:
To a solution of the diene precursor (1.0 equiv) in dry, degassed CH₂Cl₂ (0.002 M) at room temperature was added the Grubbs second-generation catalyst (0.1 equiv). The reaction mixture was stirred under an argon atmosphere and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired macrocyclic jatrophane derivative.
Smith's Intramolecular Aldol Addition
The Smith synthesis of (±)-normethyljatrophone employed a classic intramolecular aldol addition to construct the macrocyclic core.[4][5] This strategy highlights the power of fundamental carbon-carbon bond-forming reactions in the synthesis of complex targets.
Experimental Protocol:
A solution of the keto-aldehyde precursor (1.0 equiv) in a mixture of THF and water was treated with a catalytic amount of aqueous NaOH at room temperature. The reaction was stirred until the starting material was consumed as indicated by TLC analysis. The reaction mixture was then neutralized with dilute HCl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the aldol adduct.
Han and Wiemer's Intramolecular Acetylenic Aldehyde Cyclization
In their enantioselective synthesis of (+)-jatrophone, Han and Wiemer utilized a novel intramolecular cyclization of an acetylenic aldehyde to form the macrocycle.[1] This key step demonstrates a creative approach to macrocyclization.
Experimental Protocol:
To a solution of the acetylenic aldehyde (1.0 equiv) in dry THF at -78 °C under an argon atmosphere was added a solution of KHMDS (1.1 equiv) in THF. The reaction mixture was stirred at -78 °C for the specified time, then quenched with a saturated aqueous solution of NH₄Cl. The mixture was allowed to warm to room temperature and extracted with ether. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting residue was purified by flash chromatography to give the macrocyclic product.
Visualizing Synthetic Strategies
The choice of macrocyclization strategy is a defining feature of each total synthesis. The following diagrams, generated using the DOT language, illustrate the conceptual differences between the convergent approach of Hiersemann and the more linear strategy of Smith.
References
- 1. Synthetic studies toward jatrophane diterpenes from Euphorbia characias. Enantioselective synthesis of (-)-15-O-acetyl-3-O-propionyl-17-norcharaciol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
Validating the Mechanism of Action of Jatrophane 4 Using Gene Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jatrophane 4, a promising diterpene, focusing on the validation of its mechanism of action through gene knockout models. We will explore its effects on key signaling pathways and compare its performance with alternative therapeutic agents, supported by experimental data and detailed protocols.
Unveiling the Action of this compound: A Dual Threat to Cancer
Jatrophane diterpenes, a class of natural compounds, have garnered significant interest in oncology for their potent anti-cancer properties. Among them, this compound (also identified in scientific literature as Euphodendroidin D) has emerged as a molecule of interest.[1][2] Evidence suggests that this compound exerts its therapeutic effects through a dual mechanism: the inhibition of P-glycoprotein (P-gp) and the modulation of the PI3K/Akt/NF-κB signaling pathway.
P-glycoprotein (P-gp) Inhibition: P-gp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[3][4][5] this compound has been identified as a potent inhibitor of P-gp, suggesting its potential to reverse MDR and enhance the efficacy of conventional cancer therapies.[1][2][3][6]
PI3K/Akt/NF-κB Pathway Modulation: The PI3K/Akt/NF-κB pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[7][8][9][10] Aberrant activation of this pathway is a hallmark of many cancers. Another well-studied jatrophane, Jatrophone, has been shown to down-regulate the expression levels of PI3K, AKT, and NF-κB, leading to apoptosis and autophagy in resistant breast cancer cells.[11][12] This suggests that this compound may share this mechanism of action.
Validating the Mechanism: The Power of Gene Knockout Models
To definitively validate the proposed mechanisms of action of this compound, gene knockout models offer a precise and powerful tool. By specifically eliminating the genes encoding for P-gp (ABCB1) or key components of the PI3K/Akt pathway, researchers can unequivocally determine the dependency of this compound's effects on these targets.
Experimental Workflow for Validation
The following workflow outlines the key steps to validate the mechanism of action of this compound using gene knockout cell lines.
Comparative Performance Data
The following tables summarize the expected outcomes from the proposed validation studies, comparing this compound with known inhibitors.
Table 1: Cytotoxicity (IC50) Comparison
| Compound | Wild-Type Cells (µM) | ABCB1 KO Cells (µM) | PIK3CA KO Cells (µM) | AKT1 KO Cells (µM) |
| This compound | Expected: 5-10 | Expected: No significant change | Expected: Increased IC50 | Expected: Increased IC50 |
| Doxorubicin (P-gp substrate) | 1.0 | 0.1 | 1.0 | 1.0 |
| Verapamil (P-gp inhibitor) | >50 | >50 | >50 | >50 |
| Alpelisib (PI3K inhibitor) | 0.5 | 0.5 | >10 | 0.5 |
| MK-2206 (Akt inhibitor) | 1.0 | 1.0 | 1.0 | >20 |
Table 2: P-glycoprotein Efflux Inhibition
| Compound | Rhodamine 123 Accumulation (Fold Change vs. Control) |
| This compound | Expected: >2.0 |
| Verapamil | 2.5 |
| Vehicle Control | 1.0 |
Table 3: PI3K/Akt Pathway Protein Expression (Western Blot)
| Treatment | p-Akt (Ser473) Expression (Fold Change vs. Control) | p-NF-κB (p65) Expression (Fold Change vs. Control) |
| This compound | Expected: <0.5 | Expected: <0.5 |
| Alpelisib | <0.2 | <0.5 |
| Vehicle Control | 1.0 | 1.0 |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dracorhodin perchlorate inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of Jatrophane's Impact on ABC Transporter Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of jatrophane diterpenes on various ATP-binding cassette (ABC) transporters, key players in multidrug resistance (MDR) in cancer and other pharmacological contexts. The information presented is collated from multiple studies to offer a comprehensive understanding of the inhibitory potential and selectivity of this class of natural compounds.
Executive Summary
Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of ABC transporters.[1][2][3] Extensive research has demonstrated their significant inhibitory activity against P-glycoprotein (ABCB1), a major contributor to MDR. Emerging evidence also points towards their interaction with Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). Conversely, studies on their effect on Breast Cancer Resistance Protein (BCRP/ABCG2) suggest a lack of significant inhibitory activity, indicating a degree of selectivity in their action. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate these interactions, and provides visual representations of the experimental workflows.
Data Presentation: Quantitative Effects of Jatrophanes on ABC Transporters
The following tables summarize the inhibitory concentrations (IC50) of various jatrophane derivatives on different ABC transporters as reported in the literature. It is important to note that direct comparative studies of a single jatrophane compound against all three major transporters (ABCB1, ABCC1, and ABCG2) are limited. The data presented here is a compilation from different studies.
Table 1: Inhibitory Activity of Jatrophane Derivatives on ABCB1 (P-glycoprotein)
| Jatrophane Derivative | Cell Line | IC50 (µM) | Reference Compound |
| Euphosorophane A | MCF-7/ADR | 0.092 ± 0.018 | Verapamil |
| Unnamed Jatrophane 11 | MCF-7/ADR | 5.0 ± 0.8 | Verapamil (4.7 ± 0.6 µM) |
| Unnamed Jatrophane 12 | MCF-7/ADR | 5.2 ± 2.0 | Verapamil (4.7 ± 0.6 µM) |
| Esulatin M | EPG85-257RDB | 1.8 | - |
| Esulatin M | EPP85-181RDB | 4.8 | - |
Table 2: Comparative Activity of Jatrophanes on Different ABC Transporters
| Jatrophane Series | ABCB1 (P-gp) Activity | ABCC1 (MRP1) Activity | ABCG2 (BCRP) Activity | Reference |
| Euphoscopins & Euphornins | Potent Inhibition | Not Reported | No Significant Activity | [4] |
| Various Jatrophanes | Strong Enhancement of Rhodamine 123 Accumulation | Varied Inhibition of Carboxyfluorescein Efflux | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of jatrophane effects on ABC transporters.
Rhodamine 123 Efflux Assay (for ABCB1 Activity)
This assay is commonly used to assess the function of P-glycoprotein (ABCB1). Rhodamine 123 is a fluorescent substrate of ABCB1, and its intracellular accumulation is inversely proportional to the transporter's activity.
Materials:
-
MDR1-overexpressing cells (e.g., L5178Y MDR, MCF-7/ADR) and parental cells.
-
Rhodamine 123 (stock solution in DMSO).
-
Jatrophane compound to be tested (stock solution in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed the cells in appropriate culture plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with PBS and pre-incubate them in serum-free medium containing the jatrophane compound at various concentrations for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a positive control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to each well and incubate for another 30-60 minutes at 37°C, protected from light.
-
Efflux Period: After incubation, remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.
-
Cell Lysis & Measurement: Lyse the cells and measure the intracellular fluorescence using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.
-
Data Analysis: The increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane compound compared to the vehicle control indicates inhibition of ABCB1 activity.
Calcein-AM Efflux Assay (for ABCB1 and ABCC1 Activity)
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent and cell-impermeable calcein. Calcein is a substrate for both ABCB1 and ABCC1.
Materials:
-
Cells overexpressing ABCB1 or ABCC1 and parental cells.
-
Calcein-AM (stock solution in DMSO).
-
Jatrophane compound to be tested.
-
Positive control inhibitors (e.g., Verapamil for ABCB1, MK-571 for ABCC1).
-
Cell culture medium.
-
PBS.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the jatrophane compound at various concentrations for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for an additional 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader (Ex/Em ~485/530 nm) or a flow cytometer.
-
Data Analysis: An increase in calcein fluorescence indicates inhibition of the respective ABC transporter.
ATPase Activity Assay (General Protocol for ABC Transporters)
This assay measures the ATP hydrolysis activity of the transporter, which is often stimulated in the presence of its substrates. Inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCC1, or ABCG2).
-
Jatrophane compound to be tested.
-
ATP.
-
Assay buffer (containing MgCl2, KCl, and a buffer like Tris-HCl).
-
Sodium orthovanadate (Na3VO4), a general inhibitor of P-type ATPases.
-
Reagent for phosphate detection (e.g., Malachite Green).
-
Microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the membrane vesicles with the jatrophane compound at various concentrations in the assay buffer for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the phosphate detection reagent and incubate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na3VO4 from the total activity. The effect of the jatrophane compound is then determined relative to the basal vanadate-sensitive activity.
Mandatory Visualizations
Below are diagrams generated using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Caption: Calcein-AM Efflux Assay Workflow.
Caption: Logical Flow of the ATPase Activity Assay.
Signaling Pathways
The direct signaling pathways through which jatrophanes modulate ABC transporter activity are not yet fully elucidated. However, the activity of ABC transporters is known to be regulated by various signaling cascades, including the Protein Kinase C (PKC) pathway. Some studies suggest that certain PKC effectors can directly bind to and inhibit multidrug transporters. While it has been hypothesized that jatrophane diterpenoids might interact with the C1B domain of PKC, a direct experimental link to their ABC transporter inhibitory effect via this pathway requires further investigation.
Conclusion
Jatrophane diterpenes represent a promising class of natural compounds for overcoming multidrug resistance, particularly through the potent inhibition of ABCB1. Their selectivity, with less or no activity against ABCG2, makes them interesting candidates for further development. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further characterizing the interaction of jatrophanes with ABC transporters and exploring their therapeutic potential. Future research should focus on conducting direct comparative studies of purified jatrophane compounds across a panel of ABC transporters and elucidating the precise signaling pathways involved in their modulatory effects.
References
- 1. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stereochemical Confirmation of Synthetic vs. Natural Jatrophane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereochemical properties of a synthetic jatrophane diterpene with its natural counterpart, offering supporting experimental data and detailed methodologies. The focus of this guide is on (-)-15-O-acetyl-3-O-propionylcharaciol, a closely related analogue to Jatrophane 4 (Pl-4), for which a total synthesis has unambiguously confirmed the stereochemistry of the natural product.
Executive Summary
The total synthesis of jatrophane diterpenes represents a significant challenge in organic chemistry due to their complex, highly oxygenated, and stereochemically rich structures. The confirmation of the absolute and relative stereochemistry of a synthetic molecule against its natural counterpart is a critical step in validating a synthetic route and ensuring the biological activity of the synthesized compound. This guide details the analytical techniques and experimental data used to confirm the stereochemical identity of synthetic (-)-15-O-acetyl-3-O-propionylcharaciol with the natural product isolated from Euphorbia characias.
Data Presentation
The stereochemical identity of the synthetic and natural (-)-15-O-acetyl-3-O-propionylcharaciol was confirmed by comparing their spectroscopic and physical properties.
| Parameter | Natural (-)-15-O-acetyl-3-O-propionylcharaciol | Synthetic (-)-15-O-acetyl-3-O-propionylcharaciol | Reference |
| Optical Rotation | [α]D²⁰ -25.0 (c 0.1, CHCl₃) | [α]D²⁰ -26.0 (c 0.1, CHCl₃) | [1] |
| ¹H NMR (CDCl₃, 500 MHz) | Identical to synthetic material | δ (ppm): 6.01 (d, J=11.5 Hz, 1H), 5.75 (dd, J=15.5, 8.5 Hz, 1H), 5.50 (d, J=15.5 Hz, 1H), 5.39 (t, J=9.5 Hz, 1H), 5.21 (d, J=11.5 Hz, 1H), 4.98 (s, 1H), 4.90 (s, 1H), 4.14 (d, J=9.5 Hz, 1H), 3.25 (m, 1H), 2.80 (m, 1H), 2.40-2.20 (m, 4H), 2.05 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H), 1.15 (t, J=7.5 Hz, 3H), 1.05 (d, J=7.0 Hz, 3H), 0.95 (d, J=7.0 Hz, 3H) | [1] |
| ¹³C NMR (CDCl₃, 125 MHz) | Identical to synthetic material | δ (ppm): 209.5, 173.5, 170.5, 145.0, 140.2, 135.8, 131.7, 128.5, 112.5, 82.1, 79.5, 76.8, 62.5, 52.1, 48.5, 45.2, 38.5, 35.4, 27.8, 21.2, 18.5, 16.8, 15.5, 9.2 | [1] |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+Na]⁺ calcd for C₂₅H₃₈O₇Na: 473.2515 | m/z [M+Na]⁺ found: 473.2510 | [1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the connectivity and relative stereochemistry of the molecule.
Methodology:
-
Sample Preparation: 5-10 mg of the purified compound (natural or synthetic) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in ppm relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR: Standard pulse sequences with proton decoupling were used. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).
-
2D NMR: COSY, HSQC, and HMBC experiments were performed to establish proton-proton and proton-carbon correlations, confirming the overall structure and relative stereochemistry.
-
X-ray Crystallography
Purpose: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol/dichloromethane).
-
Data Collection: A suitable crystal was mounted on a goniometer and cooled to a low temperature (e.g., 100 K). X-ray diffraction data were collected using a diffractometer equipped with a copper or molybdenum X-ray source.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined by the Flack parameter.
Chiral High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the enantiomeric purity of the synthetic sample and compare its retention time with the natural product.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase column is used. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for the separation of diterpenes.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers. For jatrophane diterpenes, a mobile phase of n-hexane/isopropanol (90:10 v/v) can be a good starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The eluent is monitored by a UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Analysis: The synthetic sample is injected to determine the enantiomeric excess (ee). A co-injection of the natural and synthetic samples can be performed to confirm that they have the same retention time for the major enantiomer.
Mandatory Visualization
P-glycoprotein (P-gp) Mediated Drug Efflux Signaling Pathway
Jatrophane diterpenes are known to be potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. The following diagram illustrates the general mechanism of P-gp mediated drug efflux.
Caption: P-glycoprotein mediated drug efflux mechanism.
Experimental Workflow for Stereochemical Confirmation
The following workflow outlines the key steps in confirming the stereochemistry of a synthetic natural product.
Caption: Workflow for stereochemical confirmation.
Conclusion
The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol and the rigorous comparison of its spectroscopic and physical properties with the natural product provide a definitive confirmation of its stereochemistry. This work serves as a benchmark for the stereochemical assignment of other jatrophane diterpenes and highlights the power of modern analytical techniques in natural product synthesis. The methodologies detailed in this guide offer a robust framework for researchers in the field of drug discovery and development for the validation of synthetic compounds against their natural counterparts.
References
Validating the Therapeutic Potential of Jatrophane Diterpenes in Preclinical Models: A Comparative Guide
Disclaimer: The specific compound "Jatrophane 4" was not identifiable in the reviewed literature. This guide therefore provides a comparative analysis of the therapeutic potential of several well-characterized jatrophane diterpenes, which are representative of this class of compounds and have been evaluated in preclinical cancer models.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a complex bicyclic or tricyclic carbon skeleton and have garnered significant interest in oncology research for their potent anti-cancer properties.[3] A primary focus of preclinical studies has been their ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[4][5] This guide summarizes key preclinical data and experimental methodologies used to validate the therapeutic potential of representative jatrophane diterpenes.
Data Presentation: In Vitro Cytotoxicity
The anti-cancer activity of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The table below summarizes the cytotoxic effects of selected jatrophane compounds.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | Doxorubicin-resistant breast cancer (MCF-7/ADR) | 1.8 | [6] |
| Jatrophone | Hepatocellular carcinoma (Hep G2) | 3.2 | |
| Jatrophone | Colon cancer (WiDr) | 8.97 | [7] |
| Jatrophone | Cervical cancer (HeLa) | 5.13 | [7] |
| Jatrophone | Gastric cancer (AGS) | 2.5 | [7] |
| Euphohelinoids (7 compounds) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | |
| Jatrophane from E. guyoniana | Human embryonic kidney (HEK293) | 35 | [8] |
| Jatrophane from E. guyoniana | Human embryonic kidney (HEK293) | 100 | [8] |
Key Mechanisms of Action
Preclinical research has elucidated several mechanisms through which jatrophane diterpenes exert their anti-cancer effects:
-
Overcoming Multidrug Resistance (MDR): Many jatrophanes are potent inhibitors of P-glycoprotein (P-gp), a cell membrane pump that expels chemotherapeutic drugs from cancer cells, thereby conferring resistance.[4][5][9] By inhibiting P-gp, these compounds can restore the efficacy of conventional anti-cancer drugs.
-
Induction of Apoptosis and Autophagy: Jatrophone has been shown to induce programmed cell death (apoptosis) and autophagy in resistant breast cancer cells.[6]
-
Cell Cycle Arrest: Treatment with jatrophone can lead to cell cycle arrest in the S and G2/M phases, preventing cancer cell proliferation.[6]
-
Inhibition of Signaling Pathways: Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[3][6]
-
Anti-angiogenic Effects: Some jatrophanes can decrease the secretion of vascular endothelial growth factor (VEGF), a key protein involved in the formation of new blood vessels that supply tumors.[4][8]
Experimental Protocols
The validation of the therapeutic potential of jatrophane diterpenes relies on a series of well-defined experimental protocols.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the jatrophane compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Cancer cells are treated with the jatrophane compound for a designated time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, NF-κB). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for preclinical validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Jatrophane Diterpene Formulations: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability and biological activity of novel therapeutic compounds is paramount. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent cytotoxic and multidrug resistance (MDR) reversal activities.[1][2] This guide provides a comparative overview of the available information on the stability of Jatrophane formulations and details their key mechanisms of action.
Limited Availability of Formulation Stability Data
Current research on Jatrophane diterpenes has predominantly focused on the isolation, structural elucidation, and biological characterization of the active pharmaceutical ingredients (APIs).[2][3] While the development of stable and effective formulations is a critical step in translating these promising compounds into clinical candidates, published data on this aspect is sparse.
Preliminary studies have explored some basic formulations of Jatropha extracts:
-
Topical Formulations: A study on a spray formulation derived from Jatropha curcas latex for wound healing applications utilized High-Performance Liquid Chromatography (HPLC) to assess its physical stability, though detailed quantitative data was not provided.[4] Similarly, a gel formulation of Jatropha leaf extract has been investigated, with a focus on its physical characteristics and phytochemical screening rather than long-term stability.[5]
-
Solid Dosage Forms: In one study, the latex powder of Jatropha curcas was evaluated as a natural binder in tablet formulations. A four-week stability study was conducted, with Fourier-Transform Infrared Spectroscopy (FTIR) used to assess the compatibility of the binder with the drug, but quantitative degradation kinetics of the active components were not reported.[6]
The absence of comprehensive, comparative stability data for various Jatrophane formulations—such as liposomes, nanoparticles, or conventional oral and injectable forms—highlights a significant gap in the current research landscape. Further studies are required to establish optimal formulation strategies and to determine the shelf-life and appropriate storage conditions for these potential therapeutics.
Experimental Protocols for Stability Testing
While specific protocols for Jatrophane formulations are not detailed in the literature, standard stability testing for pharmaceutical products follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). These studies are essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[7][8]
A typical stability testing protocol involves:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9][10]
-
Long-Term Stability Studies: The formulated product is stored under recommended storage conditions (e.g., 25°C/60% RH) for an extended period, with samples tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Accelerated Stability Studies: To predict the shelf life in a shorter timeframe, the formulation is stored under elevated stress conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months).[7]
The analytical methods, typically HPLC, must be validated to be "stability-indicating," meaning they can accurately separate and quantify the intact drug from its degradation products.[8][9][11]
Table 1: General Parameters for Stability Testing of Pharmaceutical Formulations
| Parameter | Purpose | Typical Tests |
| Physical Stability | To ensure the formulation retains its physical properties. | Appearance, color, odor, pH, viscosity, particle size distribution, moisture content. |
| Chemical Stability | To ensure the active pharmaceutical ingredient (API) remains within its specified limits. | Assay for API content, quantification of degradation products, preservative content. |
| Microbiological Stability | To ensure the formulation remains free from microbial contamination. | Sterility testing (for sterile products), microbial limits testing (for non-sterile products). |
Mechanisms of Action: Key Signaling Pathways
Jatrophane diterpenes exhibit their therapeutic potential primarily through two well-documented mechanisms: the inhibition of P-glycoprotein to reverse multidrug resistance and the modulation of the PI3K/Akt/NF-κB signaling pathway to induce cancer cell death.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of chemotherapeutic drugs and resulting in multidrug resistance (MDR). Several Jatrophane diterpenes act as potent inhibitors of P-gp.
References
- 1. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Studies of Jatropha curcas L. Latex Spray Formulation for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. ijpsm.com [ijpsm.com]
A Comparative Analysis of Jatrophane 4 and Novel Synthetic P-glycoprotein Inhibitors in Overcoming Multidrug Resistance
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer, the focus has intensified on developing potent inhibitors of efflux pumps, particularly P-glycoprotein (P-gp). This guide presents a side-by-side comparison of the naturally derived Jatrophane 4 (euphodendroidin D) with a selection of novel synthetic P-gp inhibitors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of P-gp inhibition and the therapeutic potential of these compounds.
This compound, a jatrophane diterpene, has demonstrated significant activity as a P-glycoprotein inhibitor.[1][2] Its mechanism of action primarily involves the modulation of the P-gp efflux pump, a key player in the development of multidrug resistance in cancer cells. Several studies have highlighted the potential of jatrophane diterpenes to reverse MDR, making them a compelling class of natural products for further investigation.[3][4][5] Beyond P-gp inhibition, various jatrophane diterpenoids have been reported to exhibit a range of biological activities, including cytotoxicity, inhibition of the ATR-Chk1 and PI3K/Akt/NF-κB pathways, and modulation of osteoclastogenesis and autophagy.
This guide provides a comparative overview of this compound against prominent third-generation synthetic P-gp inhibitors: Tariquidar, Zosuquidar, and Elacridar. These synthetic compounds have been extensively studied for their potent and specific inhibition of P-gp.
Quantitative Comparison of P-glycoprotein Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the selected synthetic inhibitors against P-glycoprotein. It is important to note that these values have been compiled from various studies and may not be directly comparable due to differing experimental conditions, such as cell lines, substrates, and assay methodologies.
| Inhibitor | IC50 Value (nM) | Assay Type | Cell Line | P-gp Substrate | Reference |
| This compound (euphodendroidin D) | Outperformed cyclosporin by a factor of 2 | Daunomycin Transport | Not specified | Daunomycin | [1] |
| Tariquidar | ~40 | Not specified | Not specified | Not specified | [6] |
| Kd = 5.1 | Not specified | Not specified | Not specified | [7] | |
| Zosuquidar | Ki = 59 | Not specified | Not specified | Not specified | [8][9][10] |
| Elacridar | ~193 | Not specified | MDCKII | Not specified | [11] |
| 160 | [3H]azidopine labeling | Not specified | [3H]azidopine | [12] | |
| Cyclosporin A (Reference) | - | Daunomycin Transport | Not specified | Daunomycin | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
The diagram above illustrates the mechanism by which P-glycoprotein expels chemotherapeutic drugs from a cancer cell, leading to reduced intracellular concentration and therapeutic efficacy. This compound and synthetic inhibitors block this efflux pump, thereby increasing the intracellular drug accumulation and restoring sensitivity to chemotherapy.
This workflow outlines the key steps in the Rhodamine 123 exclusion assay, a common method to assess P-gp inhibitory activity. Increased intracellular fluorescence of Rhodamine 123 in the presence of an inhibitor indicates effective P-gp blockade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summaries of standard protocols used to evaluate P-gp inhibitors.
Rhodamine 123 Exclusion Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7) are cultured to 80-90% confluency.
-
Incubation: Cells are harvested and incubated with various concentrations of the test inhibitor (e.g., this compound or synthetic inhibitors) and a fixed concentration of Rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 60-90 minutes) at 37°C.
-
Washing: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular inhibitor and Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (vehicle-treated cells) is used to determine the IC50 value of the inhibitor.[13][14]
Calcein-AM Efflux Assay
The Calcein-AM assay is another widely used method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases.
-
Cell Preparation: P-gp-overexpressing cells are seeded in a 96-well plate.
-
Compound Incubation: Cells are pre-incubated with the test inhibitors at various concentrations.
-
Calcein-AM Addition: Calcein-AM is added to each well, and the plate is incubated at 37°C.
-
Fluorescence Reading: The increase in intracellular fluorescence due to the accumulation of calcein is monitored over time using a fluorescence plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% increase in calcein accumulation compared to the control is determined as the IC50 value.[15][16][17][18][19]
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.
-
Assay Reaction: The membranes are incubated with the test compound in the presence of ATP.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is quantified using a colorimetric method.
-
Activity Modulation: An increase in ATPase activity suggests the compound is a P-gp substrate, while inhibition of verapamil-stimulated ATPase activity indicates an inhibitory effect.[20][21][22][23][24]
Conclusion
This compound and the novel synthetic inhibitors Tariquidar, Zosuquidar, and Elacridar all demonstrate potent inhibition of P-glycoprotein. While direct comparative studies under identical conditions are limited, the available data suggest that both natural and synthetic compounds hold significant promise in overcoming multidrug resistance. The choice of an optimal inhibitor for further development will depend on a comprehensive evaluation of its potency, specificity, pharmacokinetic properties, and toxicity profile. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling researchers to make informed decisions in the pursuit of more effective cancer therapies.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 22. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Personal protective equipment for handling Jatrophane 4
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling Jatrophane 4. It is intended for researchers, scientists, and drug development professionals. Given that this compound belongs to the class of jatrophane diterpenoids, which have demonstrated cytotoxic properties, it must be handled with extreme caution as a potent cytotoxic compound.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Personal Protective Equipment (PPE) Required:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard). | To provide a primary barrier against skin contact with the cytotoxic compound.[4] Double gloving offers additional protection in case the outer glove is breached. |
| Body Protection | Disposable, solid-front, back-closing protective gown made of a low-lint, impervious material. | To protect skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes and aerosols, which can cause eye irritation or be absorbed through mucous membranes.[4][5] |
| Respiratory Protection | A fit-tested N95 or higher-level respirator should be worn when handling the powder form of the compound or when there is a risk of aerosol generation. | To prevent inhalation of the cytotoxic powder or aerosols.[4][6] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize exposure.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face shield/goggles, and respirator if needed).
-
Weighing: If weighing the solid compound, use a balance inside the containment device. Use disposable weigh boats or papers to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.[7]
-
Transporting: When moving solutions of this compound, use sealed, shatter-resistant secondary containers.
-
Handling: Always handle solutions and experimental setups within a containment device. Avoid generating aerosols.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Remove the outer gloves first, followed by the gown, face shield/goggles, and inner gloves. Dispose of all PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Segregate cytotoxic waste from other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste (solid and liquid).[8][9]
-
Solid Waste: This includes used PPE, weigh papers, pipette tips, and any other contaminated disposable materials. Place these in a designated cytotoxic waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible waste container. Do not pour down the drain.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.[9]
Emergency Procedures
-
Spills:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using a cytotoxic spill kit.
-
Absorb the spill with absorbent pads.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek immediate medical attention.
-
Experimental Workflow Diagramdot
References
- 1. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
